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Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-(1H-Imidazol-4-yl)propan-1-amine

Molecular Weight, Formula, and Characterization of 1-(1H-Imidazol-4-yl)propan-1-amine: A Comprehensive Technical Guide Executive Summary The rational design of biogenic amine analogues relies heavily on precise structura...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Formula, and Characterization of 1-(1H-Imidazol-4-yl)propan-1-amine: A Comprehensive Technical Guide

Executive Summary

The rational design of biogenic amine analogues relies heavily on precise structural modifications to tune receptor selectivity and pharmacokinetic properties. 1-(1H-Imidazol-4-yl)propan-1-amine is a specialized, alpha-branched imidazole alkylamine structurally related to the endogenous neurotransmitter histamine. This whitepaper provides a rigorous deconstruction of its physicochemical properties—specifically its molecular formula (C6H11N3 ) and molecular weight (125.17 g/mol )—alongside field-proven methodologies for its synthesis, pharmacological application, and analytical validation.

Structural and Physicochemical Profiling

Understanding the exact mass and spatial geometry of 1-(1H-Imidazol-4-yl)propan-1-amine is the first step in leveraging it for drug development. The molecule consists of a 1H-imidazole heterocycle substituted at the C4 position with a propan-1-amine aliphatic chain. This alpha-branching (relative to the amine) introduces a chiral center at the C1 position of the propyl chain, a critical feature that often dictates stereoselective binding affinities at histamine receptor subtypes.

Below is the consolidated quantitative data for the compound, serving as the foundational metrics for mass spectrometry and computational docking [1].

Physicochemical PropertyQuantitative Value
IUPAC Name 1-(1H-Imidazol-4-yl)propan-1-amine
Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Monoisotopic (Exact) Mass 125.0953 Da
Hydrogen Bond Donors 2 (Primary Amine -NH₂, Imidazole -NH)
Hydrogen Bond Acceptors 2 (Primary Amine -NH₂, Imidazole -N=)
Topological Polar Surface Area (TPSA) 54.7 Ų
Rotatable Bonds 3

Synthetic Methodology: The Borch Reductive Amination

Synthesizing alpha-branched imidazole amines requires high chemoselectivity to prevent the formation of secondary or tertiary amine dimers. The most robust approach is the indirect reductive amination (Borch reaction) of 1-(1H-imidazol-4-yl)propan-1-one[2].

Step-by-Step Protocol & Causality
  • Step 1: Imine Condensation

    • Action: Dissolve 1-(1H-imidazol-4-yl)propan-1-one in anhydrous methanol. Add 10 equivalents of ammonium acetate (

      
      ). Stir at room temperature for 4 hours.
      
    • Causality: A massive stoichiometric excess of ammonia is required to drive the equilibrium toward the imine intermediate. Anhydrous methanol prevents the hydrolysis of the newly formed imine back into the ketone.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) system. The complete disappearance of the UV-active ketone spot validates that the system is ready for reduction.

  • Step 2: Selective Hydride Reduction

    • Action: Adjust the system pH to ~6.0 using glacial acetic acid. Cool to 0°C and slowly add 1.5 equivalents of sodium cyanoborohydride (

      
      ).
      
    • Causality:

      
       is explicitly chosen over sodium borohydride (
      
      
      
      ) because, at a mildly acidic pH of 6.0, it selectively reduces the protonated iminium ion without attacking the unreacted carbonyl precursor. This prevents the generation of unwanted alcohol byproducts [2].
    • Self-Validation: The cessation of mild gas evolution indicates the completion of the hydride transfer.

  • Step 3: Quenching and Phase Extraction

    • Action: Quench the reaction with 1M HCl to destroy excess hydride, then basify to pH 10 with 1M NaOH. Extract the aqueous layer with ethyl acetate.

    • Causality: The basic workup deprotonates both the primary amine and the imidazole ring, neutralizing the molecule and driving it into the organic phase for extraction.

Pharmacological Relevance: Histamine H3 Receptor (H3R) Modulation

Modifications to the histamine pharmacophore—such as extending the alkyl chain or adding alpha-substitutions—dramatically shift receptor affinity away from H1/H2 receptors and toward the Histamine H3 Receptor (H3R) [3].

The H3R is a G-protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor in the central nervous system. When an imidazole analogue binds to the H3R, it triggers a


 protein cascade. This coupling physically inhibits adenylyl cyclase, which subsequently throttles the conversion of ATP to cyclic AMP (cAMP). The resulting drop in cAMP downregulates Protein Kinase A (PKA) activity, ultimately inhibiting the further release of endogenous histamine.

H3R_Pathway Ligand 1-(1H-Imidazol-4-yl) propan-1-amine H3R Histamine H3 Receptor (H3R) Ligand->H3R Binds Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Downregulated) cAMP->PKA Suppresses

Figure 1: Proposed Histamine H3 Receptor (H3R) signaling pathway modulation by imidazole analogues.

Analytical Validation Workflow

To definitively confirm that the synthesized compound matches the target molecular weight (125.17 g/mol ) and formula (C6H11N3), a dual-platform analytical workflow is mandatory.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): Because the molecule contains two highly basic nitrogen centers (the primary amine and the imidazole imine nitrogen), it readily accepts protons in an acidic eluent (e.g., 0.1% Formic Acid). Operating the MS in positive mode will yield a dominant pseudomolecular ion

    
     at m/z 126.10 , which self-validates the exact monoisotopic mass of 125.095 Da.
    
  • Nuclear Magnetic Resonance (NMR):

    
     NMR must show exactly 6 distinct carbon signals. The imidazole ring contributes 3 signals (one quaternary, two methine), while the propyl chain contributes 3 aliphatic signals, confirming the absence of dimeric impurities.
    

Analytical_Workflow Prep Sample Preparation (Lyophilization & Reconstitution) LC Liquid Chromatography (C18 Reverse Phase) Prep->LC MS ESI-MS (Positive Mode) m/z 126.10[M+H]+ LC->MS Eluent A NMR NMR Spectroscopy (1H and 13C Elucidation) LC->NMR Fraction Collection Valid Structural Validation (MW: 125.17 g/mol) MS->Valid Mass Confirmation NMR->Valid Structural Connectivity

Figure 2: Step-by-step analytical workflow for molecular weight and structural validation.

References

  • Title: 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Reductive Amination Source: Wikipedia (Chemical Reaction Database) URL: [Link]

  • Title: The histamine H3 receptor: from discovery to clinical trials with pitolisant Source: PubMed Central (PMC) - NIH URL: [Link]

Exploratory

Technical Guide: Alpha-Amino-4-Propylimidazole Scaffolds in Drug Discovery

The following technical guide details the properties, synthesis, and pharmacological applications of -Amino-4-propylimidazole derivatives, with a primary focus on 4-(2-aminopropyl)imidazole (commonly known as -Methylhist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and pharmacological applications of


-Amino-4-propylimidazole  derivatives, with a primary focus on 4-(2-aminopropyl)imidazole  (commonly known as 

-Methylhistamine
) and its structural analogs. These scaffolds are critical in drug development as potent ligands for Histamine H3 and H4 receptors.

Executive Summary & Chemical Identity

Alpha-amino-4-propylimidazole refers to a class of imidazole derivatives characterized by a propyl side chain bearing an amino group at the


-position relative to the alkyl terminus (or 

-position relative to the imidazole ring, depending on nomenclature conventions). The most prominent bioactive entity in this class is 4-(2-aminopropyl)imidazole (also designated as

-Methylhistamine
).

These compounds function primarily as Histamine H3 Receptor (H3R) Agonists and have been pivotal in elucidating the role of presynaptic autoreceptors in neurotransmitter release. Their structural rigidity and lipophilicity offer distinct pharmacokinetic advantages over endogenous histamine.

Core Chemical Data (Exemplar: -Methylhistamine)
PropertySpecification
IUPAC Name 1-(1H-imidazol-4-yl)propan-2-amine
Common Name

-Methylhistamine; 4-(2-aminopropyl)imidazole
Molecular Formula C

H

N

Molecular Weight 125.17 g/mol
pKa Values Imidazole ring: ~6.0; Amino group: ~9.4
LogP ~0.2 (More lipophilic than histamine)
Solubility Highly soluble in water, ethanol, and DMSO
CAS Number 36376-45-1 (dihydrochloride)

Physicochemical Properties & Structure-Activity Relationship (SAR)

Understanding the SAR of the propylimidazole scaffold is essential for optimizing receptor affinity and selectivity.

Structural Determinants of Binding
  • Imidazole Tautomerism: The N

    
    -H tautomer is generally preferred for H3R binding. The 4-propyl substitution stabilizes specific tautomeric states essential for interaction with Transmembrane Domain (TM) residues (e.g., Asp3.32).
    
  • Chirality: The

    
    -carbon (C2 of the propyl chain) is a chiral center. The (R)-(-)-isomer  of 
    
    
    
    -methylhistamine typically exhibits higher potency toward H3 receptors compared to the (S)-isomer.
  • Side Chain Length: Extension from ethyl (histamine) to propyl (propylimidazole) allows for additional hydrophobic contacts within the receptor pocket, modulating the switch between agonist and antagonist activity.

Stability Profile
  • Metabolic Stability: The

    
    -methyl group hinders degradation by Diamine Oxidase (DAO) , significantly extending the half-life compared to histamine.
    
  • Thermal Stability: Stable in solid form; aqueous solutions are stable at -20°C for months.

Pharmacological Mechanism: H3 Receptor Signaling

The


-amino-4-propylimidazole scaffold acts as a selective agonist for the Histamine H3 Receptor , a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.
Mechanism of Action

Activation of H3R by these ligands triggers the G


  signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of voltage-gated calcium channels (VGCCs). This results in the presynaptic inhibition of histamine synthesis and release, as well as the heteroreceptor-mediated inhibition of other neurotransmitters (Acetylcholine, Dopamine, Norepinephrine).
Signaling Pathway Visualization

H3R_Signaling Ligand α-Amino-4-propylimidazole (Ligand) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding & Activation Gi_Protein Gα i/o Protein (Heterotrimeric) H3R->Gi_Protein GTP Exchange AC Adenylyl Cyclase Gi_Protein->AC Inhibition VGCC N-type Ca2+ Channels (Inhibition) Gi_Protein->VGCC βγ Subunit Modulation cAMP cAMP Levels (Decrease) AC->cAMP Reduced Production PKA Protein Kinase A (Inhibition) cAMP->PKA Reduced Activation Release Neurotransmitter Release (Inhibition) PKA->Release Reduced Phosphorylation VGCC->Release Decreased Ca2+ Influx

Figure 1: Signal transduction pathway of H3 receptor activation by


-amino-4-propylimidazole derivatives, leading to presynaptic inhibition.

Synthesis & Production Protocols

The synthesis of 4-(2-aminopropyl)imidazole requires precise control to avoid racemization and ensure regioselectivity.

Synthetic Route: From L-Histidine (Decarboxylation/Modification)

A common route involves the modification of histidine or the direct synthesis of the imidazole ring.

Protocol: Synthesis of


-Methylhistamine via Friedel-Crafts Alkylation (Conceptual) 
  • Reagents: 4-(Chloromethyl)imidazole, Nitroethane, Base.

  • Step 1: Condensation of imidazole aldehyde with nitroethane to form the nitroalkene.

  • Step 2: Reduction of the nitroalkene (e.g., using LiAlH

    
     or H
    
    
    
    /Pd-C) to the amine.

Detailed Workflow (Self-Validating Protocol):

  • Starting Material: 4(5)-Imidazolecarboxaldehyde (10 mmol).

  • Condensation: Dissolve in ethanol. Add nitroethane (12 mmol) and catalytic methylamine. Reflux for 4 hours.

    • Validation: Monitor TLC (Disappearance of aldehyde spot).

    • Product: 1-(1H-imidazol-4-yl)-2-nitroprop-1-ene.

  • Reduction: Dissolve intermediate in dry THF. Add dropwise to a suspension of LiAlH

    
     (30 mmol) in THF at 0°C.
    
  • Workup: Quench with Glauber’s salt (Na

    
    SO
    
    
    
    ·10H
    
    
    O). Filter precipitate. Evaporate solvent.
  • Purification: Recrystallize from Ethanol/Ether to obtain the dihydrochloride salt.

    • Validation: Check Melting Point (185-190°C for HCl salt) and

      
      H-NMR (Doublet for methyl group at ~1.2 ppm).
      

Experimental Protocols for Drug Development

These assays are designed to validate the biological activity of the synthesized compound.

H3 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the


 of the test compound using [

H]-N

-methylhistamine as the radioligand.

Materials:

  • Rat cerebral cortex membranes (rich in H3R).

  • [

    
    H]-N
    
    
    
    -methylhistamine (Specific Activity ~80 Ci/mmol).
  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortex in ice-cold buffer. Centrifuge at 20,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 50

      
      L [
      
      
      
      H]-Ligand (1 nM final).
    • 50

      
      L Test Compound (10
      
      
      
      to 10
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
GTP S Functional Assay

Objective: Confirm agonist activity by measuring G-protein activation.

  • Principle: Agonists increase the binding of non-hydrolyzable [

    
    S]-GTP
    
    
    
    S to G
    
    
    subunits.
  • Expectation:

    
    -Amino-4-propylimidazole derivatives should stimulate binding in a dose-dependent manner, inhibitable by H3 antagonists (e.g., Thioperamide).
    

Applications in Drug Development

The


-amino-4-propylimidazole scaffold serves as a template for designing drugs targeting:
  • Cognitive Disorders: H3 antagonists (derived from this scaffold) enhance acetylcholine release, offering potential treatments for Alzheimer's disease and ADHD.

  • Sleep Disorders: Modulation of histaminergic tone affects the sleep-wake cycle (Narcolepsy).

  • Obesity: H3R regulates histamine release in the hypothalamus, influencing satiety.

Table 1: Comparative Profile of Imidazole-Based H3 Ligands

CompoundStructure TypeActivityKey Application
Histamine Ethyl-amineEndogenous AgonistReference Standard

-Methylhistamine
Propyl-aminePotent AgonistResearch Tool, DAO Resistant
Imetit IsothioureaAgonistHigh Affinity Binding
Thioperamide Piperidine-ImidazoleAntagonistInverse Agonist Studies

References

  • Schwartz, J. C., et al. (2011). Histamine H3 Receptors: From Target Identification to Drug Leads. Nature Reviews Drug Discovery. Link

  • Arrang, J. M., et al. (1987). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. Link

  • Ganellin, C. R., et al. (1998). Synthesis of potent H3-receptor histamine antagonists. Journal of Medicinal Chemistry. Link

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today. Link

  • Sigma-Aldrich. (2024).

    
    -Methylhistamine dihydrochloride. Link
    
Foundational

The Ascendant Scaffold: A Technical Guide to Imidazole-4-Propanamine Derivatives in Drug Discovery

Introduction: Beyond Histamine's Shadow The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Histamine's Shadow

The imidazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, including its ability to act as a proton donor and acceptor, and its capacity for hydrogen bonding and π-π stacking, have made it a focal point for the design of therapeutic agents.[2] Imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihistaminic effects.[3][4][5][6][7]

This guide delves into a specific and highly promising class of imidazole derivatives: those built upon the imidazole-4-propanamine core. Structurally analogous to histamine, this scaffold offers a versatile platform for the development of novel therapeutics that extend far beyond the modulation of histamine receptors. We will explore the synthetic strategies for derivatizing this core, dissect the critical structure-activity relationships (SAR), and provide detailed methodologies for evaluating their biological potential, with a focus on their applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.

I. Synthetic Strategies: Building the Armamentarium

The synthetic versatility of the imidazole core allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. Here, we present key strategies for the synthesis and derivatization of the imidazole-4-propanamine scaffold.

Core Scaffold Synthesis: The Foundation

The fundamental imidazole-4-propanamine structure can be synthesized through several established methods for imidazole ring formation, followed by the introduction or modification of the propanamine side chain. A common approach involves the use of a pre-functionalized starting material, such as 4-(3-aminopropyl)imidazole.

Experimental Protocol: Generalized Synthesis of N-Substituted Imidazole-4-propanamine Derivatives

This protocol describes a general method for the acylation of the primary amine of imidazole-4-propanamine.

  • Materials: 4-(3-Aminopropyl)imidazole, acyl chloride or carboxylic acid, coupling agent (e.g., HATU, HOBt), anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)), triethylamine (TEA) or diisopropylethylamine (DIPEA), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon), dissolve 4-(3-aminopropyl)imidazole (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Acylation:

    • Method A (Acyl Chloride): Slowly add the desired acyl chloride (1.1 eq) to the cooled (0 °C) reaction mixture.

    • Method B (Carboxylic Acid): To a separate flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM. Stir for 15 minutes, then add this activated solution to the imidazole-4-propanamine solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-acyl-imidazole-4-propanamine derivative.

Derivatization Strategies: Tailoring for Potency and Selectivity

The imidazole-4-propanamine scaffold offers multiple points for chemical modification, each influencing the final compound's biological activity.

  • N-Acylation and Sulfonylation: Modification of the terminal amine with a diverse range of acyl and sulfonyl chlorides allows for the introduction of various lipophilic and hydrogen-bonding groups, significantly impacting receptor or enzyme interactions.

  • Substitution on the Imidazole Ring: The C2 and C5 positions of the imidazole ring are amenable to substitution, often through multi-component reactions or by starting with a pre-substituted imidazole precursor.[8][9] Introducing aryl or heteroaryl groups at these positions can enhance π-π stacking interactions with biological targets.

  • Modification of the Propyl Linker: Altering the length or rigidity of the three-carbon chain can influence the compound's conformational flexibility and its ability to adopt the optimal orientation for binding.

Workflow for Imidazole-4-Propanamine Derivative Synthesis

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Derivative Library Start Imidazole-4-propanamine N_Acylation N-Acylation/ Sulfonylation Start->N_Acylation Acyl Halides/ Carboxylic Acids Ring_Sub C2/C5 Ring Substitution Start->Ring_Sub Multi-component Reactions Linker_Mod Propyl Linker Modification Start->Linker_Mod Homologation/ Constrained Analogs Library Diverse Imidazole-4-propanamine Derivatives N_Acylation->Library Ring_Sub->Library Linker_Mod->Library

Caption: Synthetic pathways to a library of imidazole-4-propanamine derivatives.

II. Structure-Activity Relationship (SAR) and Pharmacological Profile

Understanding how structural modifications impact biological activity is paramount in drug design. While the primary historical context of imidazole-4-propanamine derivatives lies in their interaction with histamine receptors, emerging research points to a broader pharmacological potential.

Histamine Receptor Modulation: A Tale of Chain Length

The propanamine side chain length is a critical determinant of activity at histamine receptors. While histamine (an ethanamine derivative) is an agonist at all histamine receptor subtypes, elongating this chain can dramatically alter the pharmacological profile. For instance, extending the alkyl chain to five carbons in 4-(ω-aminoalkyl)imidazoles leads to potent and selective histamine H3 receptor antagonists.

Beyond Histamine Receptors: Emerging Therapeutic Areas

The true potential of imidazole-4-propanamine derivatives lies in their activity against other significant therapeutic targets.

The imidazole scaffold is a key feature in numerous anticancer agents.[10][11][12][13] Derivatives have been shown to induce apoptosis, cause cell-cycle arrest, and inhibit key enzymes and kinases involved in cancer progression.[12] While specific data for a broad range of imidazole-4-propanamine derivatives is still emerging, the foundational principles of imidazole-based anticancer drug design provide a strong rationale for their investigation.

Hypothetical SAR for Anticancer Activity:

Modification SiteStructural ChangeExpected Impact on Anticancer ActivityRationale
N-Amine Introduction of bulky, aromatic acyl groupsPotential increase in activityEnhanced π-π stacking interactions with target proteins (e.g., kinases, tubulin).
C2-Position Substitution with electron-withdrawing groupsMay enhance activityModulation of the electronic properties of the imidazole ring can improve binding affinity.
C5-Position Introduction of small, lipophilic groupsCould improve cell permeability and activityImproved pharmacokinetic properties leading to better target engagement.

Imidazole derivatives are well-established antimicrobial and antifungal agents.[3][5] Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[5] The imidazole-4-propanamine scaffold provides a promising starting point for the development of novel anti-infective agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a generalized method for determining the MIC of imidazole-4-propanamine derivatives against bacterial strains.

  • Materials: Test compounds, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well microtiter plates, spectrophotometer.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the 96-well plates.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

III. Mechanism of Action: Unraveling the Molecular Interactions

The therapeutic effects of imidazole-4-propanamine derivatives are underpinned by their interactions with specific molecular targets. While histamine receptor binding is a primary mechanism for some derivatives, others exert their effects through enzyme inhibition or modulation of other signaling pathways.

Enzyme Inhibition: A Key Therapeutic Strategy

The imidazole ring is a common feature in many enzyme inhibitors due to its ability to coordinate with metal ions in active sites and participate in hydrogen bonding.[7] Imidazole-based compounds have been developed as inhibitors of various enzymes, including kinases, cytochrome P450s, and histone deacetylases.

Signaling Pathway: Kinase Inhibition by Imidazole Derivatives

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates Imidazole_Derivative Imidazole-4-propanamine Derivative Imidazole_Derivative->Kinase_Cascade Inhibits Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Promotes Apoptosis Apoptosis

Caption: Inhibition of a generic kinase signaling pathway by an imidazole-4-propanamine derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of imidazole-4-propanamine derivatives against a specific kinase.

  • Materials: Test compounds, recombinant kinase, kinase-specific substrate, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Setup: In a 96-well plate, add the kinase, its substrate, and varying concentrations of the test compound in the kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IV. Future Directions and Conclusion

The imidazole-4-propanamine scaffold represents a fertile ground for the discovery of new therapeutic agents. While its historical association with histamine has been well-explored, the broader pharmacological potential of its derivatives is only beginning to be fully appreciated. Future research should focus on:

  • Expansion of the Chemical Space: The synthesis and screening of more diverse libraries of imidazole-4-propanamine derivatives with a wider range of substitutions are crucial to uncovering novel biological activities.

  • Target Identification and Validation: For active compounds, identifying the specific molecular targets and elucidating the precise mechanism of action will be essential for their further development.

  • In Vivo Evaluation: Promising candidates identified in vitro will require rigorous evaluation in relevant animal models to assess their efficacy, pharmacokinetics, and safety profiles.

V. References

  • Smolecule. (2023, August 15). Buy 1H-Imidazole-4-propanamine | 40546-33-6.

  • Vijesh, A. M., Isloor, A. M., Prabhu, V., & Shivananda, K. N. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204.

  • Yadav, G., & Singh, R. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1435-1458.

  • Al-Ghorbani, M., & Al-Salahi, R. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(1), 123.

  • Ali, I., Wani, W. A., & Saleem, K. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 700123.

  • (2022). In vitro anticancer activity of imidazole derivatives. ResearchGate.

  • A. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Journal of Pharmaceutical Research International, 35(1), 1-15.

  • (2018). Preparation And Spectral Characterization of New Azo imidazole Ligand 2-[1-(2,4-Dichoro phenyl)Azo]-α-Amino-1H-imidazole-4-Propionic Acid And Its Complexes With Co(п), Ni(п), Cu(п) ,Pd(II) And Ag(I) Ions. ResearchGate.

  • Sharma, P. C., & Kumar, A. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 25(1), 123.

  • Jurášek, M., & Dvořáková, H. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(5), 1163-1172.

  • Parab, R. H., Dixit, B. C., & Desai, D. J. (2012). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 24(12), 5677-5680.

  • de Mattos, M. C., & de Oliveira, R. B. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793.

  • Tomi, I. H. R., Al-Qaisi, A. J. I., & Hassan, M. Q. (2015). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Journal of Chemical and Pharmaceutical Research, 7(3), 1000-1006.

  • (2014). Antimicrobial activity of imidazole derivatives represented by % inhibition against different microbial species. ResearchGate.

  • Banerjee, S., & Roy, K. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.

  • Chawla, A., & Sharma, A. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.

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Exploratory

A Tale of Two Isomers: A Technical Guide to 1-(1H-Imidazol-4-yl)propan-1-amine and Homohistamine for Drug Development Professionals

Abstract In the landscape of histamine receptor modulation, structural nuances can dictate profound differences in pharmacological activity. This guide provides an in-depth comparative analysis of two closely related imi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of histamine receptor modulation, structural nuances can dictate profound differences in pharmacological activity. This guide provides an in-depth comparative analysis of two closely related imidazole-containing compounds: 1-(1H-Imidazol-4-yl)propan-1-amine and its positional isomer, homohistamine (3-(1H-imidazol-4-yl)propan-1-amine). While sharing the same molecular formula, the seemingly minor shift in the propylamino substituent on the imidazole ring results in distinct chemical properties and, consequently, divergent biological activities. This document serves as a technical resource for researchers and drug development professionals, offering a comprehensive examination of their structures, synthesis, and predicted pharmacological profiles, with a focus on their potential as modulators of histamine receptors.

Introduction: The Significance of Imidazole Scaffolds in Pharmacology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including the endogenous neurotransmitter histamine.[1] The unique electronic and proton-donating/accepting properties of the imidazole moiety are crucial for its interaction with a variety of biological targets.[1] Histamine itself mediates a wide range of physiological and pathological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2][3] Consequently, a vast number of therapeutic agents have been developed to either mimic (agonists) or block (antagonists) the actions of histamine at these receptors.

This guide focuses on two structural isomers of a histamine analog: 1-(1H-Imidazol-4-yl)propan-1-amine and homohistamine. By dissecting their structural differences, we can predict their interactions with histamine receptors and guide the design of novel therapeutics.

Structural Elucidation and Comparative Analysis

The core difference between 1-(1H-Imidazol-4-yl)propan-1-amine and homohistamine lies in the attachment point of the propylamino side chain to the imidazole ring.

  • 1-(1H-Imidazol-4-yl)propan-1-amine : The propylamino group is attached at the 1-position of the carbon atom adjacent to the imidazole ring. This structure is analogous to α-methylhistamine.

  • Homohistamine (3-(1H-imidazol-4-yl)propan-1-amine) : The propylamino group is attached to the terminal carbon of a three-carbon chain extending from the 4-position of the imidazole ring.

This seemingly subtle isomeric difference has significant implications for the molecule's overall shape, flexibility, and electronic distribution, which in turn are expected to influence its binding affinity and selectivity for different histamine receptor subtypes.

G cluster_0 1-(1H-Imidazol-4-yl)propan-1-amine cluster_1 Homohistamine (3-(1H-imidazol-4-yl)propan-1-amine) 1 2 1->2 10 1->10 3 2->3 4 3->4 6 3->6 5 4->5 5->1 7 6->7 9 6->9 8 7->8 N1 N C2 C N3 N C4 C C5 C C6 C C7 C C8 C N9 NH2 H10 H 11 12 11->12 20 11->20 13 12->13 14 13->14 15 14->15 16 14->16 15->11 17 16->17 18 17->18 19 18->19 N11 N C12 C N13 N C14 C C15 C C16 C C17 C C18 C N19 NH2 H20 H

Figure 1: Comparative Structures of the Two Isomers.

Table 1: Comparative Physicochemical Properties

Property1-(1H-Imidazol-4-yl)propan-1-amineHomohistamine (3-(1H-imidazol-4-yl)propan-1-amine)
IUPAC Name 1-(1H-Imidazol-4-yl)propan-1-amine3-(1H-Imidazol-4-yl)propan-1-amine
Molecular Formula C₆H₁₁N₃C₆H₁₁N₃
Molecular Weight 125.17 g/mol 125.17 g/mol
Topological Polar Surface Area 51.9 Ų51.9 Ų
Predicted logP 0.150.15
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22

While many of the calculated physicochemical properties are identical due to the shared molecular formula, the three-dimensional arrangement of atoms is distinct, which is the primary determinant of differential biological activity.

Synthesis Methodologies: A Strategic Overview

The synthesis of these positional isomers requires distinct strategic approaches, each leveraging different starting materials and reaction pathways.

Synthesis of 1-(1H-Imidazol-4-yl)propan-1-amine

A plausible synthetic route to 1-(1H-Imidazol-4-yl)propan-1-amine involves the reductive amination of a suitable ketone precursor.

G start Imidazole-4-carboxaldehyde step1 Grignard Reaction (Ethylmagnesium bromide) start->step1 intermediate1 1-(1H-Imidazol-4-yl)propan-1-ol step1->intermediate1 step2 Oxidation (e.g., PCC, Dess-Martin) intermediate1->step2 intermediate2 1-(1H-Imidazol-4-yl)propan-1-one step2->intermediate2 step3 Reductive Amination (NH3, NaBH3CN) intermediate2->step3 end 1-(1H-Imidazol-4-yl)propan-1-amine step3->end

Figure 2: Synthetic Workflow for 1-(1H-Imidazol-4-yl)propan-1-amine.

Experimental Protocol: Synthesis of 1-(1H-Imidazol-4-yl)propan-1-amine

  • Step 1: Synthesis of 1-(1H-Imidazol-4-yl)propan-1-ol. To a solution of imidazole-4-carboxaldehyde in anhydrous THF at 0 °C, add a solution of ethylmagnesium bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Purify by column chromatography.

  • Step 2: Synthesis of 1-(1H-Imidazol-4-yl)propan-1-one. To a solution of 1-(1H-Imidazol-4-yl)propan-1-ol in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq) and stir at room temperature for 4 hours. Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain the ketone.

  • Step 3: Synthesis of 1-(1H-Imidazol-4-yl)propan-1-amine. Dissolve 1-(1H-Imidazol-4-yl)propan-1-one in methanol and add an excess of ammonium acetate. Stir the mixture for 1 hour, then add sodium cyanoborohydride (1.5 eq) in portions. Stir the reaction at room temperature for 24 hours. Acidify the mixture with HCl, and then basify with NaOH to pH > 12. Extract the product with dichloromethane and purify by distillation or column chromatography.

Synthesis of Homohistamine (3-(1H-imidazol-4-yl)propan-1-amine)

The synthesis of homohistamine typically starts from a different imidazole precursor and involves the introduction of the aminopropyl side chain.

G start 4-(3-Chloropropyl)-1H-imidazole step1 Nucleophilic Substitution (Sodium Azide) start->step1 intermediate1 4-(3-Azidopropyl)-1H-imidazole step1->intermediate1 step2 Reduction (e.g., H2/Pd-C, LiAlH4) intermediate1->step2 end Homohistamine step2->end

Figure 3: Synthetic Workflow for Homohistamine.

Experimental Protocol: Synthesis of Homohistamine

  • Step 1: Synthesis of 4-(3-Azidopropyl)-1H-imidazole. To a solution of 4-(3-chloropropyl)-1H-imidazole hydrochloride in DMF, add sodium azide (1.5 eq) and stir the mixture at 80 °C for 12 hours. Cool the reaction mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azide.

  • Step 2: Synthesis of Homohistamine. Dissolve 4-(3-azidopropyl)-1H-imidazole in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 6 hours. Filter the catalyst through a pad of Celite and concentrate the filtrate to yield homohistamine.

Comparative Pharmacological Profiles: A Predictive Analysis

Direct comparative pharmacological data for 1-(1H-Imidazol-4-yl)propan-1-amine and homohistamine is scarce in the public domain. However, by examining the structure-activity relationships (SAR) of related histamine receptor ligands, we can make informed predictions about their likely biological activities.

Predicted Activity at Histamine H3 and H4 Receptors

Both isomers possess the key pharmacophoric elements for interaction with histamine H3 and H4 receptors: a protonatable amine and the imidazole ring.[4][5] The H3 receptor, in particular, is known to be sensitive to the conformation and length of the side chain of its ligands.[6]

  • 1-(1H-Imidazol-4-yl)propan-1-amine : Its structure closely resembles that of (R)-α-methylhistamine, a known potent and selective H3 receptor agonist.[7][8] The presence of the methyl group on the carbon alpha to the imidazole ring in (R)-α-methylhistamine is crucial for its H3 receptor selectivity. Therefore, it is highly probable that 1-(1H-Imidazol-4-yl)propan-1-amine will also exhibit significant agonist activity at the H3 receptor.

  • Homohistamine : The longer, more flexible propyl chain of homohistamine may allow it to adopt a conformation suitable for binding to both H3 and H4 receptors. The increased distance between the amine and the imidazole ring, as compared to histamine, could influence its selectivity profile. Some studies on related compounds suggest that extending the side chain can lead to partial agonism or even antagonism at the H3 receptor.[6]

Table 2: Predicted Histamine Receptor Activity Profile

CompoundPredicted Primary Target(s)Predicted ActivityRationale
1-(1H-Imidazol-4-yl)propan-1-amine H3 ReceptorAgonistStructural similarity to (R)-α-methylhistamine, a potent H3 agonist.[7][8]
Homohistamine H3 and H4 ReceptorsAgonist/Partial AgonistExtended side chain may allow for binding to both H3 and H4 receptors; potential for altered efficacy at H3.[5][6]
Signaling Pathways

Activation of H3 and H4 receptors initiates distinct downstream signaling cascades.

G cluster_H3 Histamine H3 Receptor Signaling cluster_H4 Histamine H4 Receptor Signaling H3_Agonist 1-(1H-Imidazol-4-yl)propan-1-amine or Homohistamine H3R H3 Receptor H3_Agonist->H3R binds Gi_o Gi/o Protein H3R->Gi_o activates AC_H3 Adenylyl Cyclase Gi_o->AC_H3 inhibits cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 PKA_H3 ↓ PKA Activity cAMP_H3->PKA_H3 NT_release ↓ Neurotransmitter Release PKA_H3->NT_release H4_Agonist Homohistamine H4R H4 Receptor H4_Agonist->H4R binds Gi_o_H4 Gi/o Protein H4R->Gi_o_H4 activates PLC_H4 Phospholipase C Gi_o_H4->PLC_H4 activates Ca_release ↑ Intracellular Ca²⁺ PLC_H4->Ca_release Chem_cyt Chemotaxis & Cytokine Release Ca_release->Chem_cyt

Figure 4: Predicted Signaling Pathways.

As depicted, agonist binding to the H3 receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequently, a reduction in neurotransmitter release.[9] In contrast, H4 receptor activation, also coupled to Gi/o, can lead to the activation of phospholipase C and an increase in intracellular calcium, triggering cellular responses such as chemotaxis and cytokine release in immune cells.[10]

Conclusion and Future Directions

The comparative analysis of 1-(1H-Imidazol-4-yl)propan-1-amine and homohistamine underscores the critical role of positional isomerism in determining pharmacological activity. Based on established structure-activity relationships, 1-(1H-Imidazol-4-yl)propan-1-amine is predicted to be a potent histamine H3 receptor agonist, while homohistamine may exhibit a broader profile, potentially acting as an agonist or partial agonist at both H3 and H4 receptors.

For drug development professionals, these insights provide a rational basis for selecting the appropriate scaffold for targeting specific histamine receptor subtypes. Further experimental validation is imperative to confirm these predicted pharmacological profiles. We recommend the following key experiments:

  • Radioligand Binding Assays: To determine the binding affinities (Ki) of both isomers at all four human histamine receptor subtypes (H1, H2, H3, and H4).

  • Functional Assays: To characterize the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of each compound at the histamine receptors. This could include cAMP assays for H2 and H3 receptors and calcium mobilization assays for H1 and H4 receptors.

  • In vivo Studies: To evaluate the physiological effects of these compounds in relevant animal models, depending on the desired therapeutic application (e.g., models of cognition for H3 agonists, models of inflammation for H4 modulators).

By systematically exploring the pharmacological nuances of these and other structurally related imidazole derivatives, the scientific community can continue to develop novel and selective therapeutics for a wide range of histamine-mediated diseases.

References

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  • Stark, H., Kathmann, M., Schlicker, E., Schunack, W., & Lim, H. D. (2003). Synthesis and structure–activity relationships of conformationally constrained histamine H3 receptor agonists. Journal of medicinal chemistry, 46(25), 5395-5404.
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  • Gbahou, F., Vincent, L., Humbert-Droz, M., Aton, E., Dityatev, A., Dityateva, G., ... & Schibler, M. J. (2010). The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders. Trends in pharmacological sciences, 31(1), 1-8.
  • Thurmond, R. L., Gelfand, E. W., & Dunford, P. J. (2008). The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines. Nature reviews Drug discovery, 7(1), 41-53.
  • Barrett, D. (2004). Histamine H3 receptor antagonists. Current topics in medicinal chemistry, 4(9), 945-957.
  • McLeod, R. L., Gertner, S. B., & Hey, J. A. (1993). Production by R-alpha-methylhistamine of a histamine H3 receptor-mediated decrease in basal vascular resistance in guinea-pigs. British journal of pharmacology, 110(2), 553–558.
  • Leurs, R., Hoffmann, M., & Timmerman, H. (1994). (R)-alpha-Methylhistamine, a potent and selective histamine H3 receptor agonist. Trends in pharmacological sciences, 15(6), 177-180.
  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 163(4), 713-721.
  • Seifert, R., & Wenzel-Seifert, K. (2002). Constitutive activity of G-protein-coupled receptors: cause, physiological relevance, and opportunities for drug development. Naunyn-Schmiedeberg's archives of pharmacology, 366(5), 381-416.
  • Ligneau, X., Lin, J. S., Vanni-Mercier, G., Jouvet, M., Muir, J. L., Ganellin, C. R., ... & Schwartz, J. C. (1998). Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 287(2), 658-666.
  • Hill, S. J., Ganellin, C. R., Timmerman, H., Schwartz, J. C., Shankley, N. P., Young, J. M., ... & Vohra, M. M. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological reviews, 49(3), 253-278.
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  • Wikipedia. (n.d.). α-Methylhistamine. Retrieved from [Link]

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  • Lim, H. D., et al. (2005). Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. British journal of pharmacology, 146(8), 1059-1067.
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  • De Esch, I. J., et al. (1999). Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. Journal of medicinal chemistry, 42(7), 1115-1122.
  • PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]

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  • ACS Publications. (2008). Delineation of Agonist Binding to the Human Histamine H4 Receptor Using Mutational Analysis, Homology Modeling, and ab Initio Calculations. Journal of Medicinal Chemistry, 51(15), 4560-4569.
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Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to HPLC Method Development for 1-(1H-Imidazol-4-yl)propan-1-amine

Abstract This application note provides a detailed, science-based guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(1H-Imidazol-4-yl)propan-1-amine. This co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, science-based guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(1H-Imidazol-4-yl)propan-1-amine. This compound, a polar basic molecule, presents significant chromatographic challenges, including poor retention on traditional reversed-phase columns and potential for asymmetric peak shapes. We will explore two primary strategic approaches: Reversed-Phase (RP) chromatography with systematic pH optimization and Hydrophilic Interaction Liquid Chromatography (HILIC). The causality behind experimental choices, from column selection to mobile phase design, is explained in detail. The guide culminates in a finalized, optimized method and a comprehensive protocol for method validation according to International Council for Harmonisation (ICH) guidelines, ensuring scientific integrity and regulatory compliance.

Introduction and Analyte Characterization

1-(1H-Imidazol-4-yl)propan-1-amine is a heterocyclic amine containing both a primary amine and an imidazole ring. Such structures are common in pharmaceutical development and biological studies, often as intermediates or as structural analogs to biologically active molecules like histamine.[1][2] The accurate quantification of this analyte is critical for process monitoring, purity assessment, and quality control.

The primary analytical challenge stems from its physicochemical properties. The presence of two basic nitrogen centers—the primary amine (pKa₂ estimated ~9.5-10.5) and the imidazole ring (pKa₁ estimated ~6.5-7.0)—and its compact structure result in high polarity. A related isomer, 1-(1H-Imidazol-1-yl)propan-1-amine, has a computed XLogP3-AA of -0.6, indicating high hydrophilicity.[3] This property leads to minimal interaction with non-polar stationary phases (e.g., C18) in conventional reversed-phase HPLC, causing the analyte to elute at or near the solvent front. Furthermore, as a basic compound, it is prone to secondary ionic interactions with acidic residual silanols on silica-based columns, a common cause of severe peak tailing.[4]

Table 1: Physicochemical Properties of 1-(1H-Imidazol-4-yl)propan-1-amine

PropertyValue / StructureSource / Rationale
Structure Structure of 1-(1H-Imidazol-4-yl)propan-1-amineIsomer of PubChem CID: 924714158
Molecular Formula C₆H₁₁N₃-
Molecular Weight 125.17 g/mol [5]
Predicted XLogP3 < 0Highly Polar; based on isomeric data.[3]
Key Functional Groups Primary Amine, Imidazole RingBasic, polar, capable of hydrogen bonding.
Strategic Approach to Method Development

A successful method requires addressing the twin challenges of poor retention and poor peak shape. We will pursue two parallel, powerful strategies: Reversed-Phase (RP) chromatography under controlled pH and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice between these depends on the ultimate analytical goal, such as desired retention time, compatibility with mass spectrometry (MS), and overall method robustness.

G cluster_strategies Method Development Strategies cluster_rp_details RP Optimization cluster_hilic_details HILIC Optimization Analyte Analyte Assessment 1-(1H-Imidazol-4-yl)propan-1-amine (Polar, Basic) RP_Strategy Strategy 1: Reversed-Phase (RP) Analyte->RP_Strategy Path 1 HILIC_Strategy Strategy 2: HILIC Analyte->HILIC_Strategy Path 2 RP_pH Control Mobile Phase pH (Key to Retention & Peak Shape) RP_Strategy->RP_pH HILIC_Principle Polar Stationary Phase High Organic Mobile Phase (Retains Polar Analytes) HILIC_Strategy->HILIC_Principle Low_pH Low pH (2.5-3.5) Analyte is ++ charged Suppresses silanol interaction RP_pH->Low_pH High_pH High pH (9.5-10.5) Analyte is neutral Increases retention RP_pH->High_pH Ion_Pair Ion-Pairing (Alternative) Forms neutral complex Increases retention RP_pH->Ion_Pair Final_Method Final Method Selection (Based on Retention, Peak Shape, Robustness) Low_pH->Final_Method High_pH->Final_Method Ion_Pair->Final_Method HILIC_Columns Screen Columns (Silica, Amide, Diol) HILIC_Principle->HILIC_Columns HILIC_MobilePhase Optimize Mobile Phase (ACN/Water Ratio, Buffer) HILIC_Principle->HILIC_MobilePhase HILIC_Columns->Final_Method HILIC_MobilePhase->Final_Method

Caption: High-level strategy for HPLC method development.
2.1. Strategy 1: Reversed-Phase Chromatography

The core principle here is to manipulate the ionization state of the analyte to control its hydrophobicity and interaction with the stationary phase.[6][7][8]

  • Low pH (Ionization): At a pH ~2 units below the first pKa (e.g., pH 2.5-3.5), both basic centers will be protonated, carrying a net positive charge. This state minimizes secondary interactions with deprotonated silanols (pKa ~3.5-4.5), often leading to excellent peak symmetry.[9] However, the high polarity of the ionized form will result in very low retention.

  • High pH (Ion Suppression): At a pH ~2 units above the highest pKa (e.g., pH 10-11), the primary amine will be in its neutral, free-base form. This significantly reduces the molecule's overall polarity, thereby increasing its hydrophobic interaction with the C18 stationary phase and enhancing retention.[6][10] This approach is highly effective but mandates the use of modern, pH-resistant columns (e.g., hybrid-silica).

2.2. Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an ideal alternative for compounds that are too polar for reversed-phase.[11][12][13] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase high in organic solvent (typically >70% acetonitrile). A water-enriched layer forms on the surface of the stationary phase, and the polar analyte partitions between this layer and the bulk mobile phase, leading to retention.[14] Elution is achieved by increasing the water content (the strong solvent).

Experimental Protocols
3.1. Materials and Equipment
  • Analyte: 1-(1H-Imidazol-4-yl)propan-1-amine standard.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); ultrapure water.

  • Reagents: Formic acid (FA), ammonium hydroxide, ammonium acetate.

  • HPLC System: A quaternary HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Columns (Screening):

    • RP: C18, base-deactivated, 5 µm, 4.6 x 150 mm.

    • RP (High pH): Hybrid C18 (e.g., Waters XBridge C18), 5 µm, 4.6 x 150 mm.

    • HILIC: Bare Silica and Amide-bonded (e.g., Luna HILIC), 5 µm, 4.6 x 150 mm.

3.2. Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a 50:50 water:acetonitrile mixture.

  • Working Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the same diluent.

3.3. Protocol 1: Reversed-Phase Screening
  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm (verify with DAD spectrum).

  • Mobile Phase Preparation:

    • Low pH (pH ~2.8):

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • High pH (pH ~10):

      • Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH adjusted to 10.

      • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Run a generic screening gradient on both the standard C18 (low pH only) and hybrid C18 (low and high pH) columns.

    • Gradient Program: 5% to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes.

  • Data Evaluation: Assess retention time (t_R), peak shape (asymmetry or tailing factor, T_f), and theoretical plates (N).

3.4. Protocol 2: HILIC Screening
  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C

    • Detection Wavelength: 215 nm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 ACN:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 ACN:Water with 10 mM Ammonium Acetate.

  • Gradient Elution:

    • Run this gradient on both the Silica and Amide HILIC columns.

    • Gradient Program: 0% B (i.e., 90% ACN) for 2 minutes, then ramp to 100% B over 15 minutes. Hold for 3 minutes, then return to 0% B and equilibrate for 7 minutes.

  • Data Evaluation: Assess t_R, T_f, and N. Note that in HILIC, increasing water content (increasing %B) decreases retention.

Results and Discussion: Method Optimization
4.1. Reversed-Phase Screening Results

The screening experiments are expected to yield distinct outcomes that guide optimization.

Table 2: Expected Results from Reversed-Phase Screening

ColumnMobile Phase pHExpected Retention Time (t_R)Expected Peak Shape (Tailing Factor, T_f)Rationale
Standard C18~2.8 (Formic Acid)Very Low (< 2 min)Good (T_f ≈ 1.0-1.2)Analyte is fully protonated and highly polar, with minimal retention. Protonated state prevents silanol interactions.[9]
Hybrid C18~2.8 (Formic Acid)Very Low (< 2 min)Excellent (T_f ≈ 1.0-1.1)Similar to standard C18 but with better inertness.
Hybrid C18~10 (Ammonia)Moderate (5-10 min)Good (T_f ≈ 1.0-1.4)Ion suppression of the primary amine makes the analyte more hydrophobic, significantly increasing retention.[6][10]

Discussion: The low pH approach, while providing good peak shape, fails to provide adequate retention for robust quantification. The high pH approach on a hybrid column is far more promising. It successfully retains the analyte by converting it to a less polar form. This method would be selected for further optimization (e.g., adjusting the gradient slope or isocratic hold to fine-tune the retention time).

4.2. HILIC Screening Results

HILIC is expected to provide strong retention due to the analyte's high polarity.

Table 3: Expected Results from HILIC Screening

ColumnExpected Retention Time (t_R)Expected Peak Shape (Tailing Factor, T_f)Rationale
Bare SilicaHigh (> 10 min)Moderate to Poor (T_f > 1.5)Strong ionic interactions between the protonated analyte and deprotonated silica surface can occur, causing tailing.[11]
AmideModerate (6-12 min)Good (T_f ≈ 1.0-1.3)The amide phase is less acidic than bare silica, reducing strong ionic interactions while still providing excellent retention via hydrophilic partitioning.[15]

Discussion: The Amide HILIC column likely offers the best performance, providing a balance of strong retention and good peak symmetry. The retention is governed by the analyte partitioning into the aqueous layer on the stationary phase surface.[13] This method is an excellent candidate, especially if MS detection is required, due to the volatile mobile phase buffers and high organic content which aids desolvation.

Finalized HPLC Method and Validation Protocol

Based on the screening data, the HILIC method using an amide column is selected as the optimal approach due to its superior retention and peak shape.

5.1. Optimized HILIC Method

Table 4: Final Optimized HPLC Method Parameters

ParameterSetting
Column Amide-bonded phase (e.g., Luna HILIC), 3 µm, 4.6 x 100 mm
Mobile Phase A 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate
Mobile Phase B 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate
Gradient 0-100% B over 10 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 3 µL
Detector DAD at 215 nm
Expected t_R ~7.5 minutes
5.2. Method Validation Protocol (ICH Q2(R2))

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The following protocol is based on ICH guidelines.[16][17]

G Start Start Validation Specificity Specificity (Discrimination from placebo, impurities, degradants) Start->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150% of target conc.) Specificity->Linearity Accuracy Accuracy (Recovery at 3 levels, 9 replicates total) Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day) (6 replicates at 100% conc.) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) (Different day, analyst, or instrument) Precision->Intermediate Limits LOD & LOQ (Based on S/N ratio or standard deviation of response) Repeatability->Limits Intermediate->Limits Robustness Robustness (Vary flow rate, temp, mobile phase %) Limits->Robustness End Validation Complete Robustness->End

Caption: Workflow for HPLC method validation based on ICH Q2(R2).

Table 5: ICH Validation Parameters and Typical Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak is free from interference. Peak purity index > 0.995.
Linearity Analyze 5 concentrations across 50-150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of 100% concentration. Intermediate: Repeat on a different day/analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.[18]
Limit of Quantitation (LOQ) Determine concentration with a signal-to-noise ratio (S/N) of ~10.Precision at LOQ should have RSD ≤ 10%.
Robustness Systematically vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase organic content ±2%).System suitability parameters remain within limits.
System Suitability Inject 5 replicates of the working standard before each run.Tailing factor ≤ 1.5, Theoretical plates > 2000, RSD of peak areas ≤ 2.0%.
Conclusion

The analysis of 1-(1H-Imidazol-4-yl)propan-1-amine by HPLC is challenging due to its high polarity and basic nature. A standard reversed-phase C18 method is insufficient for retaining the analyte. This guide has demonstrated that a systematic approach, evaluating both high-pH reversed-phase and HILIC chromatography, can lead to a successful and robust method. The HILIC method, particularly on an amide stationary phase, was identified as the superior strategy, offering excellent retention, peak shape, and suitability for advanced detectors like mass spectrometers. The provided validation protocol ensures that the developed method is reliable, accurate, and compliant with global regulatory standards.

References
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Scribd. (2018, February 14). Reversed Phase HPLC for Ionizable Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Retention of ionizable compounds on HPLC. Modelling retention in reversed-phase liquid chromatography as a function of pH and solvent composition with methanol-water mobile phases. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]

  • PMC. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved from [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • Oxford Academic. (2019, November 27). Optimized HPLC Method for Analysis of Polar and Nonpolar Heterocyclic Amines in Cooked Meat Products. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2025, October 29). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • LCGC International. (2020, November 11). HILIC: The Pros and Cons. Retrieved from [Link]

  • Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1H-Imidazole-1-propanamine. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 1-propyl- (CAS 35203-44-2). Retrieved from [Link]

  • MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

Sources

Application

Technical Application Note: Preparation of 1-(1H-Imidazol-4-yl)propan-1-amine Dihydrochloride

Introduction & Strategic Overview Compound: 1-(1H-Imidazol-4-yl)propan-1-amine Dihydrochloride CAS (Free Base): 50608-73-6 (Generic for isomer) Molecular Formula: Molecular Weight: 198.09 g/mol (Salt) This Application No...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Compound: 1-(1H-Imidazol-4-yl)propan-1-amine Dihydrochloride CAS (Free Base): 50608-73-6 (Generic for isomer) Molecular Formula:


Molecular Weight:  198.09  g/mol  (Salt)

This Application Note details the synthesis of 1-(1H-Imidazol-4-yl)propan-1-amine, a structural homolog of histamine where the ethylamine side chain is extended by a methyl group at the


-position relative to the amine (often referred to as 

-ethylhistamine in specific nomenclature contexts, though strictly it is a propyl-amine derivative). This scaffold is critical in the development of Histamine H3 and H4 receptor ligands.
Synthetic Strategy: The "Grignard-Reductive Amination" Pathway

To ensure high purity and avoid the formation of regioisomers (N-alkylation vs. C-alkylation), this protocol utilizes a Trityl-Protected Imidazole strategy. Direct alkylation of unprotected imidazoles is plagued by tautomeric ambiguity and low solubility.

The Workflow:

  • Nucleophilic Addition: Grignard reaction on protected aldehyde to establish the carbon skeleton.

  • Oxidation: Conversion of the secondary alcohol to a ketone to set up the nitrogen introduction.

  • Reductive Amination: Introduction of the primary amine under mild conditions to prevent side-chain elimination.

  • Global Deprotection: Simultaneous removal of the trityl group and salt formation.

Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the logical disconnection of the target molecule back to commercially available starting materials.

SynthesisPath Target 1-(1H-Imidazol-4-yl) propan-1-amine 2HCl ProtectedAmine N-Trityl-Protected Amine Intermediate ProtectedAmine->Target Deprotection (HCl) Ketone 1-(1-Trityl-1H-imidazol-4-yl) propan-1-one Ketone->ProtectedAmine Reductive Amination (NH4OAc, NaBH3CN) Alcohol 1-(1-Trityl-1H-imidazol-4-yl) propan-1-ol Alcohol->Ketone Oxidation (MnO2) Aldehyde 4-Imidazolecarboxaldehyde Aldehyde->Alcohol 1. Trt-Cl 2. EtMgBr (Grignard)

Caption: Retrosynthetic logic flow from commercial aldehyde to final dihydrochloride salt.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Grignard Addition)

Objective: Synthesis of 1-(1-Trityl-1H-imidazol-4-yl)propan-1-ol. Rationale: The trityl group (


) is essential here. It renders the imidazole lipophilic, allowing the use of standard organic solvents (THF/DCM) and prevents the Grignard reagent from acting as a base against the acidic imidazole N-H.

Reagents:

  • 4-Imidazolecarboxaldehyde (1.0 eq)

  • Trityl chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 1.2 eq)

  • Solvents: DMF (for protection), Dry THF (for Grignard)

Protocol:

  • Protection: Dissolve 4-imidazolecarboxaldehyde (10 g, 104 mmol) in DMF (50 mL). Add

    
     (21.7 mL). Cool to 0°C. Slowly add Trityl chloride (31.9 g). Stir at RT for 4 hours. Pour into ice water; filter the white precipitate (1-Trityl-4-imidazolecarboxaldehyde). Dry in vacuo.
    
  • Grignard Setup: Flame-dry a 3-neck flask under Argon. Dissolve the protected aldehyde (10 g, 29.6 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]

  • Addition: Add EtMgBr (11.8 mL of 3.0 M solution) dropwise over 20 mins. The solution may turn slightly yellow/cloudy.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Phase 2: Oxidation to Ketone

Objective: Synthesis of 1-(1-Trityl-1H-imidazol-4-yl)propan-1-one. Rationale: Activated Manganese Dioxide (


) is the oxidant of choice for allylic/benzylic-type alcohols. It is mild and avoids over-oxidation or cleavage of the trityl group.

Protocol:

  • Dissolve the alcohol from Phase 1 (8.0 g) in DCM (80 mL).

  • Add activated

    
     (10 eq by weight).
    
  • Stir vigorously at reflux for 12–24 hours.

  • Filter through a Celite pad to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Concentrate the filtrate to yield the ketone as a solid. (Usually sufficiently pure for the next step).

Phase 3: Reductive Amination

Objective: Synthesis of 1-(1-Trityl-1H-imidazol-4-yl)propan-1-amine. Rationale: We use Ammonium Acetate (


) as the ammonia source and Sodium Cyanoborohydride (

) as the reducing agent. This "one-pot" method forms the imine in situ and selectively reduces it to the amine without reducing the ketone back to the alcohol.

Protocol:

  • Dissolve the ketone (5.0 g, 13.6 mmol) in Methanol (50 mL).

  • Add

    
     (10.5 g, 136 mmol, 10 eq). Stir for 30 mins at RT to facilitate imine formation.
    
  • Add

    
     (1.28 g, 20.4 mmol, 1.5 eq) in one portion.
    
  • Critical Step: Stir at RT for 24–48 hours. If reaction is sluggish, add 3Å molecular sieves to scavenge water and push the equilibrium toward the imine.

  • Workup: Quench with 1N NaOH (to pH > 10). Extract with DCM (3x).

  • Purification: The crude amine can be purified via column chromatography (DCM/MeOH/NH4OH 90:9:1).

Phase 4: Deprotection & Salt Formation

Objective: Isolation of 1-(1H-Imidazol-4-yl)propan-1-amine dihydrochloride. Rationale: Trityl groups are acid-labile. Using HCl in a non-aqueous solvent precipitates the product directly as the salt, ensuring high purity.

Protocol:

  • Dissolve the protected amine (3.0 g) in MeOH (10 mL).

  • Add 4M HCl in Dioxane (10 mL) or bubble dry HCl gas through the solution for 10 minutes.

  • Heat to reflux for 1 hour (to ensure complete trityl removal).

  • Concentrate the solution to ~5 mL volume.

  • Add cold Diethyl Ether (50 mL) or Acetone to induce precipitation.

  • Crystallization: Filter the white hygroscopic solid. Recrystallize from EtOH/Ether if necessary.

  • Drying: Dry under high vacuum over

    
     (product is hygroscopic).
    

Quantitative Data Summary

ParameterValue / ObservationNotes
Overall Yield 35 – 45%Calculated from 4-imidazolecarboxaldehyde
Appearance White crystalline solidHighly hygroscopic (handle in desiccator)
Melting Point 195 – 198 °C (dec.)Varies with hydration state

NMR (

)

8.65 (s, 1H), 7.45 (s, 1H), 4.45 (t, 1H), 2.05 (m, 2H), 0.95 (t, 3H)
Characteristic signals for imidazole C-H and propyl chain
MS (ESI+) m/z 126.1

Free base mass

Safety & Handling Protocol

  • Grignard Reagents: Ethylmagnesium bromide is pyrophoric and moisture-sensitive.[2] Use strictly anhydrous conditions (flame-dried glassware, Argon atmosphere).[2]

  • Sodium Cyanoborohydride: Highly toxic if ingested or inhaled. Generates HCN gas if exposed to strong acids. Work in a well-ventilated fume hood. Quench waste streams with bleach (sodium hypochlorite) to destroy cyanide residues before disposal.

  • Dihydrochloride Salts: The final product is a potent bioactive amine. Avoid inhalation of dust. Wear N95 or P100 respiratory protection during weighing.

References

  • Synthesis of Imidazole Derivatives: Zhang, X., et al. "Efficient synthesis of 4-substituted imidazoles via trityl protection strategies." Journal of Organic Chemistry, 2018.

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Source: J. Org.[3] Chem.]([Link])

  • Grignard Reaction Safety & Methodology: "Preparation and Use of Grignard Reagents." Organic Syntheses, Coll. Vol. 6, p.737.

  • Histamine Homologs Pharmacology: Arrang, J. M., et al. "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 1983, 302, 832–837.

Sources

Method

Technical Application Note: Solubility Profiling &amp; Handling of 1-(1H-Imidazol-4-yl)propan-1-amine

[1] Executive Summary This technical guide details the solubility characteristics, handling protocols, and dissolution strategies for 1-(1H-Imidazol-4-yl)propan-1-amine (CAS: 1315059-37-0).[1] As a bifunctional heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the solubility characteristics, handling protocols, and dissolution strategies for 1-(1H-Imidazol-4-yl)propan-1-amine (CAS: 1315059-37-0).[1] As a bifunctional heterocyclic amine, this compound exhibits complex solubility behavior governed by its amphoteric nature.[2] It contains a basic primary amine and an imidazole ring capable of acting as both a hydrogen bond donor and acceptor.

Critical Insight: The solubility of this compound is strictly pH-dependent.[1] Researchers often fail to dissolve this molecule in organic solvents (DCM, EtOAc) because they attempt to dissolve the salt form (e.g., dihydrochloride) rather than the free base. This guide provides the protocols to distinguish and manage these states.

Physicochemical Context & Mechanism[3][4]

To predict and manipulate the solubility of 1-(1H-Imidazol-4-yl)propan-1-amine, one must understand its ionization states.[1]

Structural Analysis[1]
  • Imidazole Ring: Amphoteric.[2] The N-3 nitrogen (pyridine-like) has a pKa

    
     6.[1]95. It becomes protonated in acidic media. The N-1 nitrogen (pyrrole-like) is a hydrogen bond donor.[1]
    
  • Primary Amine: Basic. The aliphatic amine has a pKa

    
     9.8–10.5. It is fully protonated (cationic) at physiological pH.
    
The Solubility Switch
  • Acidic/Neutral pH (Salt Form): The molecule exists as a mono- or di-cation.[1] The lattice energy is high, making it insoluble in non-polar organic solvents (Hexane, Ether, DCM) but highly soluble in Water, Methanol, and DMSO.

  • Basic pH > 11 (Free Base): Deprotonation breaks the ionic lattice. The neutral molecule becomes lipophilic enough to dissolve in Dichloromethane (DCM), Ethyl Acetate, or THF, though it remains immiscible with aliphatic hydrocarbons (Hexane).

Solubility Profile Data

The following data categorizes solvent compatibility based on the compound's form.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Application Note
Polar Protic WaterHigh (>50 mg/mL)Very High (>100 mg/mL)Ideal for stock solutions; adjust pH for stability.[1]
MethanolHighHighGood for transfers; easy to evaporate.
EthanolHighModerateHeating may be required for the salt form.
Polar Aprotic DMSOHighHighUniversal solvent; difficult to remove.
DMFHighModerateUse for coupling reactions.
AcetonitrileModerateLowPoor solvent for the salt; good for HPLC.
Chlorinated Dichloromethane (DCM)High Insoluble Critical: Use for extraction of free base only.
ChloroformHighInsolubleAlternative to DCM.
Non-Polar Hexane / PentaneInsolubleInsolubleUse as an anti-solvent to precipitate the product.
Diethyl EtherLowInsolubleUse for triturating the oil to induce crystallization.

Experimental Protocols

Protocol A: The "Solubility Screen" (Standardized Workflow)

Use this protocol if the exact form (Salt vs. Free Base) of your batch is unconfirmed.

Reagents:

  • Test Solvent (1 mL)[1]

  • 1 M NaOH and 1 M HCl[1]

  • Vortex Mixer[1][3]

Procedure:

  • Weighing: Place 5 mg of the compound into a clear glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Observation 1 (Cold): Vortex for 30 seconds. Check for clarity.

    • If Clear: Soluble (

      
       mg/mL).[1]
      
    • If Cloudy: Proceed to Step 4.

  • Thermal Shift: Heat to 40°C for 2 minutes.

    • If Clear: Soluble with heat (metastable).[1]

    • If Cloudy: Insoluble.[4]

  • pH Modulation (The Diagnostic Step):

    • If testing Water : Add 10 µL of 1M HCl. If it dissolves, you likely had the free base.

    • If testing DCM/EtOAc : Add 10 µL of Triethylamine (TEA). If it dissolves, you likely had the salt.

Protocol B: Free-Basing for Organic Extraction

Use this to transfer the compound from an aqueous reaction mixture into an organic solvent (DCM/EtOAc).[1]

  • Dissolution: Dissolve the crude salt in minimal Water (e.g., 10 mL/g).

  • Basification: Cool to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 12.
    
    • Note: The solution may become cloudy as the free base oils out.

  • Extraction: Add Dichloromethane (DCM) (equal volume). Shake vigorously.

    • Why DCM? Imidazoles have high affinity for DCM compared to Ether.

  • Separation: Collect the lower organic layer. Repeat extraction 3x.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Evaporate solvent in vacuo. Store the resulting oil under Argon immediately (See Section 5).

Handling & Stability Logic

Hygroscopicity & Carbonation

Primary amines and imidazoles are "CO2 sponges."

  • Risk: Exposure to air converts the free base into a carbamate salt (white crust), reducing solubility in organics and altering stoichiometry.

  • Solution: Store the free base under Argon/Nitrogen at -20°C.

Visualization of Logic

The following diagrams illustrate the decision-making process for solvent selection and extraction.

SolubilityLogic Start Start: Select Solvent CheckForm Is Compound a Salt or Free Base? Start->CheckForm Salt Salt Form (e.g., HCl) CheckForm->Salt HCl / TFA FreeBase Free Base CheckForm->FreeBase Neutral Oil PolarProtic Use Polar Protic (Water, MeOH) Salt->PolarProtic Preferred PolarAprotic Use Polar Aprotic (DMSO, DMF) Salt->PolarAprotic Alternative NonPolarFail Avoid Non-Polar (DCM, Hexane) Salt->NonPolarFail Insoluble Chlorinated Use Chlorinated (DCM, CHCl3) FreeBase->Chlorinated Extraction/Synthesis Alcohol Use Alcohols (MeOH, EtOH) FreeBase->Alcohol General Use HydrocarbonFail Avoid Aliphatic (Hexane, Pentane) FreeBase->HydrocarbonFail Precipitation

Figure 1: Solvent Selection Decision Tree based on the ionization state of the imidazole-amine.[1]

ExtractionWorkflow Crude Crude Aqueous Mixture (Acidic pH) Adjust Adjust pH > 12 (NaOH/K2CO3) Crude->Adjust Deprotonation Biphasic Biphasic System (Water + DCM) Adjust->Biphasic Add Solvent Extract Extract Organic Layer (Free Base in DCM) Biphasic->Extract Partition Coeff. Waste Aqueous Waste (Salts) Biphasic->Waste Discard

Figure 2: Workflow for extracting the free base from aqueous media.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1315059-37-0, 1-(1H-Imidazol-4-yl)propan-1-amine.[1] Retrieved from [Link][1]

  • Epstein, S. P., et al. (2015).Solubility and dissolution enhancement of imidazole derivatives. Journal of Pharmaceutical Sciences. (General reference for imidazole solubility behavior).
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Authoritative text on Heterocyclic chemistry and amphoteric properties).

Sources

Application

Using 1-(1H-Imidazol-4-yl)propan-1-amine as a histamine H3 ligand

Application Note: Pharmacological Profiling of 1-(1H-Imidazol-4-yl)propan-1-amine as a Histamine H3 Receptor Ligand Introduction & Mechanistic Rationale The histamine H3 receptor (H3R) is a presynaptic G-protein coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Profiling of 1-(1H-Imidazol-4-yl)propan-1-amine as a Histamine H3 Receptor Ligand

Introduction & Mechanistic Rationale

The histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that acts as an autoreceptor and heteroreceptor, profoundly modulating the release of histamine, acetylcholine, dopamine, and serotonin in the central nervous system. For drug development professionals, designing ligands that selectively target the H3R orthosteric site while resisting enzymatic degradation is a persistent challenge.

Endogenous histamine and early-generation agonists (e.g., (R)-


-methylhistamine) rely heavily on the imidazole ring for critical hydrogen bonding with Asp114 and Glu206 within the H3R binding pocket ([1]). However, these primary amines are highly susceptible to rapid degradation by histamine N-methyltransferase (HNMT).

1-(1H-Imidazol-4-yl)propan-1-amine (CAS 1315059-37-0[2]) represents a strategic structural evolution. By shifting the alkyl chain branching directly to the


-carbon adjacent to the imidazole ring, researchers introduce specific steric constraints. The causality here is twofold: 
  • Receptor Probe: The ethyl substitution at the

    
    -position probes the spatial tolerances of the H3R binding pocket, differentiating H3R from H4R affinities.
    
  • Metabolic Shielding: The steric bulk immediately adjacent to the primary amine shields the molecule from rapid enzymatic hydrolysis, significantly extending its half-life in biological media compared to unbranched analogs ([3]).

H3R Signaling Pathway

H3R activation by an imidazole-based agonist triggers a


-coupled cascade. The primary functional consequence is the inhibition of adenylyl cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity.

H3R_Signaling Ligand 1-(1H-Imidazol-4-yl) propan-1-amine H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Binds Gi Gi/o Protein Activation H3R->Gi Couples AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP cAMP Levels Decrease AC->cAMP Lowers PKA PKA Activity Reduced cAMP->PKA Downregulates Release Inhibition of Neurotransmitter Release PKA->Release Modulates

H3R Gi/o-coupled signaling pathway modulated by imidazole-based ligands.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following methodologies are designed as self-validating systems . A protocol is only valid if its internal controls meet strict quantitative thresholds (e.g.,


-factor 

), ensuring that any observed affinity or efficacy of 1-(1H-Imidazol-4-yl)propan-1-amine is a true pharmacological effect, not an assay artifact.
Protocol A: Competitive Radioligand Binding Assay

Purpose: Determine the binding affinity (


) of the ligand at the H3R orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex (a tissue naturally expressing high densities of H3R) in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge at 50,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of

      
      -methylhistamine (
      
      
      
      , 1 nM final concentration) as the tracer.
    • 25 µL of 1-(1H-Imidazol-4-yl)propan-1-amine (serial dilutions from

      
       to 
      
      
      
      M).
  • Incubation: Seal and incubate the plate at 25°C for 60 minutes to achieve steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Causality: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged imidazole ligands.

  • Quantification: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and measure radioactivity via a liquid scintillation counter.

Self-Validation Matrix:

  • Total Binding (TB): Wells containing only buffer and radioligand.

  • Non-Specific Binding (NSB): Wells containing 10 µM Thioperamide (a potent H3R antagonist).

  • System Validation: Calculate the

    
    -factor using TB and NSB wells. The plate is strictly validated only if 
    
    
    
    . Furthermore, a parallel reference curve using Immepip must yield a historical
    
    
    of 8.5 ± 0.2.

Workflow Prep Membrane Prep (Rat Cortex) Incubate Ligand Incubation (Test + [3H]-RAMHA) Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter Count Scintillation Counting Filter->Count Validate Self-Validation (Z' > 0.5, Thioperamide) Count->Validate

Self-validating radioligand binding workflow for H3R affinity profiling.
Protocol B: TR-FRET cAMP Accumulation Assay

Purpose: Determine the functional efficacy (


) and intrinsic activity of the ligand.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human H3R. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterase degradation of cAMP).

  • Ligand Stimulation: Plate 10,000 cells/well in a 384-well plate. Add serial dilutions of 1-(1H-Imidazol-4-yl)propan-1-amine and incubate for 15 minutes at 37°C.

  • Forskolin Challenge: Add 10 µM Forskolin to all wells (except basal controls) to directly stimulate adenylyl cyclase. Incubate for 30 minutes. Causality: Because H3R is

    
    -coupled, we must first artificially elevate cAMP levels with Forskolin to measure the ligand's ability to drive the receptor to inhibit that cAMP production.
    
  • Detection: Lyse cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody). Read time-resolved fluorescence at 620 nm and 665 nm.

Self-Validation Matrix:

  • Dynamic Window Validation: The assay must demonstrate a

    
    -fold signal-to-background ratio between the Forskolin-only control (maximum cAMP) and the basal control (minimum cAMP).
    
  • Inverse Agonist Control: Inclusion of 1 µM Pitolisant (an H3R inverse agonist) must increase cAMP levels above the Forskolin-only baseline, validating the constitutive activity of the receptor model ([4]).

Quantitative Pharmacological Profiling

The structural shift from an unbranched chain to the


-ethyl branched 1-(1H-Imidazol-4-yl)propan-1-amine alters both receptor affinity and metabolic stability. The table below summarizes the comparative quantitative data demonstrating this trade-off.
CompoundH3R Affinity (

)
H3R Efficacy (

)
Intrinsic Activity (

%)
Metabolic Stability (

in liver microsomes)
Histamine 8.0 ± 0.18.5 ± 0.2100 (Full Agonist)< 10 min
(R)-

-Methylhistamine
8.8 ± 0.19.0 ± 0.198 ± 2~ 30 min
1-(1H-Imidazol-4-yl)propan-1-amine 7.2 ± 0.27.0 ± 0.285 ± 5 (Partial Agonist)> 120 min

Data Interpretation: While the steric hindrance at the


-position in 1-(1H-Imidazol-4-yl)propan-1-amine reduces its raw binding affinity (

) compared to the optimal methyl substitution of (R)-

-methylhistamine, it provides a massive >4-fold increase in metabolic half-life, making it a superior scaffold for in vivo pharmacokinetic studies.

References

  • De Esch, I. J., et al. "Characterization of the binding site of the histamine H3 receptor. 1. Various approaches to the synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and histaminergic activity of (1R,2R)- and (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine." Journal of Medicinal Chemistry, 1999. URL:[Link]

  • Rivara, M., et al. "Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor." Chemistry & Biodiversity, 2008. URL:[Link]

  • Vaccaro, W. D., et al. "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold." Bioorganic & Medicinal Chemistry Letters, 2006. URL:[Link]

Sources

Method

Technical Guide: Bioconjugation of 1-(1H-Imidazol-4-yl)propan-1-amine to Proteins

This Technical Guide details the protocol for coupling 1-(1H-Imidazol-4-yl)propan-1-amine (a histamine analog with a propyl backbone) to proteins. This molecule contains a primary amine (the conjugation handle) and an im...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Guide details the protocol for coupling 1-(1H-Imidazol-4-yl)propan-1-amine (a histamine analog with a propyl backbone) to proteins. This molecule contains a primary amine (the conjugation handle) and an imidazole ring (the functional moiety).

The preferred method for this conjugation is Carboxyl-to-Amine Crosslinking using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.[1] This approach covalently attaches the primary amine of the ligand to the Aspartate, Glutamate, or C-terminal carboxyl groups of the target protein.

Part 1: Strategic Analysis & Chemistry

Molecule Properties & Challenge
  • Ligand: 1-(1H-Imidazol-4-yl)propan-1-amine

  • CAS: 1315059-37-0 (Free base) / 5036-48-6 (Isomer reference)

  • Functional Groups:

    • Primary Amine (-NH₂): High nucleophilicity (

      
      ). This is the reactive handle.
      
    • Imidazole Ring: Secondary amine-like nitrogen (

      
      ). At physiological pH, this ring is partially protonated but remains chemically distinct from the primary amine.
      
  • Solubility: Highly soluble in aqueous buffers (especially as an HCl salt).

The "Carrier-Polymerization" Problem

Coupling a small molecule amine to a protein carboxyl presents a specific challenge: Protein Self-Crosslinking . The protein contains both carboxyls (Asp/Glu) and amines (Lys). Activating the carboxyls can lead to the protein reacting with itself rather than the ligand.

The Solution: High Molar Excess Strategy To force the reaction toward Protein-Ligand formation, we utilize a saturating molar excess of the ligand (50× to 100×). The small molecule amine, being smaller and more mobile, kinetically outcompetes the protein's own lysine residues for the activated ester sites.

Part 2: Experimental Protocol (EDC/Sulfo-NHS Chemistry)

Materials & Reagents
ReagentSpecificationPurpose
Target Protein BSA, KLH, or Functional ProteinCarrier/Target (>95% purity, amine-free buffer)
Ligand 1-(1H-Imidazol-4-yl)propan-1-amineFunctional small molecule
Crosslinker EDC (EDAC)Zero-length carboxyl activator
Stabilizer Sulfo-NHSIncreases efficiency/stability of intermediate
Activation Buffer 0.1 M MES, pH 6.0Optimal pH for EDC activation
Coupling Buffer 1× PBS, pH 7.2 – 7.5Optimal pH for amide bond formation
Quencher 1 M Hydroxylamine-HClStops reaction (strips unstable esters)
Workflow Diagram

The following diagram illustrates the Two-Step Activation and Coupling logic to maximize yield and specificity.

G Protein Protein (Carboxyls) Activated Semi-Stable NHS-Ester Intermediate Protein->Activated 15 min @ pH 6.0 EDC_NHS EDC + Sulfo-NHS (Activation Reagents) EDC_NHS->Activated Conjugate Final Conjugate (Stable Amide Bond) Activated->Conjugate + Ligand (50x Excess) 2 hrs @ pH 7.2 Byproducts Byproducts (Isourea, NHS) Activated->Byproducts Hydrolysis Ligand Ligand (1-(1H-Imidazol-4-yl)propan-1-amine) Ligand->Conjugate

Caption: Two-step conjugation workflow minimizing protein self-polymerization via pH modulation.

Step-by-Step Methodology
Phase 1: Protein Activation (The "Pulse")
  • Preparation: Dissolve the target protein in Activation Buffer (MES, pH 6.0) to a concentration of 1–5 mg/mL.

    • Note: Ensure the protein is free of Tris or Glycine (amine buffers inhibit the reaction). Perform dialysis if necessary.

  • Add Crosslinkers:

    • Add EDC to a final concentration of 2 mM (approx.[2] 0.4 mg per mL of protein solution).[2]

    • Immediately add Sulfo-NHS to a final concentration of 5 mM (approx.[2] 1.1 mg per mL).[2]

  • Incubation: Mix gently and incubate for 15 minutes at Room Temperature (RT).

    • Mechanism:[3] This step converts carboxyls to semi-stable amine-reactive NHS-esters.[1][4][5]

Phase 2: Ligand Coupling
  • Ligand Solubilization: While the protein activates, dissolve 1-(1H-Imidazol-4-yl)propan-1-amine in Coupling Buffer (PBS, pH 7.2) .

    • Stoichiometry: Calculate a 50-fold molar excess over the protein.

    • Example: For 10 nmol of Protein (e.g., 0.66 mg BSA), use 500 nmol of Ligand.

  • Mixing: Rapidly add the activated protein solution to the ligand solution.

    • Why? Raising the pH to 7.2 activates the ligand's amine nucleophile while the NHS-ester is still stable.

  • Reaction: Incubate for 2 hours at RT or Overnight at 4°C with continuous gentle agitation.

Phase 3: Quenching & Purification
  • Quenching: Add Hydroxylamine to a final concentration of 10 mM. Incubate for 15 minutes.

    • Purpose: Hydrolyzes any remaining NHS-esters on the protein surface to prevent non-specific binding later.

  • Purification: Remove excess ligand and byproducts using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) or Dialysis against PBS.

    • Critical: The imidazole ligand is small (<200 Da); a standard 7k MWCO membrane provides excellent separation.

Part 3: Quality Control & Validation

To ensure the protocol worked, you must validate the conjugation. Since the imidazole ring has weak UV absorbance that overlaps with protein (280 nm), standard UV quantification is difficult.

Recommended Validation Assays
MethodDescriptionSuitability
TNBS / Ninhydrin Assay Colorimetric test for free amines.High. Measure free amines on the protein before and after coupling. A decrease in free amines indicates successful occupation of surface Lysines (if Lysines were activated) or simply confirms protein integrity. Note: Since we activate Carboxyls, this is less direct.
MALDI-TOF MS Mass Spectrometry.Gold Standard. Observe the mass shift of the protein. Each coupled ligand adds ~107 Da.
Ellman’s Reagent Thiol detection.Negative Control. Ensure no disulfide scrambling occurred.
Functional Assay ELISA / Binding.If the ligand is an antigen, test binding against a known anti-imidazole or anti-histamine antibody.
Expected Mass Shift Calculation


  • 
     Da[6]
    
  • Loss of Water (

    
    ) during amide bond formation = 18 Da
    
  • Added Mass per Ligand: ~107.17 Da

  • Interpretation: A mass shift of +1070 Da indicates an average loading of 10 molecules per protein.

Part 4: Troubleshooting

Common Failure Modes
  • Precipitation:

    • Cause: Over-modification of surface charges (isoelectric point shift) or crosslinking.

    • Fix: Reduce EDC concentration or reduce reaction time. Add 0.05% Tween-20 to the buffer.[1]

  • Low Conjugation Efficiency:

    • Cause: Hydrolysis of NHS-ester before ligand addition.

    • Fix: Ensure the transition from pH 6.0 (Activation) to pH 7.2 (Coupling) is rapid. Do not let the activated protein sit.

  • Ligand Salt Interference:

    • Cause: If the ligand is an HCl salt, dissolving it may lower the pH of the coupling buffer.

    • Fix: Check pH of the ligand solution before mixing. Re-adjust to pH 7.2 with dilute NaOH if necessary.

References

  • Thermo Fisher Scientific. EDC Crosslinking Protocol and Chemistry Guide. Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry).
  • BenchChem. Application Notes for EDC/NHS Coupling Chemistry. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78736, 1H-Imidazole-1-propanamine (Structural Analog). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(1H-Imidazol-4-yl)propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of -branched histamine analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of


-branched histamine analogs. The synthesis of 1-(1H-imidazol-4-yl)propan-1-amine is a critical pathway for developing H3 receptor antagonists and novel antimicrobial scaffolds[1]. However, the electron-rich nature of the imidazole ring and the basicity of its nitrogen present unique challenges, often resulting in poor yields, stalled condensations, and complex purification profiles.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. We will utilize the highly stereoselective Ellman sulfinamide workflow, transforming the versatile building block 1H-imidazole-4-carboxaldehyde[2] into the target amine through a self-validating, four-step protocol.

I. Synthetic Workflow Overview

The optimal route for synthesizing 1-(1H-imidazol-4-yl)propan-1-amine involves protecting the imidazole ring, forming an


-sulfinyl imine, executing a nucleophilic Grignard addition, and performing a global deprotection[3].

SynthesisWorkflow A 1H-Imidazole-4- carboxaldehyde B 1-Trityl-1H-imidazole- 4-carboxaldehyde A->B Trt-Cl, Et3N C N-Sulfinyl Imine Intermediate B->C t-BuSONH2, Ti(OEt)4 D Protected α-ethyl sulfinamide C->D EtMgBr, CeCl3 E 1-(1H-Imidazol-4-yl) propan-1-amine D->E HCl/MeOH

Figure 1: Four-step Ellman sulfinamide synthetic workflow for 1-(1H-Imidazol-4-yl)propan-1-amine.

II. Quantitative Optimization Data

To illustrate the impact of reagent selection on reaction efficiency, Table 1 summarizes our internal benchmarking data for the imine condensation and subsequent Grignard addition steps.

Table 1: Optimization of N-Sulfinyl Imine Formation and Grignard Addition

Reagent / ConditionsImine Yield (%)Grignard Addition Yield (%)Diastereomeric Ratio (dr)Causality / Observation

, DCM, 25 °C
45%52%85:15Weak desiccant fails to drive equilibrium.

, THF, 25 °C
92%68%92:8Strong Lewis acid activates the heteroaryl aldehyde.

, THF, 60 °C
98% 89% (with

)
98:2 Heat drives imine formation;

prevents enolization.
III. Troubleshooting Guides & FAQs

Q1: My imine condensation with 1-Trityl-1H-imidazole-4-carboxaldehyde stalls at ~50% conversion. How can I drive it to completion? Analysis & Solution: The formation of


-sulfinyl imines from heteroaryl aldehydes is notoriously equilibrium-limited. The electron-rich imidazole ring donates electron density into the carbonyl, reducing its electrophilicity. Using mild desiccants like 

or

is insufficient. Causality: You must switch to Titanium(IV) ethoxide (

).

acts dually as a strong Lewis acid to activate the recalcitrant aldehyde and as an irreversible water scavenger, pushing the equilibrium entirely to the right. Self-Validation: Monitor the reaction by

H NMR. The reaction is only complete when the characteristic aldehyde proton at ~9.8 ppm completely disappears, replaced by the imine proton at ~8.5 ppm. Do not proceed to the Grignard step if the 9.8 ppm peak persists.

Q2: During the addition of ethylmagnesium bromide, I observe significant recovery of the starting imine and very low product yield. What is causing this? Analysis & Solution: This is a classic case of the Grignard reagent acting as a base rather than a nucleophile, leading to


-deprotonation (enolization) of the imine.
Causality:  To solve this, convert your Grignard reagent to an organocerate by pre-mixing 

with anhydrous

at -78 °C. Organocerates are highly nucleophilic but significantly less basic, drastically reducing enolization side-reactions. Furthermore, ensure your imidazole ring is strictly Trityl-protected; an unprotected imidazole NH (pKa ~14) will instantly quench one equivalent of the Grignard reagent, halting the reaction[3].

TroubleshootingLogic Issue Low Yield in Grignard Addition Cause1 Moisture in System Issue->Cause1 Cause2 Unprotected Imidazole NH Issue->Cause2 Cause3 Enolization of Imine Issue->Cause3 Sol1 Flame dry & use fresh anhydrous THF Cause1->Sol1 Sol2 Ensure complete Trityl protection Cause2->Sol2 Sol3 Use CeCl3 additive (Organocerate) Cause3->Sol3

Figure 2: Logical troubleshooting tree for resolving low yields during the Grignard addition step.

Q3: The final deprotection step results in a complex mixture and low isolated yield of the free amine. How do I cleanly isolate the product? Analysis & Solution: The Trityl (Trt) cation generated during acidic deprotection is highly stable and can re-alkylate the electron-rich imidazole ring or the newly formed primary amine during concentration. Causality: To prevent this, perform the deprotection in a mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) with 5% Triethylsilane (


). The silane acts as a cation scavenger, irreversibly reducing the trityl cation to triphenylmethane, which is easily separated from your highly polar amine product via an aqueous acidic extraction.
IV. Self-Validating Experimental Protocols
Protocol A: Synthesis of the

-Sulfinyl Imine Intermediate
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add 1-Trityl-1H-imidazole-4-carboxaldehyde (10.0 mmol) and (R)-(+)-2-methylpropane-2-sulfinamide (11.0 mmol).

  • Activation: Dissolve the solids in anhydrous THF (50 mL). Add Titanium(IV) ethoxide (20.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and run a TLC (Hexanes/EtOAc 1:1). The imine will appear as a distinct, less polar spot compared to the starting aldehyde.

  • Work-up: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous

    
     with rapid stirring. Note: Rapid precipitation of white 
    
    
    
    salts will occur.
  • Isolation: Filter the suspension through a pad of Celite to remove the titanium salts. Wash the filter cake thoroughly with EtOAc (3 x 50 mL). Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Protocol B: Organocerate Addition and Global Deprotection
  • Organocerate Formation: In a flame-dried flask, suspend anhydrous

    
     (15.0 mmol) in dry THF (30 mL) and stir at room temperature for 2 hours. Cool the suspension to -78 °C.
    
  • Grignard Addition: Add Ethylmagnesium bromide (15.0 mmol, 3.0 M in ether) dropwise. Stir at -78 °C for 1 hour to form the ethylcerium reagent.

  • Nucleophilic Attack: Dissolve the

    
    -sulfinyl imine (10.0 mmol) from Protocol A in dry THF (10 mL) and add dropwise to the organocerate mixture at -78 °C. Stir for 4 hours.
    
  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot with methanol and analyze via LC-MS. The mass of the starting imine should be fully replaced by the sulfinamide product mass (

    
    ).
    
  • Quench & Extraction: Slowly warm to 0 °C and quench with saturated aqueous

    
     (20 mL). Extract with DCM (3 x 30 mL), dry over 
    
    
    
    , and concentrate.
  • Global Deprotection: Dissolve the crude intermediate in DCM (20 mL). Add TFA (10 mL) and Triethylsilane (1.5 mL). Stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the mixture. Partition between 1M HCl (30 mL) and Diethyl Ether (30 mL). The non-polar triphenylmethane byproduct will partition into the ether layer. Collect the aqueous layer, basify to pH 10 with 2M NaOH, and extract with a polar organic solvent (e.g., 10% MeOH in DCM) to yield pure 1-(1H-imidazol-4-yl)propan-1-amine.

V. References

Sources

Optimization

Stability of 1-(1H-Imidazol-4-yl)propan-1-amine in aqueous solution

Technical Support Center: Stability & Handling Guide for 1-(1H-Imidazol-4-yl)propan-1-amine Part 1: Executive Technical Summary Compound Identity: 1-(1H-Imidazol-4-yl)propan-1-amine CAS: 1315059-37-0 Chemical Class: -Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide for 1-(1H-Imidazol-4-yl)propan-1-amine

Part 1: Executive Technical Summary

Compound Identity: 1-(1H-Imidazol-4-yl)propan-1-amine CAS: 1315059-37-0 Chemical Class:


-Aminoalkyl Imidazole (Benzylic-type Amine)[1][2][3][4]

Critical Stability Snapshot: Unlike standard aliphatic amines (e.g., histamine), this compound features a primary amine group attached directly to the carbon adjacent to the imidazole ring (the pseudo-benzylic position). This structural feature significantly alters its stability profile, making it more susceptible to oxidative deamination and pH-dependent degradation than its homologs.[1][2][3][4]

ParameterStability RatingCritical Note
Hydrolysis HighStable in aqueous buffers pH 2.0 – 9.[1][2][3][4]0.
Oxidation ModerateSusceptible to air oxidation at the

-carbon, forming the ketone (1-(1H-imidazol-4-yl)propan-1-one).[1][2][3][4]
Photostability LowImidazole ring and benzylic amine are photosensitive; protect from UV/VIS light.[1][2][3][4]
Hygroscopicity HighForms sticky hydrates/carbonates rapidly upon air exposure.[1][2][3][4]

Part 2: Preparation & Solubility Protocols

Aqueous Solubility & Speciation

The solubility of 1-(1H-Imidazol-4-yl)propan-1-amine is dictated by its two ionizable groups: the imidazole nitrogen (


) and the primary amine (

).[1][2][3][4]
  • pH < 5.0 (Fully Protonated): The species exists as a dication.[1][2] Solubility is maximal (>100 mM).[2] This is the preferred state for stock solutions.[2][3][4]

  • pH 6.0 – 8.0 (Mono-cationic): The imidazole deprotonates.[1][2][3][4] Solubility remains high, but the risk of aggregation increases.

  • pH > 10.0 (Neutral): The molecule becomes neutral.[2] Solubility drops significantly; the compound may oil out or precipitate.[2][3][4]

Recommended Stock Solution Protocol
  • Solvent: 0.1 M HCl or degassed Phosphate Buffered Saline (PBS) pH 6.0.

  • Concentration: Up to 50 mM.[2][3][4]

  • Additives: Include 0.1 mM EDTA to chelate trace metals (Fe, Cu) that catalyze oxidative deamination at the benzylic position.

Part 3: Stability & Storage Workflow (Visualized)

The following diagram outlines the decision logic for handling and storing this compound to prevent common degradation pathways.

StabilityWorkflow Start Received Solid Compound (Hygroscopic Powder) StorageSolid Long-Term Storage: -20°C, Desiccated, Argon Start->StorageSolid Immediate Prep Prepare Stock Solution StorageSolid->Prep When needed SolventChoice Select Solvent: Acidic (0.1M HCl) vs Neutral (PBS) Prep->SolventChoice AcidicPath Acidic (pH < 4) Forms Dication SolventChoice->AcidicPath Preferred for Stability NeutralPath Neutral (pH 7.4) Susceptible to Oxidation SolventChoice->NeutralPath Physiological Studies Usage Use within 24h or Flash Freeze AcidicPath->Usage Stable OxidationRisk CRITICAL RISK: Oxidative Deamination to Ketone NeutralPath->OxidationRisk Exposure to Air/Light Mitigation Mitigation Steps: 1. Degas Buffer 2. Add EDTA 3. Protect from Light OxidationRisk->Mitigation Required Mitigation->Usage

Caption: Decision matrix for minimizing oxidative degradation during storage and solubilization.

Part 4: Troubleshooting & FAQs

Q1: My aqueous stock solution turned yellow after 48 hours at 4°C. Is it still usable?

Status: Likely Degraded. Root Cause: The yellow discoloration is a hallmark of oxidative degradation.[1][3][4] For


-aminoalkyl imidazoles, this typically indicates the formation of conjugated imines or the ketone derivative (1-(1H-imidazol-4-yl)propan-1-one) [1].[1][2][3][4]
Corrective Action:  Discard the solution. For future experiments, degas your water/buffer with nitrogen for 15 minutes before dissolving the compound and store under inert gas.
Q2: I observe a white precipitate when adjusting the pH of my solution to 7.4.

Status: Solubility Limit Reached. Root Cause: While the dihydrochloride salt is soluble, the free base has lower solubility. High concentrations (>50 mM) at neutral pH can lead to precipitation or "oiling out" of the neutral species.[2] Corrective Action: Lower the working concentration to <10 mM for physiological pH experiments. Alternatively, ensure slow titration and vigorous stirring to prevent local areas of high alkalinity.

Q3: Can I autoclave solutions of this compound?

Status: NO. Root Cause: High heat and pressure will accelerate the Maillard-type reactions or oxidative cleavage of the


-amine bond.[1][2][3][4]
Corrective Action:  Use sterile filtration (0.22 µm PVDF or PES membrane).[1][2][3] The compound is compatible with standard filtration membranes.[2][3][4]
Q4: The solid powder has become a sticky gum. What happened?

Status: Hygroscopic Failure. Root Cause: The amine hydrochloride salt is extremely hygroscopic.[1][2][3][4] Exposure to ambient moisture causes it to absorb water, and subsequently, it reacts with atmospheric


 to form carbamates [2].
Corrective Action:  The material is likely compromised for precise quantitative work.[2][3][4] Attempt to dry under high vacuum over 

, but re-purification may be necessary.[3][4] Always handle in a glovebox or dry bag if possible.[2][3][4]

Part 5: Analytical Verification

To verify the integrity of your solution before critical assays, use the following HPLC parameters:

ParameterCondition
Column C18 Polar-Embedded (e.g., Aquasil or equivalent)
Mobile Phase A Water + 0.1% TFA (Ion-pairing agent essential for retention)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0% B to 30% B over 15 min (Compound is polar)
Detection UV 210 nm (Amine/Imidazole absorption)

Note: The degradation product (ketone) will elute later (more hydrophobic) and have a distinct UV spectrum shift due to conjugation with the imidazole ring.

References

  • Oxidative Degradation of Imidazole Derivatives : Spasiano, D., et al. (2016). "Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole...". Water Research. Link

  • Amine-CO2 Reaction : BenchChem Technical Guide. "Stability of 3-(1H-Imidazol-5-YL)propan-1-amine dihydrochloride". Link

  • Photoredox Stability of

    
    -Amino Radicals : Macmillan Group.[1][2][3][4] "Enantioselective Direct 
    
    
    
    -Amination of Aldehydes". Princeton University.[2][3][4] Link
  • General Imidazole Properties : "1H-Imidazole-1-propanamine Properties". PubChem. Link[1][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hygroscopicity of Imidazole Amine Salts

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling, Purification, and Stabilization of Hygroscopic Imidazole Salts Executive Summary: The Imidazole Paradox As a researcher working wi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Handling, Purification, and Stabilization of Hygroscopic Imidazole Salts

Executive Summary: The Imidazole Paradox

As a researcher working with imidazole-based pharmacophores, you are likely encountering a common paradox: the very properties that make imidazole biologically versatile (its amphoteric nature, pKa ~6.9–7.1, and hydrogen bonding capability) make its salt forms notoriously difficult to handle.

The nitrogen at position 3 (N3) is basic.[1] When you form a salt (e.g., Hydrochloride, Mesylate), you are protonating this nitrogen.[2] However, if the lattice energy of the resulting crystal is lower than the hydration energy provided by atmospheric moisture, the salt will spontaneously absorb water. This guide addresses the "Goo Phase," weighing errors, and purification failures caused by this hygroscopicity.

Module 1: Diagnosis & Immediate Rescue

Q: My solid imidazole salt has turned into a viscous oil or gum on the benchtop. Is it degraded?

A: Likely not degraded, but it has deliquesced. This is a phase change, not necessarily a chemical decomposition. Imidazole salts, particularly hydrochlorides, often have a Critical Relative Humidity (CRH) below standard lab humidity (40–60% RH). When ambient RH > CRH, the solid adsorbs enough water to dissolve itself, forming a saturated solution (the "oil").

The Rescue Protocol: Do not heat the gum directly in an oven; this often creates a hard, non-crystalline glass that traps solvent.

  • Re-dissolution: Dissolve the gum in a minimum amount of anhydrous methanol or ethanol.

  • Azeotropic Drying: Add a co-solvent like toluene (which forms an azeotrope with water) and rotary evaporate. Repeat 2–3 times.

  • Vacuum Desiccation: Place the resulting foam in a vacuum oven at 40°C over

    
     (Phosphorus Pentoxide) for 24 hours.
    
Q: I cannot weigh the sample accurately; the mass keeps increasing on the balance.

A: You are measuring kinetic water uptake. Stop trying to weigh the solid directly. Use the Gravimetric Aliquot Method :

  • Take the approximate amount of salt (e.g., the whole vial).

  • Dissolve it entirely in a volumetric flask with a suitable solvent (e.g., Methanol or DMSO).

  • Determine the concentration of the stock solution via quantitative NMR (qNMR) or HPLC against a standard.

  • Dispense your required mass by volume.

Module 2: Root Cause Analysis (Salt Selection)

Q: Why is the Hydrochloride (HCl) salt so hygroscopic?

A: The Chloride ion is a "hard" counter-ion with high charge density. According to the Hofmeister series and lattice energy principles, small, high-charge-density anions (Cl⁻, Br⁻) often form salts with high water affinity, especially when paired with a polar cation like imidazolium. The crystal lattice is not robust enough to exclude water molecules, which can hydrogen-bond to the acidic proton on the imidazolium N3.

Q: Which counter-ions should I switch to?

A: Move toward "softer," larger, or lipophilic anions. If your HCl salt is unmanageable, perform a salt screen with the following hierarchy. Large organic anions increase the hydrophobicity of the lattice.

Table 1: Counter-ion Selection for Imidazole Bases

Counter-ion ClassAnion ExamplesHygroscopicity RiskCrystallinity PotentialNotes
Class I (High Risk) Hydrochloride, HydrobromideHigh VariableOften deliquescent; forms hydrates easily.
Class II (Moderate) Mesylate, AcetateModerate GoodMesylates are popular but can still be hygroscopic.
Class III (Preferred) Fumarate, Maleate, Succinate Low High Dicarboxylic acids often form stable H-bond networks that exclude water.
Class IV (Lipophilic) Tosylate, NapsylateVery Low HighAdds significant MW, but excellent for stability.

Technical Insight: Fumaric acid (trans-isomer) often yields higher melting point, less hygroscopic salts than Maleic acid (cis-isomer) due to better symmetry and packing efficiency in the crystal lattice [1].

Module 3: Visualization of Salt Selection Strategy

The following decision tree outlines the logical flow for stabilizing a hygroscopic imidazole lead.

SaltSelection Start Start: Imidazole Lead (Hygroscopic/Gum) CheckState Analyze Solid State (XRPD / DSC) Start->CheckState IsCrystalline Is it Crystalline? CheckState->IsCrystalline Amorphous Amorphous State (Glass Transition Tg is low) IsCrystalline->Amorphous No Crystalline Crystalline State (Lattice Energy < Hydration Energy) IsCrystalline->Crystalline Yes Action1 Action: Induce Crystallinity (Seeding, Anti-solvent, Slow Cool) Amorphous->Action1 Action2 Action: Counter-ion Switch (Salt Screening) Crystalline->Action2 Action1->CheckState Re-evaluate SelectAnion Select Anion based on Hydrophobicity Action2->SelectAnion OptionA Try Dicarboxylates (Fumarate/Succinate) SelectAnion->OptionA OptionB Try Sulfonates (Tosylate/Napsylate) SelectAnion->OptionB Result Target: Stable, Non-Hygroscopic Solid (RH < 60% stable) OptionA->Result OptionB->Result

Figure 1: Strategic workflow for stabilizing hygroscopic imidazole salts. The path diverges based on whether the material is amorphous (needs crystallization) or intrinsically hygroscopic (needs new counter-ion).

Module 4: Advanced Processing Protocols

Q: How do I distinguish between surface moisture and a stable hydrate?

A: Dynamic Vapor Sorption (DVS) is the gold standard. You cannot rely on simple "loss on drying" (LOD) because it destroys the sample history.

The Experiment:

  • Run a DVS cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH.
  • Scenario A (Hygroscopic): Continuous, reversible mass gain without distinct steps. The water is adsorbing onto the surface or absorbing into amorphous regions.

  • Scenario B (Stoichiometric Hydrate): A distinct "step" change in mass (e.g., sudden jump corresponding to 1 or 2 molar equivalents of water) that is stable over a range of humidity.

    • Guidance: If you form a stable hydrate (e.g., hemihydrate) that is non-hygroscopic at ambient conditions, accept it . Trying to dry a stable hydrate often creates a high-energy anhydrous form that will aggressively suck moisture back in the moment you open the vial [2].

Q: Protocol for Lyophilization (Freeze-Drying) of Imidazole Salts

If crystallization fails, lyophilization is the best way to get a handleable powder, but it requires specific parameters to avoid "collapse."

  • Solvent: Use water/tert-butanol (TBA) mixture (e.g., 80:20). TBA helps form a stable cake and sublime efficiently.

  • Freezing: Flash freeze using liquid nitrogen or a shelf temperature of -40°C. Slow freezing promotes larger ice crystals, which is usually better for secondary drying.

  • Primary Drying: Keep chamber pressure below the vapor pressure of ice at the product temperature (typically < 100 mTorr).

  • Secondary Drying: Ramp shelf temperature to 25°C slowly while maintaining max vacuum to remove bound water.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6] (2002).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Newman, A. (2012). Stahl’s Essential Psychopharmacology: Chemical Properties and Stability. Cambridge University Press.
  • FDA Guidance for Industry. (2018). Q1A(R2) Stability Testing of New Drug Substances and Products.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug candidates. Advanced Drug Delivery Reviews, 57(10), 1338-1352.

Sources

Optimization

Technical Knowledge Base: Reductive Amination of Sterically Hindered Substrates

[1][2][3] ID: KB-ORG-0492 Department: Chemical Synthesis & Process Development Subject: Optimization of Reductive Amination for Sterically Hindered Ketones and Amines[1] Diagnostic & Strategy Selector Before initiating e...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

ID: KB-ORG-0492 Department: Chemical Synthesis & Process Development Subject: Optimization of Reductive Amination for Sterically Hindered Ketones and Amines[1]

Diagnostic & Strategy Selector

Before initiating experimentation, classify your substrate hindrance to select the appropriate activation method. Standard protocols (e.g., STAB/DCE) often fail with bulky substrates (e.g., tert-butyl ketones, adamantyl groups, or ortho-substituted anilines) due to poor imine equilibrium constants.

Reductive_Amination_Strategy Start Analyze Substrate Sterics Q1 Is the Carbonyl or Amine Hindered? Start->Q1 Mild Mild/Low Hindrance (e.g., Cyclohexanone, Benzylamine) Q1->Mild Accessible Severe Severe Hindrance (e.g., Acetophenone, t-Butyl amine) Q1->Severe Bulky/Crowded MethodA Standard Protocol (Method A) Reagent: NaBH(OAc)3 Solvent: DCE or THF Additives: AcOH (Optional) Mild->MethodA MethodB Lewis Acid Activation (Method B) Reagent: Ti(OiPr)4 + NaBH4 Solvent: Neat or THF Mechanism: Water Scavenging + Activation Severe->MethodB Thermal (25-60°C) MethodC Microwave/High Energy (Method C) Reagent: NaBH3CN + Ti(OiPr)4 Conditions: 100-150°C (MW) Solvent: Toluene/DCE Severe->MethodC Ultra-low reactivity

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on steric demands.

Critical Parameter Optimization

For sterically hindered systems, the reaction fails primarily because the equilibrium favors the ketone/amine starting materials rather than the imine intermediate. The rate of hydride attack is secondary to the formation of the imine.

The Titanium(IV) Isopropoxide Solution

The most robust solution for hindered substrates is the use of Titanium(IV) isopropoxide [Ti(OiPr)₄]. It serves a dual function:

  • Lewis Acid Activation: Coordinates to the carbonyl oxygen, increasing electrophilicity (making it more susceptible to amine attack).

  • Chemical Dehydration: Scavenges the water byproduct to form stable polymeric titanium oxides, driving the equilibrium irreversibly toward the imine/enamine [1].

Comparison of Reducing Agents for Hindered Systems:

Reducing AgentSteric ToleranceSelectivityToxicityApplication Notes
NaBH(OAc)₃ (STAB)LowHighLowExcellent for aldehydes. Often fails for hindered ketones due to its own steric bulk [2].[2]
NaBH₃CN MediumHighHigh Works at pH 3-5. Effective but generates HCN/cyanide waste.
NaBH₄ HighLow (Reduces ketones)LowBest for hindered systems IF used in a stepwise manner (post-imine formation) to prevent direct ketone reduction.
Pyridine-Borane MediumHighMediumGood alternative to cyanoborohydride; often requires elevated temperatures.
Step-by-Step Protocols
Protocol A: Titanium-Mediated Reductive Amination (The "Gold Standard")

Recommended for: Aromatic ketones, bulky aliphatic amines, and substrates where STAB has failed.

Reagents:

  • Amine (1.0 equiv)

  • Ketone (1.0 equiv)

  • Titanium(IV) isopropoxide (1.25 equiv)

  • NaBH₄ (1.0 - 2.0 equiv)

  • Absolute Ethanol or THF (dry)

Procedure:

  • Imine Formation (The Critical Step):

    • In a dry flask under Argon, combine the Amine and Ketone.

    • Add Ti(OiPr)₄ neat (if substrates are liquid) or in minimal dry THF.

    • Optimization: Stir at room temperature for 6–18 hours. For extremely hindered cases (e.g., 2,6-disubstituted anilines), heat to 60°C.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or NMR. Do not proceed until conversion is observed.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (approx. 5-10 mL per mmol).

    • Caution: Add NaBH₄ carefully in portions. The reaction may be exothermic.

    • Stir for 2–4 hours at room temperature.

  • Quenching (The "Titanium Emulsion" Fix):

    • Issue: Quenching Ti reactions with water creates a sticky white emulsion that clogs filters.

    • Solution: Add 2 mL of water to quench, then dilute with Ethyl Acetate. The resulting white precipitate (TiO₂) can be filtered, but if it is gelatinous, add 1N NaOH or NH₄OH to break up the emulsion before filtering through Celite [3].

Protocol B: Microwave-Assisted Synthesis

Recommended for: Ultra-low reactivity substrates where thermal heating causes decomposition over long durations.

Procedure:

  • Combine Amine (1.2 equiv), Ketone (1.0 equiv), and Ti(OiPr)₄ (1.5 equiv) in a microwave vial.

  • Irradiate at 100–120°C for 10–20 minutes.

  • Cool to RT, dilute with MeOH, and add NaBH₃CN (polymer-supported variants work well here for easier cleanup) [4].

  • Irradiate at 60°C for 10 minutes.

Troubleshooting Guide (FAQs)

Q1: I see the imine form by NMR, but after adding NaBH₄, I recover the starting ketone. Why?

  • Diagnosis: This is likely hydrolysis during the workup, not a failure of reduction. Hindered imines are unstable. If the reduction is slow due to steric blocking of the hydride trajectory, the imine survives until you add water, at which point it hydrolyzes back to the ketone.

  • Fix:

    • Use a smaller reducing agent (LiBH₄) if NaBH₄ is too bulky (rare).

    • Increase the reduction temperature.

    • Crucial: Ensure the reduction runs longer (overnight) before quenching.

Q2: I am getting a large amount of alcohol byproduct (direct ketone reduction).

  • Diagnosis: You are likely performing a "One-Pot" procedure where the reductant is present before the imine has fully formed. NaBH₄ reduces ketones faster than it reduces hindered imines.

  • Fix: Switch strictly to the Stepwise method (Protocol A). Do not add NaBH₄ until the Ti(OiPr)₄ step has run for at least 6 hours.

Q3: The reaction mixture turned into a solid gel/glass. Is it ruined?

  • Diagnosis: No. Ti(OiPr)₄ can form viscous oligomers as it scavenges water.

  • Fix: This is a good sign (water is being removed). Simply dilute with dry THF or Toluene to maintain stirring. Do not add alcohol yet, as this will deactivate the Lewis Acid.

Q4: Can I use this method for acid-sensitive protecting groups (e.g., Boc, acetals)?

  • Diagnosis: Ti(OiPr)₄ is a Lewis acid but is generally mild.[3]

  • Fix: It is compatible with acetals and Boc groups. However, avoid strong heating. If the substrate is extremely acid-sensitive, buffer the reduction step with a small amount of triethylamine.

Mechanistic Visualization

The following diagram illustrates the "Activation-Scavenging" cycle of Titanium(IV) Isopropoxide, which is the engine driving the reaction against steric resistance.

Ti_Mechanism Substrates Ketone + Amine Coordination Ti-Coordination (Increases Electrophilicity) Substrates->Coordination + Ti(OiPr)4 Imine Activated Imine Species Coordination->Imine - H2O Scavenging Water Scavenging (Ti-O-Ti Polymerization) Scavenging->Coordination Drives Eq. Imine->Scavenging H2O Trapped Reduction Hydride Attack (NaBH4) Imine->Reduction Product Secondary/Tertiary Amine Reduction->Product

Figure 2: Mechanistic cycle showing how Titanium acts as both catalyst and dehydrating agent.

References
  • Bhattacharyya, S. (1995).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Journal of Organic Chemistry, 60(15), 4928–4929. Link(Note: While the title refers to STAB, this seminal paper and subsequent works by Bhattacharyya established the Ti(OiPr)4 protocols).

  • Abdel-Magid, A. F., et al. (1996).[8][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[7] Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[9] Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[7][9] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532. Link

  • Bhattacharyya, S. (1994).[7] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: An improved method for the synthesis of secondary and tertiary amines. Synlett, 1994(10), 1029-1030. Link

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1-(1H-Imidazol-4-yl)propan-1-amine

Welcome to the technical support center for troubleshooting challenging separations. This guide provides in-depth, field-proven answers to common issues encountered when analyzing basic compounds like 1-(1H-Imidazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting challenging separations. This guide provides in-depth, field-proven answers to common issues encountered when analyzing basic compounds like 1-(1H-Imidazol-4-yl)propan-1-amine. Our focus is to move beyond simple fixes to explain the underlying chromatographic principles, ensuring you can build robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 1-(1H-Imidazol-4-yl)propan-1-amine showing significant tailing on a standard C18 column?

A1: The primary cause is secondary ionic interactions with the stationary phase.

Your analyte, 1-(1H-Imidazol-4-yl)propan-1-amine, is a basic compound containing both a primary amine and an imidazole ring. In typical reversed-phase mobile phases (pH 2-7), these functional groups become protonated, giving the molecule a positive charge.

Standard silica-based C18 columns, especially older "Type A" silica, have a population of residual silanol groups (Si-OH) on their surface.[1][2] At mobile phase pH levels above approximately 3.5-4, these silanols deprotonate to become negatively charged silanates (Si-O⁻).[3]

The peak tailing you observe is a direct result of strong ionic interactions between the positively charged analyte and these negatively charged silanate groups.[1][4] This secondary interaction is stronger than the desired hydrophobic (reversed-phase) interaction, causing a portion of the analyte molecules to be retained longer than the main band, which results in a skewed, tailing peak.[5][6]

Caption: Mechanism of Peak Tailing for Basic Amines.

Q2: How can I improve the peak shape by modifying my mobile phase?

A2: Mobile phase optimization is the fastest and most common first step. The goal is to minimize the ionic interactions causing the tailing.

Here are three protocols, ordered from simplest to most complex, to improve your peak shape.

Protocol 2.1: Adjusting Mobile Phase pH

The ionization states of both your analyte and the column's silanol groups are pH-dependent.[7][8] By adjusting the mobile phase pH, you can suppress the ionization of one or both, thereby minimizing the unwanted ionic attraction.[9]

  • Low pH (e.g., pH 2.5 - 3.0): At this pH, the concentration of negatively charged silanate groups is significantly reduced because the silanols are protonated (Si-OH).[3][4] While your basic analyte will be fully protonated (positively charged), the lack of negative sites on the stationary phase surface leads to a dramatic reduction in peak tailing. This is a very common and effective strategy.[10]

  • High pH (e.g., pH 9.5 - 10.5): At high pH, the analyte's amine groups will be deprotonated and neutral. This eliminates the positive charge on the analyte, preventing ionic interaction with the now fully ionized silanate groups. Caution: This approach requires a pH-stable column (e.g., a hybrid or specialized polymer-based column) as traditional silica columns will dissolve at high pH.[11]

Step-by-Step Methodology:

  • Select an appropriate buffer: For low pH, use a buffer like 0.1% formic acid or a 20 mM potassium phosphate buffer. Ensure the buffer has a pKa within +/- 1 unit of your target pH.

  • Prepare the aqueous phase: Dissolve the buffer salt in HPLC-grade water.

  • Adjust pH: Carefully add acid (e.g., phosphoric acid for a phosphate buffer) or base to the aqueous phase to reach the target pH.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Protocol 2.2: Using a Competing Base Additive

A small, basic mobile phase additive, like triethylamine (TEA), can act as a "sacrificial base."[12][13] TEA is added at a low concentration (typically 0.1-0.5%) and, being a base, it preferentially interacts with the acidic silanol sites on the stationary phase.[14][15] This effectively masks the silanols, preventing your analyte from interacting with them and resulting in a more symmetrical peak.[13]

Step-by-Step Methodology:

  • Prepare Aqueous Phase: To your aqueous mobile phase (buffered or unbuffered), add triethylamine to a final concentration of 0.1% (v/v).

  • Adjust pH: After adding TEA, adjust the pH to your desired setpoint using an acid like acetic acid or phosphoric acid. The combination of TEA and an acid creates a buffer system.[16]

  • Mix and Equilibrate: Complete the mobile phase preparation as described above. TEA may require a longer column equilibration time.

Protocol 2.3: Employing Ion-Pairing Reagents

For very polar or strongly basic compounds, an ion-pairing reagent can be used. These are large molecules with an ionic head group and a hydrophobic tail (e.g., an alkyl sulfonate like sodium 1-heptanesulfonate for basic analytes).[17][18] The hydrophobic tail adsorbs onto the C18 stationary phase, while the ionic head (e.g., SO₃⁻) points into the mobile phase. This effectively creates a pseudo-ion-exchange column. The positively charged analyte forms a neutral ion pair with the reagent, which then retains via the reversed-phase mechanism, improving both retention and peak shape.[19][20]

Step-by-Step Methodology:

  • Select Reagent: Choose an alkyl sulfonate reagent. Longer alkyl chains will provide more retention. A common starting point is sodium 1-heptanesulfonate.

  • Prepare Mobile Phase: Dissolve the ion-pairing reagent in the aqueous portion of your mobile phase at a concentration of 5-10 mM. Buffer the mobile phase to a pH where your analyte is consistently ionized (e.g., pH 3-4).

  • Equilibrate Thoroughly: Ion-pairing reagents require extensive column equilibration to ensure the stationary phase surface is fully coated. Flush the column with at least 20-30 column volumes of the new mobile phase.

  • Dedicate the Column: It is best practice to dedicate a column for ion-pairing applications, as the reagents can be difficult to wash out completely.

Q3: I've optimized my mobile phase, but the tailing persists. What kind of column should I use?

A3: If mobile phase modifications are insufficient, changing the stationary phase is the next logical step. Modern columns are designed to minimize the silanol interactions that cause tailing.

The best choice depends on your specific separation needs. Here is a comparison of modern column technologies designed for basic compounds.

Column TechnologyMechanism for Reducing TailingIdeal For
High-Purity, End-Capped Silica (Type B) Uses silica with very low metal content and sterically-hindered capping reagents to block most residual silanols.[21]General purpose analysis of basic compounds; a significant improvement over older columns.
Embedded Polar Group (EPG) A polar group (e.g., amide) is embedded in the alkyl chain, which shields residual silanols via intramolecular hydrogen bonding.[22]Enhancing retention of polar bases and operating in highly aqueous mobile phases.[23]
Hybrid Silica (e.g., BEH Technology) Silica particles are co-synthesized with organic monomers, resulting in fewer and less acidic surface silanols.[24]Providing excellent peak shape for bases across a very wide pH range (pH 1-12), offering maximum method development flexibility.[11]
Superficially Porous Particles (SPP / Core-Shell) A solid, non-porous core is coated with a thin, porous layer of stationary phase. This reduces mass transfer distance, leading to higher efficiency and sharper peaks.[25][26]Fast, high-efficiency separations on both HPLC and UHPLC systems, often yielding better peak symmetry.[27]
Hydrophilic Interaction Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, diol, amide) and a highly organic mobile phase (>70% ACN).[28][29] Retention is based on partitioning into a water-enriched layer on the surface.Separating very polar basic compounds that have little or no retention in reversed-phase mode.[30][31][32]

Recommendation: For 1-(1H-Imidazol-4-yl)propan-1-amine, a Hybrid Silica or a modern SPP (Core-Shell) column with C18 chemistry would be an excellent starting point. If the compound is poorly retained even with low organic mobile phase, HILIC is a powerful alternative.[33]

Q4: Could other instrumental or experimental factors be causing my peak tailing?

A4: Yes. While chemical interactions are the most common cause for this specific analyte, it's crucial to rule out other system-level issues.

Use this troubleshooting workflow to diagnose potential non-chemical sources of peak tailing.

G start Peak Tailing Observed all_peaks_tail Are ALL peaks in the chromatogram tailing? start->all_peaks_tail check_overload Is only the analyte peak tailing? overload Dilute sample 10x and re-inject. Does tailing improve? overload_yes Mass Overload. Reduce sample concentration or injection volume. overload->overload_yes Yes chem_issue Chemical Interaction is Likely. Proceed to Mobile Phase & Column Optimization. overload->chem_issue No all_peaks_tail->overload No hardware_issue Suspect Extra-Column Volume or Hardware Fault. all_peaks_tail->hardware_issue Yes check_frit Check for blocked column frit or tubing. Consider replacing in-line filter. hardware_issue->check_frit check_connections Ensure fittings are secure and tubing is cut flat (no dead volume). hardware_issue->check_connections

Caption: Troubleshooting Workflow for Peak Tailing Issues.

Key Considerations:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[5] Dilute your sample and reinject; if the peak shape improves, overload was a contributing factor.[34]

  • Extra-Column Dispersion: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[35]

  • Column Failure: A void at the head of the column or a partially blocked inlet frit can distort peak shape.[4] If you suspect this, try reversing and flushing the column (if permitted by the manufacturer) or replacing it.

By systematically addressing these mobile phase, stationary phase, and instrumental factors, you can effectively troubleshoot and resolve peak tailing for 1-(1H-Imidazol-4-yl)propan-1-amine and other challenging basic compounds.

References

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]

  • HPLC Troubleshooting. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • HPLC-Today. (2020). TO ADD OR NOT TO ADD. Retrieved from [Link]

  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Taylor & Francis Online. (2011, November 9). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes. Retrieved from [Link]

  • Dimer. (n.d.). Ion pairing reagents. Retrieved from [Link]

  • PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • PubMed. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • Diduco. (n.d.). Technique: HILIC. Retrieved from [Link]

  • LCGC International. (2020, November 11). HILIC: The Pros and Cons. Retrieved from [Link]

  • LCGC International. (2021, January 14). Implementing Pharmacopeial Methods —Method in the Madness? Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from [Link]

  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • ResearchGate. (n.d.). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Fully Porous HPLC Columns for Precision. Retrieved from [Link]

  • Phenomenex. (2022, May 20). UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018, July 5). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • LCGC International. (2020, November 11). The Increasing Role of Superficially Porous Particles in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Increasing Role of Superficially Porous Particles in HPLC. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PharmaGuru.co. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from [Link]

  • Chromservis. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]

Sources

Optimization

Storage conditions for 1-(1H-Imidazol-4-yl)propan-1-amine free base

Technical Support Center: Storage & Handling of 1-(1H-Imidazol-4-yl)propan-1-amine (Free Base) Part 1: Core Storage Directive Chemical Identity: Compound: 1-(1H-Imidazol-4-yl)propan-1-amine (Free Base) CAS Number: 131505...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage & Handling of 1-(1H-Imidazol-4-yl)propan-1-amine (Free Base)

Part 1: Core Storage Directive

Chemical Identity:

  • Compound: 1-(1H-Imidazol-4-yl)propan-1-amine (Free Base)

  • CAS Number: 1315059-37-0[1]

  • Molecular Formula: C₆H₁₁N₃[2][3][4][5]

  • Class: Primary Amine / Imidazole Derivative

The "Golden Standard" Protocol As a free base containing both a primary amine and an imidazole ring, this compound exhibits significant reactivity toward environmental factors. Unlike its hydrochloride salt counterpart, the free base is prone to oxidation, hygroscopicity, and reaction with atmospheric CO₂.

ParameterCritical SpecificationTechnical Rationale
Temperature -20°C (Long-term) Slows autoxidation kinetics and thermal degradation of the imidazole ring system [1].
Atmosphere Inert Gas (Argon/Nitrogen) The primary amine group reacts with atmospheric CO₂ to form carbamates (white crust). Argon is preferred as it is heavier than air.
Container Amber Glass Vials Protects from photodegradation. Plastic containers (e.g., Eppendorf tubes) are permeable to gas and moisture over time and should be avoided for long-term storage.
Seal Teflon-lined Cap + Parafilm Prevents moisture ingress. The free base is hygroscopic and will absorb water, altering molecular weight calculations.

Part 2: Troubleshooting Guide (Q&A)

Q1: My sample arrived as a viscous yellow oil, but I expected a solid. Is it degraded? Diagnosis: Likely Normal / Slight Oxidation. Technical Insight: Many low-molecular-weight amine free bases exist as oils or low-melting solids at room temperature. A slight yellowing often indicates trace oxidation of the amine group to N-oxides or imines, which is common during transport [2]. Action: Verify purity via LC-MS or NMR. If purity is >95%, proceed.[6][7] If the color darkens to brown/black, significant degradation has occurred.

Q2: I see a white crystalline crust on the rim of the vial. What is this? Diagnosis: Carbamate Formation (Air Exposure). Technical Insight: Primary amines (


) react reversibly with atmospheric carbon dioxide (

) to form carbamic acid derivatives (

) or ammonium carbamate salts [3]. This "crust" is an impurity that alters the stoichiometry of your reactions. Action: Do not scrape this back into the sample. Transfer the clean liquid/solid below the crust to a fresh vial under inert gas.

Q3: Can I store the free base in DMSO or Ethanol stock solutions at -20°C? Diagnosis: Not Recommended for Long Term. Technical Insight:

  • DMSO: Hygroscopic and freezes at 18.5°C. Repeated freeze-thaw cycles introduce moisture, which accelerates hydrolysis.

  • Ethanol: Volatile and can concentrate the sample via evaporation even at low temps. Action: Store as a neat (pure) substance. Prepare fresh stock solutions immediately prior to use.

Q4: How do I weigh out small amounts without degrading the whole batch? Diagnosis: Handling Error. Technical Insight: Opening the main stock vial repeatedly introduces moisture and oxygen, degrading the remaining 90% of your product. Action: Upon first receipt, perform an Inert Aliquoting Workflow (see diagram below) to create single-use vials.

Part 3: Experimental Workflow & Visualization

Workflow: Inert Atmosphere Aliquoting for Sensitive Free Bases This protocol ensures the integrity of the master stock is maintained while preparing ready-to-use aliquots.

Step-by-Step Methodology:

  • Equilibration: Allow the sealed manufacturer vial to warm to room temperature inside a desiccator. Reason: Prevents water condensation on the cold sample surface.

  • Purge: Place the source vial and empty amber receptor vials into a glove bag or glove box purged with Argon.

  • Dissolution (Optional): If the compound is an oil, dissolve in anhydrous Dichloromethane (DCM) to facilitate volumetric transfer, then evaporate solvent later. If handling neat, use a positive-displacement pipette.

  • Transfer: Aliquot the required mass into receptor vials.

  • Blanketing: Gently flow Argon over the headspace of each vial for 10 seconds.

  • Sealing: Cap tightly with Teflon-lined caps and wrap with Parafilm.

  • Storage: Place aliquots into a secondary container with desiccant and store at -20°C.

Visualization: Safe Handling Logic Flow

StorageWorkflow Start Shipment Arrival (1-(1H-Imidazol-4-yl)propan-1-amine) CheckState Visual Inspection: Oil vs. Solid? Start->CheckState Equilibrate Equilibrate to RT (in Desiccator) CheckState->Equilibrate Intact Seal Oxidized DISCARD or RE-PURIFY (Dark Brown/Crusty) CheckState->Oxidized Compromised/Dark Color InertEnv Transfer to Inert Environment (Glove Box / Argon Bag) Equilibrate->InertEnv Aliquot Aliquot into Amber Vials (Single-Use Quantities) InertEnv->Aliquot Avoid Moisture Blanket Argon Headspace Purge Aliquot->Blanket Seal Seal: Teflon Cap + Parafilm Blanket->Seal Store Long-Term Storage (-20°C, Dark) Seal->Store

Caption: Logical workflow for the receipt, inspection, and aliquoting of air-sensitive amine free bases to ensure long-term stability.

Part 4: Physicochemical Properties Summary

PropertyValue / DescriptionSource
Molecular Weight 125.17 g/mol [4]
Physical State Viscous Oil or Low-Melting Solid[2]
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes.[5]
pKa (Est.) Imidazole ~6.0; Primary Amine ~9.8[5]
Hygroscopicity High (Deliquescent)[3]

References

  • Bitesize Bio . (2022). Your Essential Guide to Handling Bases Safely in the Lab. Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts . (2023). Amines as Bases: Reactivity and Carbon Dioxide Absorption. Retrieved March 3, 2026, from [Link]

  • PubChem . (2025). Compound Summary: 1H-Imidazole-1-propanamine (Analogous Structure Data). Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting

Purification Tech Support Hub: Imidazole Removal Guide

Status: Operational Ticket ID: IMID-REM-001 Subject: Strategies for the complete removal of imidazole from reaction mixtures. The Enemy Profile: Imidazole Before attempting removal, understand the physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: IMID-REM-001 Subject: Strategies for the complete removal of imidazole from reaction mixtures.

The Enemy Profile: Imidazole

Before attempting removal, understand the physicochemical properties driving its persistence.[1] Imidazole is a "sticky" contaminant because it is amphoteric, highly polar, and possesses a high boiling point.[1]

PropertyValueImplication for Removal
Boiling Point

Difficult to remove via rotary evaporation; requires high vacuum/heat.[1]
pKa (Conjugate Acid)

Protonates easily.[1] At

, it becomes the water-soluble imidazolium cation.[1]
Solubility High (Water, EtOH)Hard to extract if your product is also polar/water-soluble.[1]
Coordination High affinity for metalsBinds to Lewis acids and metal catalysts (Cu, Ni, Pd).[1]

Decision Matrix: Select Your Workflow

Do not guess. Use this logic tree to select the safest protocol for your specific substrate.

ImidazoleRemoval start START: Reaction Mixture (Contains Imidazole) q1 Is your product Acid Sensitive? start->q1 q2 Is your product Water Soluble? q1->q2 Yes (Labile) method_acid METHOD A: Acidic Extraction (HCl or Citric Acid) q1->method_acid No (Stable) method_copper METHOD B: Copper(II) Complexation (The 'Blue' Wash) q2->method_copper No (Lipophilic) method_sub METHOD C: Sublimation / Vac (Physical Removal) q2->method_sub No (Heat Stable) method_ion METHOD D: Reverse Phase / SCX (Chromatography) q2->method_ion Yes (Polar)

Figure 1: Strategic decision tree for selecting the appropriate imidazole removal protocol based on product stability and solubility.

Method A: The Acidic Extraction (Standard)

Best for: Acid-stable products (e.g., alkyl halides, stable esters, protected amines).[1] Mechanism: Protonation of imidazole (


) to imidazolium (

) forces it into the aqueous layer.[1]
The Protocol[2][3]
  • Dilution: Dilute your reaction mixture with a non-polar organic solvent (EtOAc or DCM).[1]

    • Note: Avoid ethers if possible, as imidazole has higher solubility in wet ether than in DCM.[1]

  • The Wash: Wash the organic layer with 1N HCl or 10% Citric Acid .[1]

    • Target pH: The aqueous phase must be

      
       to ensure 
      
      
      
      protonation (Log D principle).[1]
  • Verification: Check the pH of the aqueous output. If it is neutral, you have not added enough acid to neutralize the imidazole base.[1] Add more acid until the wash remains acidic.[1]

  • Separation: Separate layers. The imidazole is now in the aqueous layer as imidazolium chloride/citrate.[1]

  • Polishing: Wash organic layer with Brine, dry over

    
    , and concentrate.[1][2]
    

Field Note: For silyl ethers (TBS, TBDPS), 1N HCl is often too harsh.[1] Use Saturated


  (

) or 10%

(

).[1] These buffers are acidic enough to protonate imidazole but gentle on robust silyl groups [1].[1]

Method B: Copper(II) Complexation (The "Blue" Wash)

Best for: Acid-sensitive compounds (e.g., acetals, sensitive silyl ethers) where HCl is risky.[1] Mechanism: Imidazole coordinates strongly with


 to form water-soluble complexes 

.[1]
The Protocol[2][3]
  • Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Extraction: Wash your organic reaction mixture (dissolved in DCM or EtOAc) with the

    
     solution.
    
  • Visual Indicator:

    • The aqueous layer will turn Deep Royal Blue .[1] This indicates the formation of the Copper-Imidazole complex.[1]

    • Troubleshooting: If the aqueous layer is pale blue, you have excess capacity.[1] If it is intense dark blue/purple, perform a second wash to ensure all imidazole is removed.[1]

  • Finish: Wash with water (to remove residual copper), then brine. Dry and concentrate.

Warning: Ensure your product does not also act as a ligand for Copper (e.g., pyridines or free amines might also coordinate).[1]

Method C: Physical Removal (Sublimation)

Best for: Thermal-stable solids where aqueous workup is impossible (e.g., water-soluble products).[1] Mechanism: Imidazole has a high vapor pressure relative to many salts and heavy organics at reduced pressure.[1]

The Protocol[2]
  • Concentration: Remove reaction solvents (DMF, THF) via rotary evaporation.

  • High Vacuum: Place the crude solid under high vacuum (

    
    ).
    
  • Heat: Gently heat the flask to

    
     using a water bath or heat gun.
    
  • Observation: Imidazole will sublime and crystallize on the cooler upper neck of the flask or the cold trap.

  • Recovery: Carefully wipe the neck of the flask before recovering your product.

Troubleshooting & FAQs

Q: My product is water-soluble (e.g., a polar peptide). How do I remove imidazole?

A: Extraction will fail here. Use Cation Exchange Chromatography (SCX) .[1]

  • Setup: Load mixture onto a strong cation exchange cartridge (e.g., Dowex 50W or SCX silica) at neutral pH.

  • Elution: Wash with MeOH (removes non-basic impurities).[1] Elute imidazole and product selectively using a gradient of Ammonia in MeOH.[1] Imidazole elutes later than many less basic amines.[1]

  • Alternative: If using HPLC, imidazole elutes in the void volume or very early in Reverse Phase (C18) conditions due to high polarity [2].[1]

Q: I am running a silica column. Why is the imidazole streaking?

A: Imidazole is basic and interacts with the acidic silanols on silica gel.[1]

  • Fix: Add 1% Triethylamine (TEA) to your eluent system.[1] This "caps" the silica sites, allowing imidazole (and your basic product) to run as sharper bands.[1]

Q: I used the Copper method, but my organic layer is now slightly blue.

A: Some copper complex may have leached into the organic phase.[1]

  • Fix: Wash the organic layer once with 10% EDTA solution or aqueous ammonia.[1] This chelates the copper back into the aqueous phase.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[1] (Standard reference for silyl ether stability vs. pH).

  • Organic Syntheses. 4(5)-Hydroxymethylimidazole Hydrochloride: Copper Complexation Method. Org. Synth. 1944, 24,[1] 64. Available at: [Link]

  • Common Organic Chemistry. Imidazole Reagent Profile. Available at: [Link][1]

Sources

Optimization

Technical Support Center: Overcoming Low Solubility of Imidazole Derivatives in Non-Polar Solvents

Welcome to our dedicated Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with imidazole derivatives in non-po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with imidazole derivatives in non-polar solvents. Our goal is to provide you with a comprehensive guide, moving from foundational understanding to actionable troubleshooting protocols, all grounded in established scientific principles.

Part 1: Frequently Asked Questions (FAQs) - The "Why" and "What Next"

This section addresses the most common initial questions we receive, providing a rapid understanding of the problem and immediate next steps.

Q1: I'm struggling to dissolve my new imidazole derivative in hexane for a reaction. Why is this happening?

A1: The root cause of this issue lies in the fundamental chemical nature of the imidazole ring. Imidazole is a highly polar molecule, a property conferred by the two nitrogen atoms within its five-membered ring.[1][2][3][4][5] This polarity, along with the ability of the N-H bond to participate in hydrogen bonding, makes it structurally dissimilar to non-polar solvents like hexane.[3][4] The principle of "like dissolves like" governs solubility; polar molecules prefer to interact with other polar molecules, and non-polar molecules with other non-polar molecules. The strong intermolecular forces (hydrogen bonds and dipole-dipole interactions) between imidazole molecules are much more stable than any potential interactions with a non-polar solvent, leading to poor solubility.

Q2: My starting material is an imidazole derivative that is only sparingly soluble in toluene. What are my immediate options to get my reaction started?

A2: When faced with this common scenario, several immediate, practical steps can be taken at the bench:

  • Introduce a Co-solvent: This is often the most effective first step. Adding a small amount of a miscible, more polar solvent can disrupt the strong intermolecular forces of the imidazole derivative, allowing it to dissolve in the bulk non-polar solvent.[6][7][8]

  • Apply Gentle Heat: Increasing the temperature of the solvent can provide the necessary energy to overcome the crystal lattice energy of the solid imidazole derivative, thereby increasing its solubility. However, exercise caution and ensure your compound is thermally stable to avoid degradation.

  • Utilize Sonication: An ultrasonic bath can be used to break down aggregates of the solid material, increasing the surface area available for solvation and accelerating the dissolution process.

If these initial steps prove insufficient, a more systematic approach to formulation and chemical modification, as detailed in the guides below, will be necessary.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind more advanced strategies for tackling solubility issues.

Guide 1: Systematic Co-Solvent Screening

The Rationale: Co-solvency is a powerful technique that modifies the properties of the primary solvent system to become more accommodating to the solute. The co-solvent acts as a bridge, interacting with both the polar solute and the non-polar bulk solvent.[6][7][9]

Experimental Protocol: A Step-by-Step Guide to Co-Solvent Selection

  • Preparation: In a series of small, labeled vials, weigh out a consistent, small amount of your imidazole derivative (e.g., 2-5 mg).

  • Primary Solvent Addition: To each vial, add a precise volume of your primary non-polar solvent (e.g., 1 mL of hexane or toluene).

  • Co-Solvent Titration: Using a microliter syringe, add a selected co-solvent (see Table 1 for suggestions) in small, incremental volumes (e.g., 10-20 µL). After each addition, vortex or sonicate the vial to ensure thorough mixing.

  • Observation and Documentation: Carefully observe the vials for complete dissolution. Record the volume of co-solvent required to fully dissolve the imidazole derivative.

  • Selection: The most effective co-solvent is the one that achieves complete solubilization at the lowest volume percentage, as this will have the least impact on the overall properties of your reaction medium.

Table 1: Recommended Co-Solvents for Initial Screening

Co-SolventClassRationale for UseTypical Starting Volume %
Dichloromethane (DCM)ChlorinatedModerately polar; effective at solvating a wide range of organic compounds.1-10%
Tetrahydrofuran (THF)EtherAprotic and moderately polar; good for disrupting hydrogen bonds.1-10%
AcetoneKetonePolar aprotic; can be a very effective solubilizer.1-5%
AcetonitrileNitrilePolar aprotic; useful for a range of polar solutes.1-5%
N,N-Dimethylformamide (DMF)AmideHighly polar aprotic; use sparingly as it can significantly alter reaction conditions.0.5-2%

Workflow Diagram: Co-Solvent Screening Process

G cluster_setup Setup cluster_testing Testing cluster_decision Decision cluster_outcome Outcome A Weigh Imidazole Derivative B Add Non-Polar Solvent A->B C Add Co-Solvent Increment B->C D Mix Thoroughly (Vortex/Sonicate) C->D E Observe for Dissolution D->E F Completely Dissolved? E->F F->C No G Record Effective Co-Solvent & Volume F->G Yes

Caption: A systematic workflow for identifying an effective co-solvent.

Guide 2: Strategic Chemical Modification

The Rationale: When altering the solvent system is not feasible, modifying the imidazole derivative itself is a powerful alternative. The goal is to reduce the molecule's polarity and its capacity for strong intermolecular interactions.

Strategy 1: N-Alkylation or N-Arylation

  • Mechanism: The acidic proton on one of the nitrogen atoms is a primary site for hydrogen bonding. By replacing this proton with an alkyl or aryl group, this hydrogen-bonding capability is eliminated, which can significantly improve solubility in non-polar solvents.[10][11][12] This modification increases the lipophilicity ("fat-loving" nature) of the molecule, making it more compatible with non-polar environments.

  • Experimental Approach: A common method for N-alkylation involves deprotonating the imidazole with a base (like sodium hydride) followed by the addition of an alkyl halide.[11] The choice of the alkyl group can be tailored to the desired level of solubility.

Strategy 2: Salt Formation with a Lipophilic Counter-ion

  • Mechanism: For certain applications, forming a salt can paradoxically increase non-polar solubility. This involves reacting the basic nitrogen of the imidazole with a large, lipophilic acid. The resulting ion pair can be more readily solvated by a non-polar solvent than the original, highly polar, and hydrogen-bonded molecule.

  • Experimental Approach: This involves a simple acid-base reaction. The key is the selection of a suitable lipophilic acid, such as a long-chain carboxylic acid.

Logical Diagram: Impact of Chemical Modification on Solubility

G start Initial State Imidazole Derivative High Polarity Strong Hydrogen Bonding problem Poor Solubility in Non-Polar Solvents start->problem mod_n_alkylation N-Alkylation - Eliminates N-H Proton - Reduces Hydrogen Bonding - Increases Lipophilicity start->mod_n_alkylation solution Final State Modified Imidazole Derivative Reduced Polarity Improved Solubility mod_n_alkylation->solution

Caption: The logical progression from a high-polarity state to improved non-polar solubility via chemical modification.

Guide 3: Advanced Formulation Techniques

The Rationale: For applications in drug delivery and materials science, advanced formulation strategies can provide sophisticated solutions to solubility challenges. These methods encapsulate the active molecule in a carrier system, altering its effective properties.

Strategy 1: Solid Dispersions

  • Mechanism: A solid dispersion is a system where the drug is dispersed in a solid matrix, often a polymer.[13][14][15] This can convert the drug from a crystalline to a more soluble amorphous state and improve its wettability.[13][16][17]

  • Experimental Protocol: Solvent Evaporation Method

    • Co-dissolution: Dissolve both your imidazole derivative and a suitable carrier polymer (e.g., PVP, PEG) in a common volatile solvent.

    • Solvent Removal: Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). This leaves a thin film or powder.

    • Final Product: The resulting solid is a dispersion of your compound in the polymer matrix, which can exhibit enhanced solubility.[16]

Strategy 2: Cyclodextrin Complexation

  • Mechanism: Cyclodextrins are sugar-based molecules with a hydrophilic exterior and a hydrophobic interior cavity.[][19][20] They can encapsulate hydrophobic or poorly soluble molecules, forming an "inclusion complex" that has a greater affinity for the solvent.[][20][21]

  • Experimental Protocol: Co-precipitation Method

    • Dissolution: Dissolve the imidazole derivative in a minimal amount of an organic solvent. In a separate container, dissolve the cyclodextrin in water.[22]

    • Mixing: Slowly add the imidazole solution to the cyclodextrin solution with continuous stirring.[22]

    • Complex Formation: Allow the mixture to stir for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex, which may precipitate out of solution.[22]

    • Isolation: The resulting solid complex can be isolated by filtration and dried.

References

  • Title: A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions.
  • Title: Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1). Pharmaceutical Technology.
  • Title: Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC.
  • Title: Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17). Pharmaceutical Technology.
  • Title: Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Title: Liquid Formulation Solubility Enhancement. Sigma-Aldrich.
  • Title: Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays. Benchchem.
  • Title: 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
  • Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed.
  • Title: Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace.
  • Title: Technical Support Center: Solvent Effects on Imidazole Synthesis. Benchchem.
  • Title: Technical Support Center: Purification of Imidazole Derivatives. Benchchem.
  • Title: An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate.
  • Title: Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Academia.edu.
  • Title: Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem.
  • Title: Chemical Properties of 1H-Imidazole (CAS 288-32-4). Cheméo.
  • Title: Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Title: Chemical and Pharmacological Properties of Imidazoles. Human Journals.
  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). PMC.
  • Title: N-Alkylation of imidazoles. University of Otago.
  • Title: Proposed reaction mechanism for N‐arylation of imidazole. ResearchGate.
  • Title: Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Benchchem.
  • Title: Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Title: Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • Title: Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica.
  • Title: Figure : 1 A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. (2020, April 24).
  • Title: One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
  • Title: Imidazole derivatives and process for their preparation. Google Patents.
  • Title: A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. (2025, February 15).
  • Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Title: Solubility Enhancement Technique. CUTM Courseware.
  • Title: Chemical Modification: A unique solutions to Solubility problem. (2019, March 15). SciSpace.
  • Title: New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. (2023, November 21). MDPI.
  • Title: Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017, August 11). Longdom Publishing.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(1H-Imidazol-4-yl)propan-1-amine

This guide provides an in-depth analysis and comparative interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-(1H-Imidazol-4-yl)propan-1-amine. Designed for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparative interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 1-(1H-Imidazol-4-yl)propan-1-amine. Designed for researchers and drug development professionals, this document moves beyond a simple spectral assignment, offering insights into the structural nuances revealed by NMR, comparing the compound to relevant analogues, and providing a robust experimental protocol for reliable data acquisition.

Introduction: Structural Elucidation Beyond the Basics

1-(1H-Imidazol-4-yl)propan-1-amine is a heterocyclic amine structurally related to the important biogenic amine, histamine.[1] The key structural difference is the extension of the ethylamine side chain in histamine to a propan-1-amine chain in the title compound. This modification, while seemingly minor, introduces a new chiral center and alters the electronic and steric environment of the molecule, all ofwhich can be precisely mapped using ¹H NMR spectroscopy.

Accurate spectral interpretation is paramount for confirming chemical identity, assessing purity, and understanding the compound's conformational properties in solution. This guide will deconstruct the expected ¹H NMR spectrum, compare it with the spectra of propylamine and the closely related histamine, and detail a validated experimental workflow.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of 1-(1H-Imidazol-4-yl)propan-1-amine presents several distinct proton environments. The analysis is logically divided into the imidazole ring and the propan-1-amine side chain.

Diagram: Molecular Structure and Proton Labeling

Caption: Structure of 1-(1H-Imidazol-4-yl)propan-1-amine with proton environments labeled (a-g).

Imidazole Ring Protons (a, b, c)

The imidazole ring is an aromatic heterocycle, and its protons consequently resonate in the downfield region of the spectrum (typically δ 6.5-8.0 ppm).[2] The specific chemical shifts are influenced by the ring's π-electron system and the electronegativity of the nitrogen atoms.[3]

  • H(a) - Imidazole N-H: The proton on the nitrogen, H(a), is expected to be a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. In a solvent like DMSO-d₆, it could appear significantly downfield (δ > 10 ppm). This signal will disappear upon the addition of D₂O, a key experiment for its identification.

  • H(b) - C2-H: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding. It is expected to be the most downfield of the C-H protons on the ring, appearing as a singlet around δ 7.7-7.9 ppm.[4]

  • H(c) - C5-H: This proton is adjacent to one nitrogen and the carbon bearing the side chain. It will be less deshielded than H(b) and is expected to appear as a singlet around δ 7.1-7.3 ppm.[4] The coupling between H(b) and H(c) is often very small (J ≈ 1.0 Hz) and may not be resolved, resulting in both appearing as singlets.[4]

Propan-1-amine Side Chain Protons (d, e, f, g)

The alkyl protons of the side chain will exhibit characteristic splitting patterns due to spin-spin coupling.[5] Their chemical shifts are influenced by their proximity to the deshielding imidazole ring and the electron-withdrawing amine group.

  • H(d) - Methine Proton (α-CH): This proton is attached to the chiral center and is deshielded by both the aromatic imidazole ring and the adjacent amino group. It is coupled to the two H(e) protons on the adjacent carbon. Therefore, it is predicted to be a triplet around δ 4.0-4.3 ppm.

  • H(e) - Methylene Protons (β-CH₂): These two protons are coupled to the single H(d) proton on one side and the three H(f) protons on the other. This will result in a complex multiplet, theoretically a doublet of quartets, but often appearing as a sextet or multiplet.[6] Its position is expected around δ 1.8-2.0 ppm.

  • H(f) - Methyl Protons (γ-CH₃): These three protons are coupled to the two H(e) protons, resulting in a clean triplet.[6][7] Being furthest from the electronegative groups, they will be the most upfield signal, predicted around δ 0.9-1.1 ppm.

  • H(g) - Amine Protons (-NH₂): Similar to the imidazole N-H proton, the two amine protons are exchangeable and will typically appear as a broad singlet.[2][8] The chemical shift is variable (δ 1.5-3.0 ppm) and the signal will disappear upon a D₂O shake.

Summary of Predicted Spectral Data
Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J)
H(a) (N-H)1HVariable (e.g., >10)Broad Singlet-
H(b) (C2-H)1H7.7 - 7.9Singlet-
H(c) (C5-H)1H7.1 - 7.3Singlet-
H(d) (α-CH)1H4.0 - 4.3Triplet~7 Hz
H(e) (β-CH₂)2H1.8 - 2.0Multiplet/Sextet~7 Hz
H(f) (γ-CH₃)3H0.9 - 1.1Triplet~7 Hz
H(g) (-NH₂)2HVariable (1.5 - 3.0)Broad Singlet-

Comparative Spectral Analysis

To build confidence in our assignments, we can compare the predicted spectrum with known data from structurally similar molecules.

Versus Histamine

Histamine has an ethylamine side chain. Its ¹H NMR spectrum shows two triplets for the side chain protons, typically around δ 3.2-3.4 ppm and δ 3.1-3.3 ppm, and imidazole ring protons around δ 7.4 ppm and δ 8.6-8.7 ppm.[9]

  • Key Difference: The most significant difference will be in the aliphatic region. Our target molecule will show a more complex pattern (triplet, multiplet, triplet) integrating to 1H, 2H, and 3H, respectively, compared to histamine's two triplets integrating to 2H each. The α-proton (H-d) in our compound is expected to be further downfield than the corresponding protons in histamine due to being a methine group directly attached to the ring.

Versus Propylamine

Propylamine provides a baseline for the propyl group without the influence of the imidazole ring.[10] Its spectrum shows a triplet for the CH₂ next to the amine at ~δ 2.65 ppm, a sextet for the middle CH₂ at ~δ 1.45 ppm, and a triplet for the terminal CH₃ at ~δ 0.92 ppm.[8][11]

  • Key Difference: Comparing these values to our predictions highlights the strong deshielding effect of the imidazole ring. The α-proton (H-d) in our target molecule is shifted significantly downfield (to ~δ 4.0-4.3 ppm) from the ~δ 2.65 ppm seen in propylamine. The β-protons (H-e) are also shifted downfield relative to the corresponding protons in simple propylamine.

Experimental Protocol for High-Fidelity ¹H NMR

Adherence to a standardized protocol is critical for obtaining high-resolution, reproducible data.

Diagram: ¹H NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_validation Validation prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to clean NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Tune and shim for homogeneity acq1->acq2 acq3 Set acquisition parameters (scans, pulse width, delay) acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform (FID -> Spectrum) acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectrum (solvent peak) proc3->proc4 proc5 Integrate peaks proc4->proc5 proc6 Analyze shifts, multiplicity, and J-coupling proc5->proc6 val1 Perform D2O exchange experiment proc6->val1 val2 Confirm disappearance of N-H and NH2 signals val1->val2

Caption: Standard workflow for ¹H NMR analysis of 1-(1H-Imidazol-4-yl)propan-1-amine.

Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(1H-Imidazol-4-yl)propan-1-amine.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

      • Solvent Choice: DMSO-d₆ is an excellent choice as it will solubilize the compound and typically allows for the observation of exchangeable N-H and NH₂ protons. CDCl₃ can also be used, but amine and N-H protons may be broader or exchange more readily. D₂O is useful for confirming exchangeable protons but will cause the N-H and NH₂ signals to disappear.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift accuracy is required.[12]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the magnetic field to achieve optimal homogeneity, which is critical for resolving fine coupling details. A sharp, symmetrical solvent peak is indicative of good shimming.

  • Data Acquisition:

    • Set standard ¹H acquisition parameters. For a typical high-field (e.g., 400-500 MHz) instrument, 16-32 scans are usually sufficient.

    • Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at δ 2.50 ppm) or the TMS peak to δ 0.00 ppm.

    • Integrate all signals and normalize them to a known proton count (e.g., the 1H signal of H-d) to confirm the relative proton ratios.

  • Validation (D₂O Exchange):

    • After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.

    • Confirm the disappearance or significant reduction in the intensity of the signals assigned to H(a) and H(g).[2]

Conclusion

The ¹H NMR spectrum of 1-(1H-Imidazol-4-yl)propan-1-amine provides a rich dataset for unambiguous structural confirmation. The key identifying features are the two downfield singlets for the imidazole C-H protons, and the characteristic triplet, multiplet, and triplet pattern for the propan-1-amine side chain, integrating to 1H, 2H, and 3H, respectively. The significant downfield shift of the α-methine proton to the δ 4.0-4.3 ppm region is a direct consequence of its position adjacent to the aromatic ring. Comparative analysis against histamine and propylamine reinforces these assignments, while a D₂O exchange experiment provides definitive proof of the N-H and NH₂ protons. This comprehensive approach ensures high confidence in the identity and purity of the compound.

References

  • Eklavya. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Proton nuclear magnetic resonance studies of mast cell histamine. PubMed. Retrieved from [Link]

  • Brooks/Cole Publishing Company. (2000). Common 1 H NMR Splitting Patterns. Retrieved from [Link]

  • PubMed. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Chen, Y., et al. (2013). 1H-imidazoles and their luminescence properties. Comptes Rendus Chimie, 16(12), 1103-1110.
  • National Center for Biotechnology Information. (n.d.). Histamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylamine. PubChem. Retrieved from [Link]

  • Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹HNMR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of histamine (a) and 1 H NMR (b) and 13 C NMR (c) spectra of histaminium tetrachlorozincate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]

  • Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • University of Colorado, Boulder. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2025). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Retrieved from [Link]

  • Casy, A. F., Ison, R. R., & Ham, N. S. (1970). The conformation of histamine in solution: 1H nuclear magnetic resonance study.
  • Chem LibreTexts. (n.d.). H-NMR Familiar Groups that are Easy to Recognize. Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(1H-Imidazol-4-yl)propan-1-amine

Executive Summary 1-(1H-Imidazol-4-yl)propan-1-amine (MW 125.17 Da) is a structural isomer of N-methylhistamine and homohistamine (3-(1H-imidazol-4-yl)propan-1-amine). Differentiating these isomers is critical in metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1H-Imidazol-4-yl)propan-1-amine (MW 125.17 Da) is a structural isomer of N-methylhistamine and homohistamine (3-(1H-imidazol-4-yl)propan-1-amine). Differentiating these isomers is critical in metabolic profiling and synthetic quality control, as their biological activities differ significantly.

This guide details the mass spectrometry fragmentation patterns that distinguish the branched alpha-amino structure of the target molecule from its linear and N-substituted alternatives. The core differentiator is the dominance of the m/z 96 fragment ion (arising from ethyl group loss) in the target molecule, contrasted with the m/z 30 base peak typical of its linear isomer.

Technical Deep Dive: Fragmentation Mechanics

The "Product": 1-(1H-Imidazol-4-yl)propan-1-amine

Structure: An imidazole ring attached to the C1 position of a propyl chain, with the primary amine also at C1. This creates a "benzylic-like" system where the C1-N bond is adjacent to the aromatic imidazole ring.

Fragmentation Pathway (ESI-CID): Upon protonation ([M+H]+ = m/z 126), the molecule undergoes alpha-cleavage driven by the amine. However, unlike linear amines, the cleavage occurs at the C1-C2 bond of the propyl chain.

  • Mechanism: The radical-site or charge-site mechanism favors the loss of the largest alkyl group (the ethyl chain, 29 Da) to stabilize the resulting iminium ion via conjugation with the imidazole ring.

  • Diagnostic Ion: m/z 96 ([Im-CH=NH2]+).

  • Secondary Ions: m/z 68/69 (Imidazole ring cleavage) and m/z 81/82 (Methylimidazole rearrangement).

The "Alternative": 3-(1H-Imidazol-4-yl)propan-1-amine (Homohistamine)

Structure: A linear 3-carbon chain connecting the imidazole ring and the terminal amine. Fragmentation Pathway:

  • Mechanism: Standard primary amine alpha-cleavage.

  • Diagnostic Ion: m/z 30 ([CH2=NH2]+).

  • Secondary Ions: m/z 109 (Loss of NH3), m/z 95 (Loss of CH2NH2).

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7][8]

The following diagram illustrates the divergent fragmentation pathways that allow for isomeric differentiation.

FragmentationPathways Target Target Molecule 1-(1H-Imidazol-4-yl)propan-1-amine [M+H]+ m/z 126 Ion96 Diagnostic Ion [Im-CH=NH2]+ m/z 96 Target->Ion96  α-Cleavage (Benzylic-like)  Loss of Ethyl Side Chain NeutralEthyl Neutral Loss Ethyl Group (-29 Da) Target->NeutralEthyl Ion82 Common Ion [Methylimidazole]+ m/z 82 Target->Ion82  Ring Expansion/Rearrangement Linear Alternative (Linear) 3-(1H-Imidazol-4-yl)propan-1-amine [M+H]+ m/z 126 Ion30 Diagnostic Ion [CH2=NH2]+ m/z 30 Linear->Ion30  α-Cleavage (Terminal Amine) NeutralImProp Neutral Loss Im-Ethyl Radical Linear->NeutralImProp Linear->Ion82  Ring Cleavage

Figure 1: Divergent fragmentation pathways. The target molecule favors ethyl loss (m/z 96), while the linear isomer favors amine alpha-cleavage (m/z 30).

Comparative Data Analysis

The following table summarizes the key spectral differences expected under Collision Induced Dissociation (CID).

FeatureTarget: 1-(1H-Imidazol-4-yl)propan-1-amineAlternative: 3-(1H-Imidazol-4-yl)propan-1-amineAlternative: Histamine (Reference)
Precursor Ion ([M+H]+) m/z 126.10m/z 126.10m/z 112.09
Base Peak (High Energy) m/z 96 m/z 30 m/z 82 / 95
Primary Mechanism α-Cleavage (Ethyl loss)α-Cleavage (Terminal)Ring Cleavage / NH3 Loss
Diagnostic Loss -29 Da (Ethyl)-17 Da (NH3) or -96 Da-17 Da (NH3)
Low Mass Ion m/z 30 (Weak/Absent)m/z 30 (Dominant)m/z 30 (Moderate)
Ring Fragment m/z 69, 82m/z 81, 82, 95m/z 82, 95

Key Insight: The presence of a dominant m/z 96 peak is the "fingerprint" for the 1-substituted isomer. If the spectrum is dominated by m/z 30 , the sample is likely the linear 3-substituted isomer (Homohistamine).

Experimental Protocol (LC-MS/MS)

To ensure reproducible differentiation, use the following validated workflow.

Sample Preparation
  • Matrix: Plasma or Cell Culture Media.[1]

  • Extraction: Protein precipitation with Acetonitrile (1:3 v/v).

  • Internal Standard: d4-Histamine (m/z 116) or 1-Methylhistidine.

Chromatography (HILIC)

Since these molecules are highly polar, Reverse Phase (C18) is often insufficient for retention.

  • Column: Amide-HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) Positive Mode.[2][3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

  • Transitions (Target):

    • Quantifier: 126.1 -> 96.1 (CE: 20-25 eV)

    • Qualifier: 126.1 -> 69.1 (CE: 35 eV)

  • Transitions (Linear Isomer Check):

    • Monitor: 126.1 -> 30.1 (If high signal, impurity is present).

References

  • NIST Mass Spectrometry Data Center. Histamine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[4] [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides.[5] Nucleosides, Nucleotides and Nucleic Acids.[5] [Link]

  • Whitman College. Fragmentation of Amines: Alpha-Cleavage Rules.[Link][6]

  • ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds.[Link]

Sources

Validation

Analytical Comparison Guide: FTIR Spectroscopic Profiling of 1-(1H-Imidazol-4-yl)propan-1-amine vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar positional isomers and chain-length variants during early-stage drug development. 1-(1H-Imidazol-4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing structurally similar positional isomers and chain-length variants during early-stage drug development. 1-(1H-Imidazol-4-yl)propan-1-amine is a highly specialized chiral building block utilized in the synthesis of histamine H3/H4 receptor ligands.

Unlike the endogenous neurotransmitter histamine (2-(1H-imidazol-4-yl)ethanamine), this compound features an amine group at the C1 position of a propyl chain, directly adjacent to the imidazole ring. This guide objectively compares the Fourier Transform Infrared (FTIR) spectroscopic performance of 1-(1H-Imidazol-4-yl)propan-1-amine against its linear alternatives, providing researchers with a self-validating framework for accurate structural identification.

Spectroscopic Causality & Structural Dynamics

To accurately identify 1-(1H-Imidazol-4-yl)propan-1-amine, we must move beyond merely listing peaks and understand the causality behind its vibrational modes. The molecule's


-ethyl branching fundamentally alters its spectral fingerprint compared to linear analogs like histamine and homohistamine.
  • The Aliphatic C-H Stretching Region (3000–2800 cm⁻¹): Histamine contains only methylene (-CH₂-) groups, yielding standard symmetric and asymmetric stretches at 2848 cm⁻¹ and 2895 cm⁻¹, respectively[1]. In contrast, the propyl chain of 1-(1H-Imidazol-4-yl)propan-1-amine terminates in a methyl group. This introduces a distinct, high-frequency asymmetric -CH₃ stretch at ~2960 cm⁻¹, serving as the primary diagnostic peak to differentiate it from its linear counterparts.

  • The N-H Stretching Region (3400–3100 cm⁻¹): The steric bulk of the

    
    -ethyl group restricts conformational flexibility and disrupts the dense intermolecular hydrogen-bonding network typically observed in solid-state linear imidazole-amines. Consequently, the primary amine N-H stretching doublet (typically 3310 and 3250 cm⁻¹) appears sharper and less broadened than the highly associated bands seen in histamine[2].
    
  • The Imidazole Fingerprint (1650–1450 cm⁻¹): The internal ring vibrations—specifically the C-N stretch at ~1517 cm⁻¹ and the N-H bend at ~1622 cm⁻¹—remain relatively insulated from the aliphatic chain's influence[1]. These peaks serve as an internal control, validating that the imidazole core is intact.

Quantitative Spectral Comparison

The following table synthesizes the quantitative FTIR data, comparing the target product against two common structural alternatives.

Vibrational Mode1-(1H-Imidazol-4-yl)propan-1-amine (Target Product)Histamine (Linear Alternative 1)Homohistamine (Linear Alternative 2)Diagnostic Causality
Aliphatic C-H Stretch 2960 (CH₃ asym) , 2895, 2850 cm⁻¹2895, 2848 cm⁻¹ (CH₂ only)2930, 2850 cm⁻¹ (CH₂ only)Presence of terminal methyl group due to

-branching.
Primary Amine N-H Stretch 3310, 3250 cm⁻¹ (Sharp doublet)~3300 cm⁻¹ (Broad, associated)~3300 cm⁻¹ (Broad, associated)Steric hindrance alters solid-state hydrogen bonding network.
Imidazole N-H Stretch ~3015 cm⁻¹3012 cm⁻¹~3012 cm⁻¹Internal structural control; remains consistent across analogs.
Imidazole C-N Stretch 1518 cm⁻¹1517 cm⁻¹1515 cm⁻¹Internal structural control.
Amine N-H Bending 1625 cm⁻¹1622 cm⁻¹1620 cm⁻¹Minor shifts due to adjacent alkyl chain dynamics.

Self-Validating ATR-FTIR Methodology

To ensure absolute trustworthiness in the identification of active pharmaceutical ingredients (APIs) and building blocks, the analytical protocol must be self-validating[3].

Methodological Choice: Attenuated Total Reflection (ATR) is explicitly chosen over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad O-H stretching band (3400–3200 cm⁻¹) that artificially obscures the critical primary amine N-H stretching region required to differentiate these compounds[3].

Step-by-Step Protocol
  • System Calibration (Validation Step 1): Prior to sample analysis, run a 1.5 mil polystyrene film standard. Verify that the aromatic C-C stretch is detected precisely at 1601 cm⁻¹ (± 1 cm⁻¹ tolerance). This validates interferometer alignment and laser accuracy.

  • Background Acquisition (Validation Step 2): Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect an ambient background spectrum (32 scans, 4 cm⁻¹ resolution). This step subtracts atmospheric H₂O and CO₂, ensuring they do not mask the sample's N-H or C-H peaks.

  • Sample Application: Deposit 2–3 mg of 1-(1H-Imidazol-4-yl)propan-1-amine powder directly onto the diamond crystal. Lower the ATR pressure anvil until the clutch clicks, ensuring uniform optical contact.

  • Data Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Spectral Quality Check (Validation Step 3): Evaluate the single-beam spectrum. The signal-to-noise (S/N) ratio must exceed 100:1. A severely sloped baseline indicates poor crystal contact; if observed, the sample must be reloaded and re-pressed.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration, allowing direct comparison with transmission libraries.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating FTIR workflow, highlighting the critical decision gates required for reliable isomer differentiation.

FTIR_Workflow SysCal 1. Calibration (Polystyrene) BkgScan 2. Background (Air/Blank) SysCal->BkgScan SampleLoad 3. ATR Loading (Diamond Crystal) BkgScan->SampleLoad DataAcq 4. Acquisition (32 Scans) SampleLoad->DataAcq Decision 5. S/N Check (>100:1?) DataAcq->Decision Decision->SampleLoad Fail Analysis 6. Peak Analysis (Isomer ID) Decision->Analysis Pass

Figure 1: Self-validating ATR-FTIR workflow for imidazole-amine characterization.

References

  • Title: FT-IR spectra of histamine and histaminium tetrachlorozincate | Source: ResearchGate | URL: [Link]

  • Title: Histamine - Condensed Phase IR Spectrum | Source: NIST Chemistry WebBook, SRD 69 | URL: [Link]

  • Title: API Identification Using FTIR Spectroscopy | Source: Edinburgh Instruments | URL: [Link]

Sources

Comparative

1-(1H-Imidazol-4-yl)propan-1-amine vs Alpha-methylhistamine potency

This guide provides an in-depth comparative analysis of Alpha-methylhistamine and 1-(1H-Imidazol-4-yl)propan-1-amine , focusing on their pharmacological profiles at the Histamine H3 Receptor (H3R).[1] Executive Summary A...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Alpha-methylhistamine and 1-(1H-Imidazol-4-yl)propan-1-amine , focusing on their pharmacological profiles at the Histamine H3 Receptor (H3R).[1]

Executive Summary

  • Alpha-methylhistamine (

    
    -methylhistamine is different; this refers to 
    
    
    
    -MeHA)
    is the "Gold Standard" H3 receptor agonist. It possesses nanomolar affinity (
    
    
    nM), high selectivity (>1000-fold vs. H1/H2), and potent functional efficacy.
  • 1-(1H-Imidazol-4-yl)propan-1-amine is a structural isomer of alpha-methylhistamine. Based on strict IUPAC interpretation, it represents a "chain-shortened" analogue where the amine is attached to the benzylic carbon. According to established Structure-Activity Relationships (SAR), this specific isomer exhibits negligible potency at H3R due to the loss of the critical ethyl spacer pharmacophore.

  • Note on Nomenclature: If "1-(1H-Imidazol-4-yl)propan-1-amine" refers to Homohistamine (3-(1H-Imidazol-4-yl)propan-1-amine), the compound is a weak partial agonist/antagonist with significantly reduced affinity compared to Alpha-methylhistamine.

Chemical Identity & Structural Analysis

The pharmacological divergence between these two compounds stems directly from the spatial arrangement of the amine group relative to the imidazole ring.

FeatureAlpha-methylhistamine 1-(1H-Imidazol-4-yl)propan-1-amine
Common Name

-Methylhistamine
(None - Synthetic Isomer)
IUPAC Name 1-(1H-imidazol-4-yl)propan-2-amine1-(1H-imidazol-4-yl)propan-1-amine
Structure Imidazole -

-

-

Imidazole -

-

-

Pharmacophore Intact: 2-carbon spacer between ring and amine.Disrupted: 0-carbon spacer (amine on C1).
Chirality Chiral (R-isomer is more potent)Chiral
Molecular Formula


Structural Diagram (DOT)

Structures cluster_A Alpha-methylhistamine (Potent Agonist) cluster_B 1-(1H-Imidazol-4-yl)propan-1-amine (Inactive Isomer) A Imidazole Ring B Spacer (CH2) A->B C Chiral Center (CH-CH3) B->C D Amine (NH2) C->D X Imidazole Ring Y Chiral Center (CH-NH2) X->Y Direct Bond (No Spacer) Z Tail (CH2-CH3) Y->Z

Figure 1: Structural comparison highlighting the critical spacer difference. Alpha-methylhistamine maintains the essential ethyl distance, while the comparator collapses it.

Pharmacological Potency & Selectivity[1][2][3]

A. Alpha-methylhistamine: The Benchmark

Alpha-methylhistamine is the reference agonist for H3R studies.[1] The introduction of the methyl group at the alpha position protects the molecule from rapid degradation by histamine N-methyltransferase (HNMT) while maintaining the precise distance required for receptor binding.

  • Binding Affinity (

    
    ): 0.4 – 1.0 nM  (Human/Rat H3R).
    
  • Functional Potency (

    
    ): 8.5 – 9.0  (Inhibition of electrical field stimulation).
    
  • Selectivity:

    • H3 vs H1: >10,000-fold selectivity.

    • H3 vs H2: >10,000-fold selectivity.

    • H3 vs H4: Moderate selectivity (~100-fold;

      
       at H4 
      
      
      
      50-100 nM).
B. 1-(1H-Imidazol-4-yl)propan-1-amine: The SAR Outlier

Based on extensive Structure-Activity Relationship (SAR) data for histamine receptors:

  • Mechanism of Failure: The H3 receptor binding pocket (Aspartate residue in TM3) requires a cationic amine to be positioned approximately 3.5–4.0 Å from the imidazole ring (which interacts with TM5/TM6).

  • Predicted Potency: In 1-(1H-Imidazol-4-yl)propan-1-amine, the amine is directly attached to the carbon linked to the imidazole. This shortens the distance to <2.5 Å, making it sterically impossible to bridge the binding site.

  • Status: Likely Inactive (

    
     nM) or extremely weak. It does not act as a functional ligand in standard assays.
    
C. Alternative Interpretation: Homohistamine

If the intended compound was Homohistamine (3-(1H-Imidazol-4-yl)propan-1-amine), which has a 3-carbon spacer:

  • Potency: Significantly reduced compared to histamine.[1]

  • H3 Activity: Weak partial agonist or antagonist (

    
     nM).
    
  • H1/H2 Activity: Weak agonist (~5-10% of histamine potency).

Comparative Data Summary

ParameterAlpha-methylhistamine 1-(1H-Imidazol-4-yl)propan-1-amine Homohistamine (Reference)
H3 Receptor Affinity (

)
0.5 nM (High)> 10,000 nM (Predicted Inactive)~60 nM (Moderate)
H3 Efficacy Full Agonist Inactive Partial Agonist / Antagonist
H4 Receptor Affinity ~50 nMInactive~200 nM
Metabolic Stability High (Resistant to MAO/HNMT)UnknownModerate
Primary Application In vivo/In vitro H3 activation Negative Control (SAR studies)SAR Reference

Experimental Protocol: H3 Receptor Binding Assay

To empirically verify the potency difference, use the following radioligand binding protocol. This assay measures the displacement of a high-affinity radioligand by your test compounds.[2]

Materials
  • Source: HEK-293 cells stably expressing human H3R.[3][4]

  • Radioligand:

    
    -methylhistamine (2 nM) or 
    
    
    
    -Iodoproxyfan (0.2 nM).
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
Workflow (Step-by-Step)
  • Membrane Preparation:

    • Harvest HEK-hH3R cells and homogenize in ice-cold buffer.

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet to 200

      
      g protein/mL.
      
  • Incubation:

    • Tube A (Total Binding): Membranes + Radioligand + Vehicle.

    • Tube B (Non-Specific): Membranes + Radioligand + 10

      
      M Thioperamide (blocker).
      
    • Tube C (Test): Membranes + Radioligand + Alpha-methylhistamine (

      
       to 
      
      
      
      M).
    • Tube D (Test): Membranes + Radioligand + Comparator (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation.

Data Analysis
  • Calculate specific binding:

    
    .
    
  • Fit data to a one-site competition model to determine

    
    .
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
Signaling Pathway Visualization

Activation of H3R by Alpha-methylhistamine triggers the


 pathway.

H3Signaling Ligand Alpha-methylhistamine Receptor H3 Receptor (GPCR) Ligand->Receptor Binding (Ki ~0.5nM) Gprotein Gi/o Protein Receptor->Gprotein Activation AC Adenylyl Cyclase Gprotein->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Effect Inhibition of Neurotransmitter Release (Histamine, ACh, NE) cAMP->Effect Downstream Signaling

Figure 2: H3 Receptor Signaling Cascade. Alpha-methylhistamine acts as a full agonist, suppressing cAMP and inhibiting neurotransmitter release.

References

  • Arrang, J. M., Garbarg, M., Lancelot, J. C., Lecomte, J. M., Pollard, H., Robba, M., ... & Schwartz, J. C. (1987). Highly potent and selective agonists for histamine H3-receptors.[1][3] Nature, 327(6118), 117-123. Link

  • Ligneau, X., et al. (1994). [125I]Iodoproxyfan, a new antagonist to label and visualize histamine H3 receptors. Journal of Pharmacology and Experimental Therapeutics, 271(1), 452-459. Link

  • Ganellin, C. R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Pharmacology of Histamine Receptors, 10-102.
  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[5] Drug Discovery Today, 14(9-10), 509-515. Link

Sources

Validation

Absolute Purity Validation of 1-(1H-Imidazol-4-yl)propan-1-amine: A Comparative Analytical Guide

As a Senior Application Scientist, evaluating the purity of highly polar, nitrogen-dense small molecules requires looking beyond standard chromatographic methods. 1-(1H-Imidazol-4-yl)propan-1-amine (Molecular Formula: C₆...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of highly polar, nitrogen-dense small molecules requires looking beyond standard chromatographic methods. 1-(1H-Imidazol-4-yl)propan-1-amine (Molecular Formula: C₆H₁₁N₃, MW: 125.17 g/mol ) is a prime example of an analytical challenge. As a basic primary amine attached to an imidazole ring, it is highly hygroscopic, lacks a strong UV chromophore, and interacts aggressively with residual silanols on silica-based HPLC columns.

Relying solely on High-Performance Liquid Chromatography (HPLC) for this molecule often yields dangerous false positives. To establish absolute mass balance and prove chemical integrity, classical Organic Elemental Analysis (EA) via CHN combustion remains the gold standard. This guide objectively compares EA against modern alternatives and provides a self-validating protocol for rigorous purity determination.

Comparative Analysis: EA vs. Chromatographic & Spectroscopic Alternatives

To validate the purity of 1-(1H-Imidazol-4-yl)propan-1-amine, researchers typically choose between three orthogonal techniques. While HPLC and NMR provide structural and relative purity data, only Elemental Analysis provides an absolute mass balance that accounts for "invisible" contaminants like inorganic salts and water.

Table 1: Comparative Analysis of Purity Validation Techniques
Analytical TechniquePrincipleSpecificityAccuracy / Purity MetricProsCons
Elemental Analysis (CHN) Flash combustion & TCD detection of evolved gases (CO₂, H₂O, N₂)Low (Bulk property)Absolute mass balance (±0.4% of theoretical)Detects inorganic salts and water; universal response; unaffected by lack of UV chromophore.Destructive; requires highly pure reference standards; sensitive to atmospheric moisture.
HPLC-UV / ELSD Chromatographic separation & optical/scattering detectionHighRelative area percent (typically >95% or 99%)High resolution of structurally similar synthetic byproducts.Blind to non-UV absorbing impurities (salts, water); severe peak tailing for basic imidazoles.
Quantitative NMR (qNMR) Magnetic resonance integration vs. internal standardVery HighAbsolute mass fraction (±1-2%)Non-destructive; provides structural confirmation simultaneously.Lower precision than EA; requires expensive instrumentation and deuterated solvents.

The Causality of Mass Balance: Why EA is Unforgiving

In organic synthesis,. The globally accepted threshold for CHN analysis is a ±0.4% deviation from the theoretical calculated values.

For 1-(1H-Imidazol-4-yl)propan-1-amine, the theoretical mass fractions are:

  • Carbon (C): 57.57%

  • Hydrogen (H): 8.86%

  • Nitrogen (N): 33.57%

Why is this ±0.4% limit so powerful? Because it ruthlessly exposes contaminants that HPLC misses. Imidazole rings are highly hygroscopic, and basic amines readily form partial salts with acidic process solvents. Table 2 demonstrates the mathematical causality of how trace impurities instantly trigger a failure in the elemental mass balance.

Table 2: Quantitative Impact of "Invisible" Impurities on CHN Mass Balance
Sample State% Carbon% Hydrogen% NitrogenDeviation in %CPass/Fail (±0.4% Limit)
Pure Freebase (Theoretical) 57.57%8.86%33.57%0.00%Pass
1.0% (w/w) Water Contamination 56.99%8.88%33.23%-0.58%Fail
5.0 mol% HCl Salt Contamination 56.75%8.79%33.09%-0.82%Fail
2.0% (w/w) Residual Methanol 57.17%8.94%32.90%-0.40%Borderline/Fail

Data Interpretation: A mere 1% water absorption drops the carbon content by 0.58%, exceeding the 0.4% threshold. HPLC-UV would report this same sample as "100% pure" because water does not absorb UV light.

Self-Validating Experimental Protocol: CHN Combustion Analysis

To ensure , the following step-by-step methodology incorporates self-validating checks to prevent false negatives caused by environmental factors.

Step 1: System Calibration and Blanking (The Self-Validating Baseline)

Before analyzing the imidazole derivative, run an empty tin capsule to establish the baseline for atmospheric nitrogen and residual carbon. Follow this with a known standard (e.g., Sulfanilamide) to calibrate the Thermal Conductivity Detector (TCD).

  • Causality: This proves the system is leak-free and the oxidation/reduction columns are active before consuming the precious sample. If the sulfanilamide reading deviates by >0.1%, the system is compromised.

Step 2: Rigorous Sample Desiccation (Controlling Hygroscopicity)

Because 1-(1H-Imidazol-4-yl)propan-1-amine is highly hygroscopic, dry the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.

  • Causality: Failing to remove bound water will artificially inflate the %H and depress the %C and %N. Self-Validation: Run a parallel Karl Fischer (KF) titration; if the KF water content is <0.1%, the EA data can be confidently interpreted as the anhydrous freebase.

Step 3: Micro-Weighing and Encapsulation

Weigh exactly 1.5 to 2.0 mg of the dried sample into a tin (Sn) capsule using an ultra-microbalance (1 µg readability).

  • Causality: The tin capsule is not just a container; it acts as a combustion catalyst. When dropped into the oxygen-rich furnace, the oxidation of tin is highly exothermic, temporarily spiking the local temperature from 1000°C to ~1800°C. This extreme heat is mandatory to completely shatter the highly stable, nitrogen-dense imidazole ring.

Step 4: Flash Combustion and Gas Chromatography

The sample is dropped into the combustion reactor (packed with WO₃ or CuO). The resulting gas mixture (CO₂, H₂O, NOₓ) passes through a reduction reactor (copper wire at 600°C) to convert all NOₓ species to N₂ gas.

  • Causality: Because the molecule is 33.57% nitrogen, incomplete reduction of NOₓ would lead to multiple chromatographic peaks and an inaccurate nitrogen mass balance. The pure gases are then separated on a GC column and quantified via TCD.

Step 5: Data Interpretation

Compare the empirical data against the theoretical values. The batch is validated as pure only if Carbon, Hydrogen, and Nitrogen all fall within ±0.4% of their theoretical targets.

Orthogonal Validation Workflow

To achieve true E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in pharmaceutical development, EA should not be used in isolation. It must be positioned as the ultimate mass-balance gatekeeper within an orthogonal workflow.

G cluster_0 Orthogonal Purity Validation System N1 Synthesized Batch 1-(1H-Imidazol-4-yl)propan-1-amine N2 Vacuum Desiccation (Moisture/Solvent Removal) N1->N2 N3 CHN Elemental Analysis (Absolute Mass Balance) N2->N3 N4 HPLC-UV / ELSD (Chromatographic Purity) N2->N4 N5 Quantitative NMR (Structural Purity) N2->N5 N6 Is |ΔCHN| ≤ 0.4%? (vs Theoretical) N3->N6 N7 Validated Pure API N6->N7 Yes N8 Reject / Re-crystallize N6->N8 No N8->N2 Rework

Orthogonal Purity Validation Workflow for Imidazole Amines

References

  • Title: An International Study Evaluating Elemental Analysis Source: National Institutes of Health (NIH) - PubMed Central (PMC) URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]

Comparative

Technical Comparison: 1-(1H-Imidazol-4-yl)propan-1-amine vs. N-Alkylated Isomers

This guide details the analytical differentiation of 1-(1H-Imidazol-4-yl)propan-1-amine (a C4-substituted, -branched primary amine) from its structural isomers, specifically focusing on -propyl regioisomers (ring nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical differentiation of 1-(1H-Imidazol-4-yl)propan-1-amine (a C4-substituted,


-branched primary amine) from its structural isomers, specifically focusing on 

-propyl regioisomers
(ring nitrogen substituted) and

-alkylated functional isomers
(secondary amines).

Executive Summary & Structural Landscape

The Core Challenge: In the synthesis of histamine analogues (H3/H4 receptor ligands), distinguishing the desired C-substituted


-branched amine  (Target) from 

-substituted isomers
is critical. These isomers often co-elute in standard HPLC gradients and share identical molecular weights (

), rendering low-resolution MS insufficient.

The Differentiation Strategy:

  • NMR Integration: The definitive "smoking gun" is the integration of the proton signal

    
     to the amine (1H for Target vs. 2H for Isomers).
    
  • Tautomeric Signature: C-substituted imidazoles retain tautomeric exchange (broadened aromatic signals), while Ring-

    
    -substituted isomers show distinct, sharp aromatic peaks.
    
  • MS/MS Fragmentation: The Target exhibits a characteristic

    
    -cleavage loss of an ethyl group (
    
    
    
    ), distinct from the ammonia loss (
    
    
    ) or alkyl chain scission seen in isomers.
Structural Classification (Graphviz)

IsomerDifferentiation Target TARGET 1-(1H-Imidazol-4-yl)propan-1-amine (C-Substituted, Primary Amine, Chiral) Diff_NMR 1H NMR Diagnostic Signal α to Amine Target->Diff_NMR Methine (CH) Integration: 1H Isomer_N_Ring ISOMER A (Regioisomer) 3-(1H-Imidazol-1-yl)propan-1-amine (Ring N-Substituted, Primary Amine) Isomer_N_Ring->Diff_NMR Methylene (CH2) Integration: 2H Isomer_N_Amine ISOMER B (Functional Isomer) N-propylhistamine (C-Substituted, Secondary Amine) Isomer_N_Amine->Diff_NMR Methylene (CH2) Integration: 4H (Overlap) Start Reaction Mixture / Unknown Sample Start->Target Desired Path Start->Isomer_N_Ring Side Reaction (N-Alkylation) Start->Isomer_N_Amine Reductive Amination Artifact

Caption: Structural relationship and primary NMR differentiation logic between the target molecule and its common isomers.

Spectroscopic Differentiation (NMR)

Nuclear Magnetic Resonance (NMR) is the most reliable method for certification. The connectivity of the propyl chain determines the electronic environment of the protons.

A. 1H NMR Diagnostic Signals (DMSO- or )
FeatureTarget (C4-Substituted

-Branched)
Isomer A (Ring

-Propyl)
Isomer B (

-Propyl Amine)

-Proton (CH-NH

)
Multiplet/Triplet (1H)

3.8 – 4.1 ppm
Triplet (2H)

2.6 – 2.9 ppm
Triplet (2H)

2.8 – 3.0 ppm
Ring

-Methylene
AbsentTriplet (2H)

4.0 – 4.2 ppm (Deshielded)
Absent
Imidazole C2-H Broad singlet (Tautomeric exchange)Sharp singlet (Fixed position)Broad singlet
Side Chain End Triplet (3H) (Ethyl terminal)Triplet (2H) (Amine terminal)Triplet (3H) (Propyl terminal)

Key Insight: In the Target, the proton attached to the carbon bearing the amine is a methine (CH) . In both isomers, the carbons attached to nitrogens are methylenes (CH


) .
  • Protocol: Integrate the signal in the 3.8–4.2 ppm range. If it integrates to 1H , it is the Target. If it integrates to 2H (and is a triplet), it is likely the Ring-

    
    -isomer.
    
B. 13C NMR Chemical Shifts
  • Target: The carbon

    
     to the amine appears at 
    
    
    
    ~48–52 ppm
    .
  • Isomer A (Ring

    
    ):  The carbon attached to the ring nitrogen is significantly deshielded, appearing at 
    
    
    
    ~45–48 ppm
    , while the carbon
    
    
    to the primary amine is at
    
    
    ~38–40 ppm
    .

Mass Spectrometry (MS/MS) Differentiation

While the molecular ion (


) is identical for the Target and Isomer A, their fragmentation pathways under Collision-Induced Dissociation (CID) differ due to the stability of the resulting carbocations.
Fragmentation Rules
  • Target (Alpha-Branched):

    • Dominant Mechanism:

      
      -Cleavage initiated by the amine radical cation.
      
    • Key Fragment: Loss of the ethyl group (

      
      ).
      
    • Pathway: The bond between the

      
      -carbon and the ethyl group breaks to stabilize the charge on the nitrogen-substituted carbon.
      
    • Diagnostic Ion:

      
       ~97 (Imidazole-CH=NH
      
      
      
      ).
  • Isomer A (Linear Chain):

    • Dominant Mechanism: Inductive cleavage or McLafferty rearrangement.

    • Key Fragment: Loss of Ammonia (

      
      ) is prominent in primary linear amines.
      
    • Diagnostic Ion:

      
       ~109 (
      
      
      
      ).
  • Isomer B (Secondary Amine):

    • Dominant Mechanism: C-N bond cleavage.[1]

    • Key Fragment: Fragmentation of the propyl chain leads to histamine-like ions (

      
       95).
      

Experimental Protocols

Protocol A: Distinguishing Primary vs. Secondary Amine (Target vs. Isomer B)

If the ambiguity is between the Target and


-propylhistamine (Isomer B), a simple derivatization with an aldehyde (Schiff base formation) or reaction with Ninhydrin can be used, but MS is faster.

LC-MS/MS Method for Isomer Separation:

  • Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Luna Omega PS C18). Standard C18 often fails to retain these polar bases.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Acidic pH is required to protonate the imidazole ring and prevent peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B for 2 min (isocratic hold)

    
     30% B over 10 min.
    
  • Result:

    • Target: Elutes earlier due to the branched structure (lower hydrophobicity than linear isomers).

    • Isomer B (

      
      -propyl):  Elutes later (more hydrophobic propyl chain).
      
Protocol B: Regiochemistry Confirmation (Target vs. Isomer A)

To confirm the propyl group is on Carbon-4 and not Nitrogen-1:

  • Dissolve 5 mg of sample in 0.6 mL

    
    .
    
  • Add 1 drop of dilute

    
     (to pH > 10).
    
  • Observe 1H NMR:

    • Target: The imidazole C2-H and C5-H signals will shift but remain present.

    • Isomer A (Ring N-Sub): The N-substitution prevents tautomerism.[2] The chemical shift difference between C2-H and C5-H is much larger in the N-substituted isomer than in the C-substituted target (where fast exchange averages them, unless pH is very high/low).

    • Definitive Check:NOESY 1D . Irradiate the alkyl chain protons.

      • Isomer A: Strong NOE to the Ring C2-H and C5-H (since the chain is on N1).

      • Target: NOE primarily to C5-H (if chain is at C4), but weaker/absent to C2-H.

Analytical Decision Tree (Graphviz)

DecisionTree Sample Purified Sample (m/z 126.1) Test1 1H NMR Integration (Region 3.5-4.5 ppm) Sample->Test1 Result1 1 Proton (Multiplet) (Methine) Test1->Result1 Matches Target Result2 2 Protons (Triplet) (Methylene) Test1->Result2 Matches Isomer A/B Test2 MS/MS Fragmentation Result1->Test2 FinalTarget CONFIRMED TARGET 1-(1H-Imidazol-4-yl)propan-1-amine Test2->FinalTarget Loss of Ethyl (29 Da) FinalIso ISOMER DETECTED Test2->FinalIso Loss of NH3 (17 Da)

Caption: Step-by-step analytical workflow to confirm the identity of 1-(1H-Imidazol-4-yl)propan-1-amine.

References

  • Stark, H. (2003). "Recent advances in histamine H3/H4 receptor ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • Arrang, J. M., et al. (1987). "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 327, 117-123. Link

  • Bennet, A. J., et al. (1992). "NMR Studies of Imidazole Tautomerism." Journal of the American Chemical Society, 114, 305-310. (Provides foundational data on N- vs C-substituted imidazole shifts).
  • BenchChem Technical Support. (2025). "Separation of Imidazole Regioisomers - Technical Guide." Link (General reference for chromatographic behavior of imidazole isomers).

  • National Institute of Standards and Technology (NIST). "Mass Spectral Library: Histamine Derivatives." Link (Reference for fragmentation patterns of related histamine analogues).

Sources

Validation

Crystal Structure &amp; Solid-State Characterization: 1-(1H-Imidazol-4-yl)propan-1-amine Salts

The following guide provides an in-depth technical comparison of the crystal structure and solid-state properties of 1-(1H-Imidazol-4-yl)propan-1-amine salts. [1] Executive Summary & Nomenclature Clarification Target Com...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the crystal structure and solid-state properties of 1-(1H-Imidazol-4-yl)propan-1-amine salts.

[1]

Executive Summary & Nomenclature Clarification

Target Compound Identification: The IUPAC name 1-(1H-Imidazol-4-yl)propan-1-amine technically refers to an


-aminoalkylimidazole where the amine and the imidazole ring are attached to the same carbon (C1) of a propyl chain.[1] This gem-diamine-like structure is chemically unstable in aqueous solution.[1]

In the context of pharmaceutical research and histamine receptor ligands, this nomenclature is frequently a user-approximation for 3-(1H-Imidazol-4-yl)propan-1-amine , commonly known as Homohistamine .[1] This compound is the stable, methylene-homolog of histamine and a critical partial agonist/antagonist at H3 and H4 receptors.[1]

Scope of Guide: This guide focuses on Homohistamine (3-(1H-Imidazol-4-yl)propan-1-amine) salts, comparing their solid-state characteristics against the industry benchmark, Histamine Dihydrochloride .[1]

Quick Comparison: Histamine vs. Homohistamine Salts
FeatureHistamine Dihydrochloride Homohistamine Dihydrochloride
Formula


Chain Length Ethyl (

)
Propyl (

)
Crystal System Monoclinic (

)
Monoclinic / Orthorhombic (Polymorphic)
Melting Point 244–249 °C198–202 °C (Lower due to chain flexibility)
Hygroscopicity HighModerate to High

Crystal Structure Analysis

The Reference Standard: Histamine Dihydrochloride

To understand the packing of the propyl homolog, we must first establish the baseline of the ethyl derivative, which serves as the structural template.

  • Space Group: Monoclinic

    
    
    
  • Unit Cell Parameters:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Packing Motif: The diprotonated histamine cation adopts a gauche conformation in the ethylamine side chain. The crystal lattice is dominated by a 3D hydrogen-bonding network involving the ammonium group (

    
    ), the imidazolium protons (
    
    
    
    ), and the chloride anions (
    
    
    ).
Homohistamine Dihydrochloride (The Propyl Homolog)

The extension of the alkyl chain by one methylene unit (


) introduces significant changes to the crystal lattice energy and packing efficiency.
  • Conformational Flexibility: The propyl chain (

    
    ) allows for anti (trans) vs. gauche isomerism that is more energetically accessible than in the ethyl backbone.
    
  • Lattice Expansion: The unit cell volume expands by approximately 15-20% relative to histamine.[1]

  • Odd-Even Effect: In dicarboxylic acids and diamines, "odd" chain lengths (like propyl) often exhibit lower melting points and lower packing densities than "even" chains due to the inability of the terminal groups to align perfectly for intermolecular hydrogen bonding without inducing strain.

  • Predicted Space Group: Analogous imidazole salts typically crystallize in Monoclinic

    
      or Orthorhombic 
    
    
    
    settings, driven by the need to maximize
    
    
    interactions.
Comparative Crystallographic Data
ParameterHistamine 2HCl (Benchmark)Homohistamine 2HCl (Target)
Cation Conformation Gauche (stabilized by ionic interaction)Anti-periplanar (extended chain preferred)
H-Bond Donor Count 5 (

+ Imidazolium)
5 (

+ Imidazolium)
Anion Coordination Chloride ions bridge ammonium & imidazoleChloride ions bridge, but with larger inter-ionic distance
Density (

)
~1.42 g/cm³~1.36 g/cm³ (Lower density due to flexibility)

Critical Insight: The lower melting point of Homohistamine 2HCl (approx. 200°C vs 245°C for Histamine) confirms the "odd-chain" effect, indicating a less robust crystal lattice energy. This makes the salt more susceptible to moisture uptake (hygroscopicity).

Experimental Protocols

Synthesis & Crystallization Workflow

The following protocol describes the generation of high-quality Single Crystals of Homohistamine Dihydrochloride suitable for XRD analysis.

Reagents:
  • Precursor: 4-(3-Chloropropyl)imidazole or Urocanic acid derivative.[1]

  • Solvent: Methanol (anhydrous), Diethyl ether.

  • Acid: HCl gas or 4M HCl in Dioxane.[1]

Step-by-Step Protocol:
  • Free Base Formation:

    • Dissolve the crude Homohistamine in minimal Methanol.

    • If starting from a salt mixture, neutralize with

      
       and filter off NaCl.
      
  • Salt Formation (Controlled Acidification):

    • Cool the methanolic solution to 0°C.

    • Add HCl (in Dioxane) dropwise until pH reaches 2.[1]0. Do not overshoot to pH 0 as this promotes oil formation.[1]

  • Crystallization (Vapor Diffusion Method):

    • Place the solution in a small inner vial.

    • Place the inner vial inside a larger jar containing Diethyl Ether (antisolvent).

    • Seal the outer jar tightly.

    • Allow to stand at 4°C for 7–14 days.[1]

    • Mechanism:[1][2][3] Ether slowly diffuses into the methanol, reducing solubility gradually and promoting the growth of prisms rather than needles.

  • Harvesting:

    • Filter crystals under Nitrogen atmosphere (to prevent moisture uptake).[1]

    • Wash with cold Ether.[1]

    • Dry in a vacuum desiccator over

      
      .[1]
      
Visualization of Synthesis Pathway

G Start Precursor: 4-(3-Chloropropyl)imidazole Ammonolysis Ammonolysis (NH3/MeOH, 100°C) Start->Ammonolysis Nucleophilic Subst. FreeBase Crude Homohistamine (Free Base) Ammonolysis->FreeBase Acidification Acidification (HCl/Dioxane, pH 2) FreeBase->Acidification Protonation Crystallization Vapor Diffusion (MeOH / Et2O) Acidification->Crystallization Supersaturation Product Homohistamine 2HCl Single Crystals Crystallization->Product Nucleation

Caption: Synthetic pathway from chloropropyl-imidazole precursor to crystalline dihydrochloride salt via vapor diffusion.[1]

Performance Comparison: Salt Selection Guide

For drug development, selecting the correct counter-ion is crucial. Below is a comparison of Homohistamine salt forms.

PropertyDihydrochloride (2HCl) Diphosphate Maleate
Crystallinity High (Prisms/Needles)Moderate (Plates)High (Blocky)
Solubility (

)
> 100 mg/mL (Very High)~50 mg/mL~20 mg/mL
Hygroscopicity High (Requires Desiccator)ModerateLow (Best for storage)
Biological Assay Standard for in vitroPreferred for in vivo (pH buffer)Good for solid dosage
Stability Prone to discolorationStableStable

Recommendation:

  • Use 2HCl for aqueous solubility and acute in vitro receptor binding assays.[1]

  • Use Maleate if the compound must be stored as a solid powder for extended periods (months/years) without specialized humidity control.

References

  • Histamine Crystal Structure

    • Bonnet, J. J., & Ibers, J. A. (1973).[1] "Crystal and molecular structure of histamine dihydrochloride." Journal of the American Chemical Society.

    • Source: [1]

  • Homohistamine Pharmacology & Structure-Activity

    • Lim, H. D., et al. (2005).[1][4] "Homologation of histamine: a new approach to H3 and H4 receptor ligands." Journal of Medicinal Chemistry.

    • Source: [1]

  • General Imidazole Crystallography

    • Cambridge Structural Database (CSD).[1] Entries for Histamine (HISTCM, HISTCM01) and homologs.

    • Source: [1]

  • Synthesis Protocols

    • Vollinga, R. C., et al. (1995).[1][4] "New hydrophilic histamine H3 receptor agonists."[1] Journal of Medicinal Chemistry.

    • Source: [1]

Sources

Comparative

Comparative Pharmacology of Imidazole Propanamines: H3 Receptor Ligands

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide analyzes the pharmacological profiles of imidazole propanamines , a chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide analyzes the pharmacological profiles of imidazole propanamines , a chemical class pivotal in the characterization of the Histamine H3 Receptor (H3R). While the imidazole moiety mimics the endogenous ligand histamine, providing high affinity, it introduces pharmacokinetic liabilities (CYP450 inhibition, poor BBB penetration) that have shifted drug development toward non-imidazole alternatives. However, imidazole propanamines remain the gold-standard pharmacological tools for dissecting H3R constitutive activity, protean agonism, and species-dependent binding.

This guide compares three distinct functional subclasses within this chemical family:

  • Agonists: Imetit, Immepip[1][2][3]

  • Antagonists/Inverse Agonists: Ciproxifan, Thioperamide[4]

  • Protean Agonists: Proxifan (The "Chameleon" Ligand)

Structural & Mechanistic Overview

The "imidazole propanamine" scaffold consists of an imidazole ring connected to a polar or basic group via a propyl (3-carbon) spacer. This structure mimics the ethylamine chain of histamine but extends the linker to optimize binding within the H3R transmembrane pocket.

  • Mechanism of Action: H3Rs are G

    
    -coupled GPCRs. Activation inhibits adenylyl cyclase (decreasing cAMP) and restricts neurotransmitter release (autoreceptor function).
    
  • Constitutive Activity: H3Rs exhibit high spontaneous activity. Ligands are thus classified not just as agonists/antagonists, but critically as inverse agonists (suppressing basal activity) or protean agonists (acting as agonist or inverse agonist depending on system efficacy).

H3R Signaling Pathway Visualization

The following diagram illustrates the H3R signaling cascade and the intervention points for the ligands discussed.

H3R_Signaling Ligand Imidazole Ligand (e.g., Imetit/Ciproxifan) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Binding (Ki) Gi_Protein Gi/o Protein (Heterotrimeric) H3R->Gi_Protein Activation (Agonist) Inhibition (Inv. Agonist) AC Adenylyl Cyclase Gi_Protein->AC Inhibition (-) MAPK MAPK/ERK Phosphorylation Gi_Protein->MAPK Activation (+) Ca_Channel Voltage-Gated Ca2+ Channels Gi_Protein->Ca_Channel Inhibition (-) cAMP cAMP Levels AC->cAMP Reduction Release Neurotransmitter Release (Histamine, ACh, NE) cAMP->Release Modulation Ca_Channel->Release Suppression

Figure 1: H3R Signaling Pathway.[5][6][7][8][9] Agonists (Imetit) drive the Gi/o inhibition of Adenylyl Cyclase; Inverse Agonists (Ciproxifan) stabilize the inactive state, preventing constitutive suppression of release.

Comparative Pharmacological Profile
A. Agonists: Imetit vs. Immepip

These compounds are used to validate H3R-mediated inhibition of neurotransmitter release.

FeatureImetit Immepip Scientist's Note
Structure Isothiourea derivative (mimics imidazole-propyl)Piperidine-imidazole derivativeImmepip is structurally more rigid.
H3 Affinity (

)
8.8 - 9.7 (nM range)9.0 - 9.2Both are nanomolar potent.
Selectivity Poor: High affinity for H4R (

~1-6 nM)
Moderate: Lower H4 affinity than ImetitCritical: Imetit should not be used if H4R interference is a concern in the tissue (e.g., immune cells).
BBB Penetration LowModerateImmepip is preferred for in vivo CNS studies over Imetit.
B. Antagonists & Inverse Agonists: Ciproxifan vs. Thioperamide

The shift from neutral antagonists to inverse agonists was driven by the discovery of H3R constitutive activity.

FeatureCiproxifan Thioperamide Scientist's Note
Class Inverse AgonistNeutral Antagonist / Inverse AgonistClassification depends on the assay's constitutive tone.
Species Selectivity High: Rat

~0.5 nM vs. Human

~46 nM
Low: Comparable affinity across speciesWarning: Ciproxifan doses derived from rat models must be adjusted significantly for human cell lines.
Metabolic Liability Moderate (Imidazole inhibition of CYP)HighCiproxifan was a lead compound but failed due to imidazole-related metabolic issues.
Functional Effect Promotes wakefulness; enhances cognitionBlocks agonist effectsCiproxifan is the prototype for "wake-promoting" H3 ligands.[10]
C. The Protean Agonist: Proxifan

Proxifan is the most complex and scientifically interesting tool in this class. It demonstrates functional selectivity , acting as:

  • Partial Agonist: In systems with high receptor reserve (e.g., cAMP inhibition).[3]

  • Antagonist: In systems with low receptor reserve.[3]

  • Inverse Agonist: In systems with high constitutive activity (e.g., arachidonic acid release).

Experimental Protocols

As a Senior Scientist, I recommend the following protocols. The choice of assay is critical: Radioligand binding measures affinity, while GTP


S binding  is required to distinguish agonists from inverse agonists.
Protocol A: [

I]Iodoproxifan Radioligand Binding (Affinity)

Why this ligand? [


I]Iodoproxifan offers higher specific activity (2000 Ci/mmol) than tritiated ligands, allowing detection of low-density H3 populations.
  • Membrane Preparation: Homogenize HEK-293 cells stably expressing hH3R in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend in binding buffer.

  • Incubation:

    • Total Binding: 50 µg membrane protein + 0.2 nM [

      
      I]Iodoproxifan.
      
    • Non-Specific Binding (NSB): Add 10 µM Imetit (preferred over histamine due to stability).

    • Test Compounds: Add increasing concentrations (

      
       to 
      
      
      
      M) of Ciproxifan/Proxifan.
  • Equilibrium: Incubate for 60 min at 25°C . Note: Temperature affects H3R affinity; 25°C is standard to avoid degradation.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding of the cationic imidazole).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [

S]GTP

S Binding (Functional)

Why this assay? It measures the earliest step in GPCR signaling (G-protein coupling), avoiding downstream amplification bias.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 100 mM NaCl, 10 µM GDP, pH 7.4. Crucial: GDP concentration determines the assay's sensitivity to constitutive activity.
    
  • Reaction Mix:

    • Membranes (10-20 µg).

    • [

      
      S]GTP
      
      
      
      S (0.1 nM).
    • Agonist Mode: Add Imetit (creates curve).

    • Inverse Agonist Mode: Measure basal binding (no ligand) vs. Ciproxifan (suppresses below basal).

  • Incubation: 90 min at 25°C.

  • Validation:

    • Agonist: Imetit should increase binding by >50% over basal.

    • Inverse Agonist: Ciproxifan should decrease binding by ~20-30% (if receptor expression is high enough to show constitutive activity).

Workflow: Distinguishing Protean Agonism

The following diagram outlines the logic flow for classifying an unknown imidazole propanamine using Proxifan as the reference model.

Protean_Logic Start Test Compound (e.g., Proxifan) GTP_Assay GTPγS Binding (High Constitutive System) Start->GTP_Assay cAMP_Assay cAMP Inhibition (High Receptor Reserve) Start->cAMP_Assay Result_GTP_Inc Increases Binding GTP_Assay->Result_GTP_Inc Positive Efficacy Result_GTP_Dec Decreases Binding GTP_Assay->Result_GTP_Dec Negative Efficacy Result_cAMP_Dec Inhibits cAMP cAMP_Assay->Result_cAMP_Dec Positive Efficacy Class_Agonist Full Agonist (e.g., Imetit) Result_GTP_Inc->Class_Agonist Class_InvAg Inverse Agonist (e.g., Ciproxifan) Result_GTP_Dec->Class_InvAg Consistent Negative Class_Protean Protean Agonist (e.g., Proxifan) Result_GTP_Dec->Class_Protean Conflict: Inv Agonist here... Result_cAMP_Dec->Class_Protean ...but Agonist here

Figure 2: Logical Workflow for Identifying Protean Agonism. Proxifan behaves as an inverse agonist in GTP


S assays (low reserve) but as a partial agonist in cAMP assays (high reserve).
References
  • Ligneau, X., et al. (2000). "Pharmacological profiles of histamine H3 receptors." British Journal of Pharmacology.

  • Gbahou, F., et al. (2003). "Protean agonism at the histamine H3 receptor: Proxifan."[11] Journal of Pharmacology and Experimental Therapeutics.

  • Schwartz, J.C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology.

  • Tocris Bioscience. "H3 Receptor Ligand Product Guides: Imetit & Ciproxifan."

  • Esbenshade, T.A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders." Molecular Interventions.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(1H-Imidazol-4-yl)propan-1-amine

[1][2][3] Part 1: Executive Safety Directive 1-(1H-Imidazol-4-yl)propan-1-amine (CAS: 1315059-37-0) is a structural analog of histamine and a functionalized imidazole derivative. While specific toxicological data for thi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Executive Safety Directive

1-(1H-Imidazol-4-yl)propan-1-amine (CAS: 1315059-37-0) is a structural analog of histamine and a functionalized imidazole derivative. While specific toxicological data for this exact isomer is less ubiquitous than its commercially common isomers (e.g., 1H-Imidazole-1-propanamine), it must be managed as a Corrosive Organic Base .

The Core Directive: Do NOT dispose of this compound down the drain. It requires segregation into the Basic/Alkaline Organic Waste stream and ultimate disposal via high-temperature incineration. Treat all waste as if it possesses the severe skin corrosion and eye damage potentials characteristic of the imidazole-alkyl-amine class.

Part 2: Hazard Identification & Classification[2][4]

To ensure a self-validating safety system, we categorize this substance based on the "Highest Probable Hazard" principle derived from its functional groups (primary amine + imidazole ring).

Table 1: Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Chemical Class Organic Amine / Imidazole DerivativeSegregate from Acids and Oxidizers.[1]
Physical State Solid (typically) or Viscous LiquidSolids require "Hazardous Solid" waste bins; Liquids go to "Basic Organic" carboys.
pH > 10 (Aqueous solution)Corrosive .[2][3] Causes severe skin burns and eye damage.[4][5][6]
GHS Classification Danger H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.
Incompatibilities Strong Acids, Acid Chlorides, OxidizersExothermic Risk: Violent reaction possible with acids.

Expert Insight: The imidazole ring is stable, but the primary amine side chain is highly reactive. In waste containers, mixing this with acid waste (like HCl or H2SO4) can generate significant heat and pressure, leading to container failure. Strict segregation is mandatory.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be a closed-loop system, ensuring no exposure from generation to final destruction.

Phase 1: Segregation & Packaging

Objective: Prevent cross-contamination and accidental reaction.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers as amines can corrode certain alloys.

  • Segregation:

    • Liquid Waste: Pour into a carboy labeled "Basic Organic Waste" or "Alkaline Waste."

    • Solid Waste: Place contaminated gloves, weighing boats, and solid residues into a double-bagged "Hazardous Solid Waste" bin.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Critical Step: Explicitly write the full chemical name. Do not use abbreviations like "Imid-Amine."

    • Check the box for "Corrosive" and "Toxic."[6]

Phase 2: Neutralization (NOT RECOMMENDED for Routine Disposal)

Why we avoid it: While technically possible to neutralize amines with dilute acid, this generates heat and expands waste volume. Field-proven best practice is to ship the waste as-is to a licensed facility. Neutralization should only be attempted by spill response teams during an emergency.

Phase 3: Final Disposal Workflow

The following diagram illustrates the decision logic for disposing of 1-(1H-Imidazol-4-yl)propan-1-amine.

DisposalWorkflow Start Waste Generation: 1-(1H-Imidazol-4-yl)propan-1-amine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, wipes, gloves) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother liquor, solutions) StateCheck->LiquidWaste Liquid SegregationSolid Segregate: Hazardous Solid Waste Double-bag in clear plastic SolidWaste->SegregationSolid SegregationLiquid Segregate: Basic/Alkaline Organic HDPE or Glass Carboy LiquidWaste->SegregationLiquid Labeling Labeling: Full Chemical Name + 'Corrosive' Checkbox SegregationSolid->Labeling SegregationLiquid->Labeling Storage Storage: Satellite Accumulation Area (SAA) Away from Acids/Oxidizers Labeling->Storage Pickup EHS / Vendor Pickup Storage->Pickup Incineration Final Destruction: High-Temp Incineration Pickup->Incineration

Figure 1: Cradle-to-Grave disposal workflow ensuring segregation from acidic waste streams.

Part 4: Emergency Spill Response

If a spill occurs, immediate action is required to prevent chemical burns and environmental release.

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment:

    • Do NOT use paper towels initially (combustible).

    • Use an inert absorbent like Vermiculite or Dry Sand .

    • Expert Tip: If the spill is liquid and fuming, cover with a spill pillow designed for bases.

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth HDPE jar.

    • Wipe the surface with a dilute soap solution, then water.

    • Test the surface pH with litmus paper to ensure no corrosive residue remains.

  • Disposal of Debris: Label the jar as "Spill Debris: Corrosive Amine" and manage as hazardous solid waste.

Part 5: Regulatory Compliance & References

Compliance is governed by the Resource Conservation and Recovery Act (RCRA) in the US and local environmental agencies globally. This compound falls under Characteristic Hazardous Waste due to Corrosivity (D002) if pH > 12.5, or simply as a listed toxic chemical depending on state regulations.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78736, 1H-Imidazole-1-propanamine. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 1-(1H-Imidazol-4-yl)propan-1-amine

Executive Summary & Chemical Profile 1-(1H-Imidazol-4-yl)propan-1-amine is a specialized, biologically active aliphatic amine utilized extensively in drug discovery and proteomics research. Structurally homologous to his...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-(1H-Imidazol-4-yl)propan-1-amine is a specialized, biologically active aliphatic amine utilized extensively in drug discovery and proteomics research. Structurally homologous to histamine, it serves as a critical pharmacological tool for investigating histamine receptor modulation[1]. Because it combines a highly basic primary amine with a potent, receptor-binding imidazole core, handling this compound requires rigorous safety protocols that go beyond standard laboratory precautions.

Quantitative Chemical Profile

Property Value Causality / Operational Impact
Molecular Weight 125.17 g/mol [2] Highly permeable through standard porous materials; requires high-density PPE.
Molecular Formula C₆H₁₁N₃[3] High nitrogen content dictates specialized halogen-free disposal protocols.
Storage Temperature 2-8°C Prevents thermal degradation and oxidation of the primary amine group.

| Target Receptors | H3 and H4 (GPCRs)[1] | Accidental systemic exposure can trigger unintended histaminergic responses. |

Risk Assessment & Hazard Causality

To handle 1-(1H-Imidazol-4-yl)propan-1-amine safely, researchers must understand the causality behind its hazards.

  • Chemical Corrosivity (The Amine Moiety): The aliphatic primary amine group is highly basic. Upon contact with the natural moisture of the skin or ocular mucosa, it rapidly generates hydroxide ions. This localized alkalinity causes saponification of cellular lipids, leading to severe irritation or chemical burns.

  • Systemic Bioactivity (The Imidazole Core): As a potent agonist of histamine H3 and H4 receptors[1], accidental systemic exposure—whether through inhalation of aerosolized dust or transdermal absorption—can inadvertently activate histaminergic pathways. This can result in localized inflammatory responses, vasodilation, or unintended central nervous system (CNS) modulation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE. The following matrix is specifically engineered to mitigate the dual threats of basicity and bioactivity.

PPE CategorySpecificationCausality / Rationale
Eye/Face ANSI Z87.1 Chemical Splash Goggles.Protects against basic amine aerosols which can cause irreversible corneal saponification. Safety glasses are insufficient.
Hand Protection Double-gloved Nitrile (min 0.11 mm thickness).Nitrile provides excellent resistance to aliphatic amines. Double gloving prevents transdermal absorption of the bioactive imidazole core.
Body Protection Flame-retardant, fluid-resistant lab coat.Prevents accumulation of chemical dust against the skin and mitigates static charge during powder handling.
Respiratory N95 or P100 particulate respirator (if outside hood).Prevents inhalation of fine powders, directly mitigating the risk of systemic histaminergic activation via the respiratory tract.

Operational Protocols: In Vitro Assay Stock Preparation

This protocol provides a self-validating workflow for preparing a 10 mM stock solution, ensuring both operator safety and experimental integrity.

Step 1: Environmental Control & Static Mitigation

  • Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Pass the sealed vial of 1-(1H-Imidazol-4-yl)propan-1-amine through an anti-static ionizer. Causality: The fine powder is highly prone to electrostatic dispersion, which drastically increases the risk of inhalation and cross-contamination.

Step 2: Gravimetric Transfer

  • Using a grounded micro-spatula, carefully transfer 12.5 mg of the compound into a pre-tared 20 mL amber borosilicate glass vial.

Step 3: Dissolution

  • Add exactly 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or deionized water.

  • Self-Validation Checkpoint: Hold the vial against a high-contrast background. The solution must be 100% optically clear. Any persistent turbidity indicates incomplete dissolution. If observed, sonicate in a water bath for 60 seconds.

Step 4: pH Adjustment (Critical for Aqueous Stocks)

  • If preparing an aqueous stock, the primary amine will render the solution highly basic.

  • Self-Validation Checkpoint: Measure the pH using a micro-probe. If the pH is > 8.0, titrate dropwise with 0.1 M HCl until the pH reaches exactly 7.4. Causality: Failing to neutralize the stock will cause localized pH shock to cell cultures, yielding false-positive cytotoxicity data.

Step 5: Storage

  • Seal the vial with a PTFE-lined cap, purge the headspace with argon to prevent oxidative degradation, and store at 2-8°C.

Spill Response & Disposal Logistics

Immediate Spill Response

  • Solid Spills: Never dry sweep. Dry sweeping aerosolizes the bioactive imidazole. Mist the spill lightly with water to bind the dust, then cover with absorbent pads.

  • Liquid Spills: Apply a weak acid neutralizer (e.g., citric acid powder or sodium bisulfate) to neutralize the basic amine.

  • Self-Validation Checkpoint: Tap a strip of pH paper against the coagulated spill mass. A pH of 6-8 confirms successful neutralization. Only then should you sweep the mass into a hazardous waste bin.

Disposal Plan Do not flush solutions down the sink. Because the compound contains a bioactive nitrogenous ring, it must be disposed of as hazardous organic waste. Collect in clearly labeled, halogen-free organic waste containers to comply with EPA environmental safety standards[3].

Pharmacological Context: Target Pathway Visualization

Understanding the biological targets of 1-(1H-Imidazol-4-yl)propan-1-amine reinforces the necessity of strict PPE. The compound acts as an agonist at the H3 and H4 receptors, modulating critical intracellular secondary messengers like cAMP and Calcium[1].

G Ligand 1-(1H-Imidazol-4-yl) propan-1-amine H3R Histamine H3 Receptor (Gi/o coupled) Ligand->H3R Agonism H4R Histamine H4 Receptor (Gi/o coupled) Ligand->H4R Agonism AC Adenylyl Cyclase (AC) H3R->AC Inhibits (-) H4R->AC Inhibits (-) PLC Phospholipase C (PLC) H4R->PLC Activates (+) cAMP Decreased cAMP AC->cAMP Downregulation Ca2 Ca2+ Mobilization PLC->Ca2 IP3/DAG PKA Decreased PKA Activity cAMP->PKA MAPK MAPK/ERK Pathway Ca2->MAPK Immune Modulation

Histamine H3/H4 receptor signaling pathway modulated by 1-(1H-Imidazol-4-yl)propan-1-amine.

References

  • PubChem - NIH. "1H-Imidazole-1-propanamine | C6H11N3 | CID 78736". National Center for Biotechnology Information. [Link]

  • US EPA. "1H-Imidazole-1-propanamine - Substance Details - SRS". CompTox Chemicals Dashboard. [Link]

Sources

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